molecular formula C10H11N3O B1593408 2-Amino-5-cyano-N,3-dimethylbenzamide CAS No. 890707-29-6

2-Amino-5-cyano-N,3-dimethylbenzamide

Cat. No.: B1593408
CAS No.: 890707-29-6
M. Wt: 189.21 g/mol
InChI Key: UOCPQZOXOQZEGV-UHFFFAOYSA-N
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Description

2-Amino-5-cyano-N,3-dimethylbenzamide is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-cyano-N,3-dimethylbenzamide
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InChI

InChI=1S/C10H11N3O/c1-6-3-7(5-11)4-8(9(6)12)10(14)13-2/h3-4H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCPQZOXOQZEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)NC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648915
Record name 2-Amino-5-cyano-N,3-dimethylbenzamide
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

890707-29-6
Record name 2-Amino-5-cyano-N,3-dimethylbenzamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-amino-5-cyano-N,3-dimethyl-
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Record name Benzamide, 2-amino-5-cyano-N,3-dimethyl-
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Record name 2-Amino-5-cyano-N,3-dimethylbenzamide
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Record name 2-amino-5-cyano-N,3-dimethylbenzamide
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Foundational & Exploratory

2-Amino-5-cyano-N,3-dimethylbenzamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-cyano-N,3-dimethylbenzamide

Introduction

This compound is a substituted anthranilamide, a class of compounds recognized for its significant role in agrochemistry and medicinal chemistry. Its primary importance lies in its function as a crucial synthetic intermediate and a known impurity in the manufacturing of Cyantraniliprole, a second-generation diamide insecticide.[1][2] Understanding the chemical properties, synthesis, and biological context of this molecule is therefore critical for professionals in process chemistry, quality control, and discovery research.

This guide provides a comprehensive technical overview of this compound, moving from its fundamental physicochemical properties to its synthesis and potential applications. The content is structured to deliver not just data, but also field-proven insights into experimental causality and practical handling, reflecting the expertise required in modern chemical research and development.

A 2-Amino-3-methylbenzoic Acid Ester B 2-Amino-5-bromo-3-methylbenzoic Acid Ester A->B Bromination (HBr/H₂O₂) C 2-Amino-5-cyano-3-methylbenzoic Acid Ester B->C Cyanation (CuCN) D This compound C->D Amidation (Methylamine)

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Amidation

The final and most critical step is the conversion of the ester intermediate to the target amide. The following protocol is a synthesized representation based on established patent literature. [3][4] Causality of Experimental Choices:

  • Reactant: Ethyl 2-amino-5-cyano-3-methylbenzoate is chosen as the ester precursor. Esters are excellent leaving groups for aminolysis.

  • Reagent: A large excess of methylamine is used to drive the reaction equilibrium towards the product, ensuring complete conversion of the starting ester.

  • Catalyst: Sodium methoxide is used in catalytic amounts. It acts as a base to deprotonate the incoming methylamine, increasing its nucleophilicity and accelerating the rate of amide formation. [5]* Solvent: Methanol is an ideal solvent as it readily dissolves both the reactants and the catalyst and is easily removed during workup.

  • Workup: The addition of aqueous NaOH followed by cooling causes the product to precipitate. This is a highly efficient purification method, as the desired amide is typically a solid with low solubility in aqueous methanol, while impurities remain in solution. [3] Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve ethyl 2-amino-5-cyano-3-methylbenzoate (50 g, 0.251 mol) in methanol (175 mL).

  • Reagent Addition: Introduce a solution of methylamine (117 g, 3.77 mol) into the vessel.

  • Catalysis: Add sodium methoxide (1.13 g of a 30% solution in methanol, 6.28 mmol) to the reaction mixture.

  • Reaction: Stir the mixture overnight at room temperature to allow for complete conversion.

  • Precipitation: Add 100 mL of 22% aqueous sodium hydroxide (NaOH) solution and cool the mixture to 10 °C. The product will precipitate as a solid.

  • Isolation: Filter the resulting suspension to collect the solid product.

  • Washing: Wash the filter cake sequentially with a 1:1 mixture of methanol:water and then with pure water (50 mL) to remove residual salts and impurities.

  • Drying: Dry the isolated solid in a vacuum oven at 50 °C to a constant weight.

The expected outcome is the target compound as a slightly beige solid with a yield of approximately 80-90% and a purity exceeding 94% by LC analysis. [3][5]

Biological Context and Potential Applications

The primary relevance of this compound is its direct relationship to the insecticide Cyantraniliprole.

cluster_synthesis Synthesis & Relationship A This compound B Further Synthetic Steps A->B Intermediate C Cyantraniliprole (Insecticide) A->C Impurity in Manufacturing B->C D Ryanodine Receptor (Insect Target) C->D Activates

Caption: Relationship between the topic compound and the insecticide Cyantraniliprole.

  • Agrochemical Intermediate: It serves as a key building block in the multi-step synthesis of Cyantraniliprole. Its specific substitution pattern is essential for constructing the final, more complex active ingredient.

  • Process Impurity: Due to its role as a precursor, it is also a monitored impurity in the final Cyantraniliprole product. [1][2]Its presence and concentration are critical parameters for quality control.

  • Mode of Action Context: The broader family of cyano anthranilamides, including Cyantraniliprole, functions by activating ryanodine receptors in insects. [1][2]This leads to an uncontrolled release of internal calcium stores, causing muscle contraction, paralysis, and ultimately, death of the pest.

  • Exploratory Research: Preliminary studies have suggested that this compound may possess independent biological activities, including potential anticancer and enzyme-inhibiting properties. [6]However, these findings are nascent and require significant further investigation to elucidate any specific mechanisms of action.

Safety, Handling, and Toxicology

As with any laboratory chemical, particularly one whose toxicological profile is not extensively studied, proper handling is paramount. [7] Table 3: GHS Hazard Information [8][9]

Category Information
Pictogram(s)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H319: Causes serious eye irritation.

| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection.P301+P317: IF SWALLOWED: Get medical help.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container in accordance with local regulations. |

Handling and First Aid:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention. [7][9]* Skin Contact: Wash off with soap and plenty of water. [7][9]* Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [7][9]* Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [7][9] Toxicological Profile: The toxicological and ecological properties of this compound have not been thoroughly investigated. [7]The available MSDS sheets consistently report "no data available" for metrics such as carcinogenicity, mutagenicity, and environmental fate. [7][9]This lack of data necessitates that the compound be treated with the caution appropriate for a substance with unknown long-term effects.

Conclusion

This compound is a compound of significant industrial importance, primarily as a cornerstone intermediate in the synthesis of the insecticide Cyantraniliprole. Its chemical properties are defined by its substituted aromatic structure, which lends itself to a robust and high-yield synthetic pathway. While its primary role is established, preliminary reports of independent biological activity suggest that further investigation into its medicinal chemistry potential could be a fruitful avenue for future research. For professionals in the field, a thorough understanding of its synthesis, characterization, and safe handling procedures is essential for its effective and responsible use.

References

  • Source: Google Patents (US9169198B2)
  • Source: Google Patents (EP2729444B1)
  • Source: Google Patents (CN101492387B)
  • Title: METHOD FOR THE PRODUCTION OF this compound Source: WIPO Patentscope (WO/2013/007603) URL: [Link]

  • Title: MSDS of this compound Source: Capot Chemical URL: [Link]

  • Source: Google Patents (CN103702978A)
  • Title: this compound | C10H11N3O Source: PubChem URL: [Link]

Sources

synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide as an intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of this compound. This molecule is a critical intermediate in the synthesis of various high-value chemical entities, most notably in the agrochemical and pharmaceutical sectors. The following sections offer an in-depth exploration of its synthesis, grounded in established scientific literature and patents, to provide actionable insights for laboratory and process chemistry applications.

Introduction and Strategic Importance

This compound is a substituted anthranilamide derivative of significant interest. Its primary strategic importance lies in its role as a key building block for complex molecules. It is a known intermediate and impurity in the manufacturing of Cyantraniliprole, a second-generation anthranilic diamide insecticide that targets insect ryanodine receptors.[1] Beyond its role in agrochemicals, the benzamide structural motif and the presence of versatile functional groups (amino, cyano) make it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents, with preliminary studies suggesting potential for anticancer and enzyme inhibition applications.[2][3]

This guide will dissect the prevalent synthetic methodologies, focusing on the underlying chemical principles, optimization of reaction conditions, and practical considerations for achieving high yield and purity.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the target compound is fundamental for its synthesis, purification, and handling.

PropertyValueSource(s)
CAS Number 890707-29-6[4][5]
Molecular Formula C₁₀H₁₁N₃O[3][5][6]
Molecular Weight 189.21 g/mol [3][7]
Appearance Off-white to light brown solid[7][8]
Melting Point 202-203 °C[7]
Purity Typically >95%[5]
Storage Inert atmosphere, room temperature, protected from light[5]

Overview of Primary Synthetic Strategies

The synthesis of this compound can be logically approached via two primary retrosynthetic pathways. The choice of strategy often depends on the availability of starting materials, scalability, and desired purity profile.

  • Late-Stage Cyanation: This approach involves the construction of the substituted N,3-dimethylbenzamide core first, followed by the introduction of the C5-cyano group via nucleophilic substitution of a halogenated precursor.

  • Late-Stage Amidation: This strategy prioritizes the formation of the 2-amino-5-cyano-3-methylbenzoic acid framework, with the final step being the amidation of a corresponding ester to form the target N-methylbenzamide.

G cluster_0 Synthetic Strategies cluster_1 Strategy 1: Late-Stage Cyanation cluster_2 Strategy 2: Late-Stage Amidation Start Core Starting Materials (e.g., 2-amino-3-methylbenzoic acid derivatives) S1_Step1 Formation of 2-Amino-5-bromo-N,3-dimethylbenzamide Start->S1_Step1 S2_Step1 Synthesis of 2-Amino-5-bromo-3-methylbenzoic Ester Start->S2_Step1 Target This compound S1_Step2 Cyanation Reaction (Substitution of -Br with -CN) S1_Step1->S1_Step2 S1_Step2->Target S2_Step2 Cyanation of Ester S2_Step1->S2_Step2 S2_Step3 Amidation with Methylamine S2_Step2->S2_Step3 S2_Step3->Target

High-level overview of the two primary synthetic routes.

Detailed Synthetic Protocols and Mechanistic Insights

Route 1: Late-Stage Cyanation of a Halogenated Benzamide

This route is valued for its directness in introducing the nitrile functionality onto a pre-formed amide scaffold. The most common precursor is 2-amino-5-bromo-N,3-dimethylbenzamide.

G cluster_main Experimental Protocol reagents Reagents: - 2-Amino-5-bromo-N,3-dimethylbenzamide - Sodium Cyanide (NaCN) - Copper(I) Iodide (CuI) - N,N'-Dimethylethylenediamine - Solvent (e.g., 1,3,5-Trimethylbenzene) charge_flask 1. Charge Reactor Charge flask with 2-amino-5-bromo-N,3-dimethylbenzamide and solvent under Nitrogen atmosphere. add_reagents 2. Add Cyanation Reagents Add NaCN, CuI, and N,N'-dimethylethylenediamine ligand. charge_flask->add_reagents heat 3. Heat Reaction Heat mixture to ~140°C for several hours, then increase to reflux (~155°C). add_reagents->heat cool_quench 4. Cooldown & Quench Cool to room temperature and add water to quench the reaction. heat->cool_quench filter 5. Isolate Product Stir the resulting slurry, then filter the solid product. cool_quench->filter wash_dry 6. Wash and Dry Wash solid with water and an organic solvent (e.g., chlorobenzene), then dry under vacuum. filter->wash_dry product Final Product: This compound wash_dry->product

Workflow for the copper-catalyzed cyanation reaction.

The following protocol is adapted from established patent literature.[7]

  • Vessel Preparation: A three-necked flask is equipped with a mechanical stirrer, condenser, and thermometer under a nitrogen atmosphere.

  • Charging Reagents: The flask is charged with 2-amino-5-bromo-N,3-dimethylbenzamide (1.0 eq), 1,3,5-trimethylbenzene (as solvent), powdered sodium cyanide (1.2 eq), copper(I) iodide (0.15 eq), and N,N'-dimethylethylenediamine (0.85 eq).[7]

  • Reaction: The mixture is heated to approximately 140°C for 3 hours. The temperature is then raised to reflux (approx. 155°C).[7]

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature (23°C). Water is added slowly, and the resulting slurry is stirred for 30 minutes.[7]

  • Isolation and Purification: The solid is collected by filtration, washed sequentially with water and chlorobenzene, and then dried in a vacuum oven at 50°C to yield the final product.[7]

  • Choice of Cyanide Source: While sodium cyanide is a cost-effective source of the cyanide nucleophile, copper(I) cyanide is also widely used and can be effective, often at stoichiometric amounts in solvents like NMP or DMF.[2][9][10]

  • Role of the Catalyst: This reaction is a form of Rosenmund–von Braun reaction. The copper(I) catalyst is crucial for activating the aryl halide towards nucleophilic substitution by the cyanide ion. The N,N'-dimethylethylenediamine acts as a ligand, stabilizing the copper species in solution and facilitating the catalytic cycle.

  • Palladium Catalysis: An alternative method involves using a palladium catalyst, such as Pd₂(dba)₃, in combination with a phosphine ligand and zinc dust.[2][11] This approach can offer high yields but may require more stringent inert conditions and costlier reagents.[2][11]

Route 2: Late-Stage Amidation of a Benzoic Acid Ester

This synthetic route builds the molecule by first preparing a 2-amino-5-cyano-3-methylbenzoic acid ester and then converting it to the desired N-methylamide in the final step. This method can be highly efficient and produce high-purity material.[8][9]

The synthesis of the key ester intermediate is a critical prerequisite for this route.

  • Bromination: Starting from methyl 2-amino-3-methylbenzoate, an electrophilic aromatic substitution is performed using a mixture of hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) to selectively install a bromine atom at the C5 position, yielding methyl 2-amino-5-bromo-3-methylbenzoate.[8] This method is advantageous as it avoids the need for elemental bromine and results in high yield and purity.[8]

  • Cyanation of the Ester: The resulting bromo-ester is then subjected to a cyanation reaction, typically using copper(I) cyanide in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at elevated temperatures to produce the 2-amino-5-cyano-3-methylbenzoic acid ester.[8][9]

This protocol is based on a patented method for the final amidation step.[9][10]

  • Vessel Preparation: A suitable reactor is charged with the 2-amino-5-cyano-3-methylbenzoic ester (e.g., hexyl ester) (1.0 eq).

  • Reagent Addition: An aqueous solution of methylamine (MeNH₂) is added. The reaction can be performed with or without a base catalyst.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 20-100°C (preferably 20-80°C) for a period of 1 to several hours.[2]

  • Product Precipitation: As the reaction proceeds, the this compound product precipitates from the solution.[8][10]

  • Isolation: The product is isolated directly by filtration, yielding a high-purity solid.

This amidation process is particularly effective, offering significant advantages in process chemistry.

ParameterValueSource(s)
Typical Yield 82 - 90%[8][10]
Typical Purity (HPLC) 93 - 95%[8][10]
Catalyst (Optional) Alkali bases (e.g., sodium methoxide, carbonates)[3][9]
Reaction Temperature 20 - 80 °C (Optimal)[2]

The direct precipitation of the product from the reaction mixture simplifies the purification process significantly, avoiding the need for extensive column chromatography and reducing solvent waste.[2] The reaction is driven by the nucleophilic attack of methylamine on the ester's carbonyl carbon, leading to the displacement of the alcohol moiety. While the reaction can proceed without a catalyst, the addition of a base can accelerate the process by deprotonating the methylamine, increasing its nucleophilicity.[3]

Purification and Analytical Characterization

  • Purification: For both routes, the primary purification method involves the filtration of the precipitated solid product, followed by washing with appropriate solvents (e.g., water, chlorobenzene) to remove residual reagents and by-products.[7] For higher purity requirements, recrystallization or column chromatography can be employed.[2]

  • Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

    • HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the final product, often reported as weight % purity.[8][10]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR is used to confirm the chemical structure of the compound. Key expected signals include distinct peaks for the aromatic protons, the NH₂ protons, and the two methyl singlets.[8][9]

    • Melting Point: A sharp melting point range (e.g., 202-203°C) is a strong indicator of high purity.[7]

Conclusion

The synthesis of this compound is well-established, with two robust and scalable strategies available to chemists. The late-stage cyanation route offers a direct conversion from a halogenated benzamide, while the late-stage amidation route provides a high-purity product via direct precipitation, simplifying downstream processing. The selection of a specific route will depend on factors such as starting material cost, required purity, and available equipment. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this valuable chemical intermediate.

References

  • Smolecule. (2023, August 16). This compound.
  • Lamberth, C., et al. (2015). Method for the production of this compound. U.S. Patent No. 9,169,198 B2.
  • Benchchem. Synthesis routes of this compound.
  • RXN Chemicals. This compound Manufacturer Supplier.
  • Lamberth, C., et al. (2014). Method for preparing this compound. Chinese Patent No. CN103702978A.
  • Lamberth, C., et al. (2014). Method for manufacturing this compound. European Patent No. EP2729444B1.
  • Lamberth, C., et al. (2013). Method for the production of this compound. WIPO Patent Application No. WO/2013/007603.
  • Annisfeld, D. J., et al. (2010). Process for preparing 2-amino-5-bromobenzamide derivatives. European Patent Application No. EP 2213654 A1.
  • Benchchem. This compound.
  • Selt, M., et al. (2008). Process for preparing 2-amino-5-cyanobenzoic acid derivatives. European Patent No. EP 2102150 B1.
  • Sigma-Aldrich. This compound.
  • ChemicalBook. (2024, July 14). This compound.
  • Key Organics. This compound.

Sources

2-Amino-5-cyano-N,3-dimethylbenzamide IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-5-cyano-N,3-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document delineates its chemical identity, physicochemical properties, detailed synthesis methodologies, and current applications. Emphasis is placed on the causality behind synthetic choices and process optimization, providing field-proven insights for professionals in chemical research and development. This guide serves as an authoritative resource, consolidating critical data, experimental protocols, and safety information, supported by robust citations from scientific and patent literature.

Compound Identification and Core Properties

This compound is a substituted anthranilamide, a class of compounds recognized for its utility in both pharmaceutical and agrochemical synthesis. Its structure incorporates a core benzamide moiety with amino, cyano, and methyl substitutions that dictate its reactivity and potential applications.

1.1. IUPAC Name and Chemical Identifiers

  • IUPAC Name : this compound[1][]

  • CAS Number : 890707-29-6[1][3]

  • Molecular Formula : C₁₀H₁₁N₃O[1][3]

  • Synonyms : 2-Amino-5-cyano-N-methyl-3-methylbenzamide[4]

1.2. Chemical Structure

The molecular structure is characterized by an aminobenzamide core. The cyano group at the C5 position and the methyl group at the C3 position of the benzene ring, along with the N-methyl group on the amide, are key features.

Chemical Structure of this compoundFigure 1. 2D Structure of this compound.

1.3. Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These properties are critical for determining appropriate solvents for reaction and purification, as well as predicting the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Weight 189.21 g/mol [1][5]
Appearance Pale beige to beige solid[6]
Melting Point 203 - 204°C[5]
Boiling Point (Predicted) 359.2 ± 42.0 °C[5]
Solubility Slightly soluble in DMSO and Methanol[6]
InChI Key UOCPQZOXOQZEGV-UHFFFAOYSA-N[1]
Canonical SMILES CC1=CC(=CC(=C1N)C(=O)NC)C#N[1][]

Synthesis Methodologies: From Precursor to Product

The synthesis of this compound is a multi-step process that has been optimized to achieve high yield and purity. The primary routes described in the literature involve the transformation of a halogenated precursor via a cyanation reaction, followed by amidation.[7][8] This approach is favored for its reliability and the commercial availability of the starting materials.

The causality for this strategic choice lies in the robust nature of palladium or copper-catalyzed cyanation reactions on aryl halides, which is a well-established and scalable transformation. The subsequent amidation of the resulting ester with methylamine is a direct and efficient method to construct the final benzamide product.[9]

2.1. Synthetic Workflow Overview

A common and well-documented pathway begins with the bromination of a suitable 2-amino-3-methylbenzoic acid ester, followed by a copper-catalyzed cyanation, and finally, amidation with methylamine.[7][8] This workflow is efficient as it avoids harsh conditions that could potentially degrade the nitrile functional group.[10]

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Amidation A Methyl 2-amino-3-methylbenzoate B 2-Amino-5-bromo-3-methylbenzoic acid methyl ester A->B HBr / H₂O₂ C 2-Amino-5-cyano-3-methylbenzoic acid methyl ester B->C CuCN / Solvent D This compound C->D Methylamine (MeNH₂)

Diagram 1. High-level synthetic workflow.

2.2. Detailed Experimental Protocol: Cyanation of 2-Amino-5-bromo-N,3-dimethylbenzamide

This protocol is adapted from methodologies described in the patent literature for the synthesis of the target compound from its bromo-analogue.[11] The choice of a copper(I) iodide catalyst with N,N'-dimethylethylenediamine as a ligand is crucial; this system facilitates the cyanation of the aryl bromide under relatively mild conditions, offering good yields and selectivity.

Materials and Reagents:

  • 2-Amino-5-bromo-N,3-dimethylbenzamide (1.0 eq)

  • 1,3,5-Trimethylbenzene (solvent)

  • Sodium Cyanide (NaCN, powdered, ~1.2 eq)

  • Copper(I) Iodide (CuI, ~0.15 eq)

  • N,N'-Dimethylethylenediamine (ligand, ~0.85 eq)

  • Deionized Water

  • Chlorobenzene

Procedure:

  • Charge a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser with 2-amino-5-bromo-N,3-dimethylbenzamide (1.0 eq) and 1,3,5-trimethylbenzene.

  • Maintain a continuous flow of nitrogen through the reaction vessel.

  • With stirring at room temperature, add powdered sodium cyanide (1.2 eq), copper(I) iodide (0.15 eq), and N,N'-dimethylethylenediamine (0.85 eq).[11]

  • Heat the reaction mixture to approximately 138-140°C and maintain for 3 hours.

  • Increase the temperature to reflux (approx. 155°C) and monitor the reaction for completion by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the mixture to room temperature (23°C).

  • Slowly add deionized water over 5 minutes to quench the reaction and precipitate the product.

  • Stir the resulting slurry for 30 minutes.

  • Isolate the solid product by filtration.

  • Wash the collected solid sequentially with water and chlorobenzene to remove residual impurities and solvent.[11]

  • Dry the product to a constant weight in a vacuum oven at 50°C to yield this compound as an off-white solid.[11]

Self-Validation and Trustworthiness: The protocol's integrity is ensured by the final purification steps. Washing with water removes inorganic salts (e.g., unreacted NaCN, copper salts), while the chlorobenzene wash removes organic, non-polar impurities. Drying under vacuum ensures the complete removal of volatile solvents. The reported melting point of 202-203°C for the product serves as a reliable physical constant for purity verification.[11]

Applications and Areas of Scientific Interest

While primarily valued as a synthetic intermediate, this compound is associated with several areas of research and commercial interest.

3.1. Agrochemical Synthesis Intermediate

The most prominent role of this compound is as a key intermediate or a known impurity in the manufacturing of Cyantraniliprole.[4][5][6] Cyantraniliprole is a broad-spectrum insecticide from the diamide class, which acts by activating insect ryanodine receptors.[4][6] The structural similarity of this compound to the core of Cyantraniliprole underscores its importance in the synthetic pathway and for quality control in the final active ingredient.

3.2. Pharmaceutical and Drug Development Research

There is emerging, albeit preliminary, interest in the biological activities of this compound itself.

  • Anticancer Properties : Initial studies have suggested potential inhibitory effects on certain cancer cell lines.[9] However, the mechanisms of action are not yet elucidated and require significant further investigation.

  • Enzyme Inhibition : The molecule is being explored in studies of enzyme interactions, which could open avenues for new therapeutic applications.[9]

These research areas are still nascent, and the compound currently serves more as a scaffold or starting point for medicinal chemistry campaigns rather than as a drug candidate itself.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazard profile.

4.1. GHS Hazard Classification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS):

Hazard CodeDescriptionPictogram
H302 Harmful if swallowedGHS07 (Exclamation Mark)
H315 Causes skin irritationGHS07 (Exclamation Mark)
H319 Causes serious eye irritationGHS07 (Exclamation Mark)[1]
H335 May cause respiratory irritationGHS07 (Exclamation Mark)

4.2. Handling and Storage Recommendations

  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. For operations that may generate dust, a particle respirator is recommended.[12]

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound should be kept in a dark place under an inert atmosphere.[6][13]

  • Disposal : Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a valuable fine chemical intermediate with a well-defined synthesis pathway and established physicochemical properties. Its primary utility lies in the agrochemical sector as a precursor for insecticides like Cyantraniliprole. While preliminary research suggests potential biological activities, its role in drug development remains exploratory. The synthesis protocols are robust and scalable, and a clear understanding of its safety and handling requirements ensures its effective and safe use in a research and manufacturing context. This guide provides the foundational knowledge for scientists and professionals working with this versatile benzamide derivative.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2014). CN103702978A - Method for preparing this compound.
  • Google Patents. (2015). US9169198B2 - Method for the production of this compound.
  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2017). EP2729444B1 - Method for manufacturing this compound.
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CAS number 890707-29-6 properties and hazards

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-5-cyano-N,3-dimethylbenzamide (CAS 890707-29-6)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the chemical compound this compound (CAS No. 890707-29-6), tailored for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into its core properties, known hazards, handling protocols, and its primary application as a key intermediate in the synthesis of insecticides, while also exploring its putative, yet less substantiated, roles in pharmaceutical research.

Compound Identification and Chemical Profile

This compound is an organic compound belonging to the cyano anthranilamide family.[1] Its structure is characterized by an amino group (-NH2), a cyano group (-C≡N), and an N-methyl amide group attached to a substituted benzene ring.[2] This unique combination of functional groups dictates its chemical reactivity and potential biological activity. The electron-withdrawing nature of the cyano group and the electron-donating properties of the amino and methyl groups influence its overall electronic character.[2]

Table 1: Chemical Identifiers and Nomenclature

Identifier Value Source
CAS Number 890707-29-6 PubChem[3]
IUPAC Name This compound PubChem[3]
Molecular Formula C₁₀H₁₁N₃O PubChem[3]
Molecular Weight 189.21 g/mol PubChem[3]
InChI Key UOCPQZOXOQZEGV-UHFFFAOYSA-N PubChem[3]
SMILES CC1=CC(=CC(=C1N)C(=O)NC)C#N PubChem[3]

| Synonyms | Benzamide, 2-amino-5-cyano-N,3-dimethyl-; 2-Amino-5-cyano-N-methyl-3-methylbenzamide | PubChem[3] |

Physicochemical Properties

The physical state of this compound is typically a white to yellow or pale beige solid.[4][5] Its solubility is limited, showing slight solubility in polar organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[1][5] A consolidated summary of its physical and chemical properties is presented below. It is crucial to note that many of these values are predicted through computational models and should be confirmed experimentally for critical applications.

Table 2: Summary of Physicochemical Data

Property Value Notes Source
Physical Form Solid White to Yellow / Pale Beige to Beige [4][5]
Melting Point 203 - 204°C Experimental ChemicalBook[5]
Boiling Point 359.2 ± 42.0 °C Predicted ChemicalBook[5]
Density 1.20 ± 0.1 g/cm³ Predicted ChemicalBook[5]
pKa 14.57 ± 0.46 Predicted LookChem[1]
Solubility DMSO (Slightly), Methanol (Slightly) Experimental [1][5]
Topological Polar Surface Area 78.9 Ų Computed PubChem[3]

| XLogP3-AA | 1.2 | Computed | PubChem[3] |

Hazard Identification and Toxicological Assessment

From a safety perspective, this compound is classified under the Globally Harmonized System (GHS) and requires careful handling. The primary hazards are acute oral toxicity and serious eye irritation.[3][6]

Table 3: GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Serious Eye Irritation Category 2 H319: Causes serious eye irritation
Skin Irritation - H315: Causes skin irritation

| Specific target organ toxicity — single exposure | - | H335: May cause respiratory irritation |

Source: ECHEMI[6], PubChem[3], Sigma-Aldrich[4]

The compound is designated with the GHS07 "Exclamation mark" pictogram and the signal word "Warning".[4][7] It is important to note that the chemical, physical, and toxicological properties have not been thoroughly investigated.[8] There is no data available regarding its reproductive toxicity, germ cell mutagenicity, or long-term effects from repeated exposure.[8] Furthermore, no component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[8]

Safe Handling and Experimental Protocols

Given the identified hazards, stringent safety protocols are mandatory when handling this compound in a laboratory setting. The causality behind these steps is to minimize exposure via inhalation, ingestion, and dermal contact.

Personal Protective Equipment (PPE)

A self-validating PPE protocol ensures that a barrier is always present between the researcher and the chemical.

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield. (Reason: Protects against splashes and dust that cause serious eye irritation).

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. (Reason: Prevents skin contact and irritation).

  • Respiratory Protection: For nuisance exposures or when dust is generated, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[8] (Reason: Mitigates risk of respiratory tract irritation from inhaling dust).[8]

Laboratory Handling Protocol

This protocol is designed to be a self-validating system for minimizing exposure.

  • Preparation: Before handling, ensure a safety shower and eyewash station are accessible. The work area, preferably a certified chemical fume hood, must have adequate ventilation.[8]

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain dust. Avoid dust formation during handling.[8]

  • Spill Management: In case of a spill, evacuate personnel to a safe area. Do not create dust when cleaning. Carefully sweep up the solid material, shovel it into a suitable, closed container for disposal.[8]

  • Storage: Store the compound in a tightly sealed container in a dry, dark place under an inert atmosphere at room temperature.[1][4][5]

  • Waste Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not let the product enter drains.[8] Contaminated packaging should be disposed of as unused product.[8]

First Aid Measures
  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[8]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6][8]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical help.[6][8]

Applications in Research and Synthesis

Core Role as an Insecticide Intermediate

The most well-documented application of this compound is its use as a key intermediate or impurity in the manufacturing process of Cyantraniliprole.[1][5] Cyantraniliprole is a potent, broad-spectrum insecticide from the anthranilic diamide class.[1]

The general synthetic pathway involves this compound as a precursor, which undergoes further chemical transformations to yield the final active ingredient.

G cluster_0 Synthetic Workflow A Starting Materials B Synthesis of This compound (CAS 890707-29-6) A->B Multi-step synthesis C Further Cyclization & Functionalization Steps B->C Key Intermediate D Final Product: Cyantraniliprole C->D Final Assembly

Caption: Synthetic workflow for Cyantraniliprole.

While CAS 890707-29-6 itself is not the active insecticide, its structural backbone is integral to the pharmacophore of Cyantraniliprole. The mechanism of action for Cyantraniliprole involves the potent and selective activation of insect ryanodine receptors (RyRs).[9] This leads to the uncontrolled release of internal calcium stores, causing muscle paralysis and ultimately the death of the insect pest.[9] This high selectivity for insect RyRs over mammalian counterparts contributes to a more favorable toxicological profile for the final insecticide product.[9]

G cluster_0 Mechanism of Action (Cyantraniliprole) Cy Cyantraniliprole RyR Insect Ryanodine Receptor (RyR) Cy->RyR Binds & Activates SR Sarcoplasmic Reticulum (Internal Ca2+ Store) Ca_out Uncontrolled Ca2+ Release into Cytoplasm SR->Ca_out Opens Channel Paralysis Muscle Contraction & Paralysis Ca_out->Paralysis Disrupts Homeostasis Death Insect Death Paralysis->Death

Caption: Signaling pathway of Cyantraniliprole.

Potential in Pharmaceutical Development

There are mentions of this compound having potential as an anticancer agent, positioning it as a candidate for drug development.[10] It is also suggested for use in research exploring enzyme interactions and metabolic pathways.[10] However, these claims must be approached with scientific caution. The available literature lacks specific, peer-reviewed data demonstrating its efficacy or mechanism of action in oncology. The assertion appears to be based on the general biological activity of structurally related compounds rather than direct evidence for this specific molecule.[9] Therefore, while it represents an area for potential future investigation, its role in drug development is currently speculative and requires significant empirical validation.

Conclusion

This compound (CAS 890707-29-6) is a well-defined organic intermediate with established physicochemical properties. Its primary, field-proven application is in the synthesis of the insecticide Cyantraniliprole. The compound possesses moderate acute hazards, necessitating strict adherence to safety protocols in a research environment. While its potential in pharmaceutical applications is noted, this remains an unsubstantiated and nascent field of inquiry. Future research should focus on a thorough toxicological investigation and experimental validation of its purported biological activities to unlock any further potential beyond its current role in agrochemical synthesis.

References

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  • MSDS of this compound - Capot Chemical . Capot Chemical Co., Ltd. (2019-10-23). Available at: [Link]

  • This compound | C10H11N3O | CID 25157282 - PubChem . National Center for Biotechnology Information. Available at: [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-cyano-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-5-cyano-N,3-dimethylbenzamide, a significant intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] Intended for researchers, scientists, and professionals in drug development, this document details the structural, thermal, and solubility characteristics of the compound. It outlines robust, field-proven experimental protocols for the determination of these properties, emphasizing the causality behind methodological choices to ensure scientific integrity. All data is presented in a structured format for clarity and comparative analysis, supplemented by visualizations to elucidate key structural and procedural aspects. This guide is designed to be a foundational resource, facilitating further research and application of this versatile benzamide derivative.

Introduction

Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[3] Their journey from novel synthesis to a viable drug candidate is underpinned by meticulous physicochemical characterization. The properties of a newly synthesized compound are critical determinants of its ultimate biological activity, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Therefore, a rigorous and systematic characterization is paramount.

This guide focuses on this compound, a key chemical intermediate.[1] We will delve into its structural elucidation, thermal properties, solubility, and other key physicochemical parameters. The methodologies presented herein are grounded in established scientific principles and regulatory guidelines to ensure data integrity and reproducibility.

Significance of this compound

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. It is a known impurity of Cyantraniliprole, an insecticide that acts on insect ryanodine receptors.[1][2] Understanding its physicochemical properties is therefore essential for process optimization, quality control, and regulatory compliance in the manufacturing of these end-products.

Structural Elucidation and Verification

Confirming the chemical identity of a synthesized compound is the foundational step in its characterization. This involves a combination of spectroscopic techniques to elucidate the molecular structure.

Chemical Structure

The chemical structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Spectroscopic Data

¹H NMR spectroscopy is a powerful tool for confirming the presence of hydrogen atoms in their specific chemical environments. A patent for the synthesis of this compound provides the following ¹H NMR data acquired in d⁶-DMSO:

  • δ=7.64 (dd, 1H) : Aromatic proton.

  • δ=7.19 (d, 1H) : Aromatic proton.

  • δ=6.50 (pq, 3H, Ar—H, NH₂) : Overlapping signals of an aromatic proton and the two protons of the primary amine.

  • δ=3.79 (s, 3H) : Methyl group attached to the nitrogen of the amide.

  • δ=2.12 (s, 3H) : Methyl group attached to the benzene ring.[4]

Further NMR studies, including ¹³C NMR, COSY, HSQC, and HMBC, would provide a more complete structural confirmation.

Physical Properties

The physical properties of a compound are crucial for its handling, formulation, and processing.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 890707-29-6[1]
Molecular Formula C₁₀H₁₁N₃O[1]
Molecular Weight 189.21 g/mol [1]
Physical Form Solid, Pale Beige to Beige[4][6]
Melting Point 203 - 204°C[1]
Boiling Point 359.2±42.0 °C (Predicted)[1]
pKa 14.57±0.46 (Predicted)[4]
LogP 1.96448[7]
Solubility DMSO (Slightly), Methanol (Slightly)[1][4]

Table 1: Summary of Physical Properties.

Chemical Properties and Stability

Understanding the chemical reactivity and stability of a compound is critical for its storage, handling, and formulation.

Chemical Reactivity

The synthesis of this compound involves the reaction of 2-amino-5-cyano-3-methylbenzoic esters or diesters with methylamine.[4] The amino group and the cyano group are key functional groups that can participate in further chemical transformations. The aromatic ring can undergo electrophilic substitution reactions, although the activating amino group and deactivating cyano and benzamide groups will influence the position of substitution.

Stability

Benzamide derivatives can be susceptible to hydrolysis under acidic or basic conditions.[8] Stability studies on similar benzamide derivatives have shown that they are generally stable in dilute aqueous solutions but can degrade over time in strong acidic or basic conditions.[9] For this compound, it is recommended to store it in a dark place under an inert atmosphere at room temperature to prevent degradation.[6]

Experimental Protocols

The following section details standardized protocols for the determination of key physicochemical properties. These protocols are based on established methodologies and can be adapted for the specific analysis of this compound.

Melting Point Determination

Principle: The melting point is a fundamental physical property used for identification and as an indicator of purity. Pure crystalline solids exhibit a sharp melting point range.

Apparatus: Capillary melting point apparatus.

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). The range between these two temperatures is the melting point range.[10]

G cluster_0 Sample Preparation cluster_1 Melting Point Apparatus cluster_2 Data Recording Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Powder->Pack Insert Insert Capillary Pack->Insert Heat_fast Rapid Heat Insert->Heat_fast Heat_slow Slow Heat (1-2°C/min) Heat_fast->Heat_slow Observe Observe Melting Heat_slow->Observe Record_onset Record Onset Temp. Observe->Record_onset Record_complete Record Completion Temp. Observe->Record_complete Record_onset->Record_complete

Figure 2: Workflow for melting point determination.

Purity Determination by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline substance, the melting endotherm is sharp. Impurities broaden the melting peak and lower the melting point, which can be used to quantify the purity.[11]

Apparatus: Differential Scanning Calorimeter.

Procedure:

  • Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 1-10°C/min) under a nitrogen purge.

  • Record the heat flow as a function of temperature.

  • The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.[]

Thermal Stability by Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of a material.[13]

Apparatus: Thermogravimetric Analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass loss as a function of temperature.

  • The onset temperature of mass loss indicates the beginning of decomposition.

Aqueous Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[3]

Apparatus: Orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

Procedure:

  • Add an excess amount of the solid compound to a known volume of purified water or a relevant buffer in a sealed vial.

  • Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the sample to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectroscopy.[3]

Lipophilicity Determination (LogP)

Principle: The partition coefficient (LogP) is a measure of the differential solubility of a compound in two immiscible liquids, typically n-octanol and water. It is a key indicator of a drug's ability to cross cell membranes.

Method: Shake-Flask Method

Procedure:

  • Prepare water-saturated n-octanol and n-octanol-saturated water.

  • Dissolve a known amount of the compound in the aqueous phase.

  • Add an equal volume of the n-octanol phase.

  • Shake the mixture vigorously to allow for partitioning between the two phases until equilibrium is reached.

  • Centrifuge the mixture to ensure complete phase separation.

  • Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method.

  • Calculate LogP using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase]).[14]

Hygroscopicity Testing

Principle: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. It is an important parameter to assess for handling and storage of solid materials.[15]

Apparatus: Gravimetric Sorption Analyzer or a humidity-controlled chamber and a microbalance.

Procedure:

  • Place a known mass of the dried sample in the instrument.

  • Expose the sample to a series of increasing and then decreasing relative humidity (RH) levels at a constant temperature (e.g., 25°C).

  • Monitor the change in mass of the sample at each RH step until equilibrium is reached.

  • Plot the change in mass versus RH to generate a moisture sorption-desorption isotherm.

  • The degree of hygroscopicity can be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH according to the European Pharmacopoeia).[15]

Crystallinity Assessment by Powder X-ray Diffraction (PXRD)

Principle: PXRD is a non-destructive technique used to identify the crystalline phases of a solid material and to determine its degree of crystallinity.[16]

Apparatus: Powder X-ray Diffractometer.

Procedure:

  • Finely grind the sample to a homogenous powder.

  • Mount the powder on a sample holder.

  • Place the sample holder in the diffractometer.

  • Expose the sample to a monochromatic X-ray beam at various angles (2θ).

  • Detect the intensity of the diffracted X-rays at each angle.

  • The resulting diffraction pattern of sharp peaks is characteristic of the crystalline form. Amorphous materials will produce a broad halo instead of sharp peaks.[11][16]

G Start Synthesized this compound Struct_Elucid Structural Elucidation (NMR, IR, MS) Start->Struct_Elucid Purity Purity Determination (DSC, HPLC) Struct_Elucid->Purity Stability Chemical Stability (Forced Degradation) Struct_Elucid->Stability Phys_Prop Physical Properties (Melting Point, Solubility, LogP) Purity->Phys_Prop Solid_State Solid-State Characterization (PXRD, Hygroscopicity) Purity->Solid_State Final Comprehensive Physicochemical Profile Phys_Prop->Final Solid_State->Final Stability->Final

Figure 3: Physicochemical characterization workflow.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

The comprehensive physicochemical characterization of this compound is fundamental to its successful application in research and development. This guide has provided a detailed overview of its key properties and established protocols for their determination. By adhering to these methodologies, researchers can ensure the generation of high-quality, reliable data, which is essential for informed decision-making in the drug development pipeline. Further experimental determination of the properties for which only predicted values are currently available will serve to complete the comprehensive profile of this important chemical intermediate.

References

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  • Hygroscopicity Evaluation. Technology Networks. [Link]

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  • Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. (2016). ResearchGate. [Link]

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  • A RAPID METHOD FOR ESTIMATING LOG P FOR ORGANIC CHEMICALS. (1978). EPA. [Link]

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  • Measuring the Melting Point. (2023). Westlab Canada. [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2018). Crystal Growth & Design, 18(11), 6936-6945. [Link]

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  • An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (2018). Frontiers in Chemistry, 6, 299. [Link]

  • Development of Methods for the Determination of pKa Values. (2013). Acta Pharmaceutica, 63(1), 1-18. [Link]

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  • [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. (2023). Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi, 41(11), 851-855. [Link]

  • This compound. ChemSrc. [Link]

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The Synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide, a key intermediate in the production of the anthranilic diamide insecticide, cyantraniliprole. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemicals. It delves into the evolution of synthetic methodologies, from early multi-step processes to more recent, optimized one-pot syntheses. The guide offers detailed experimental protocols, a critical analysis of the causality behind experimental choices, and a comparative assessment of various synthetic routes. Furthermore, it emphasizes the importance of safety in handling the chemical intermediates and reagents involved in the synthesis of this crucial compound.

Introduction: The Significance of this compound

This compound has emerged as a molecule of significant interest, primarily due to its role as a crucial building block in the synthesis of modern insecticides. Specifically, it is a key precursor to cyantraniliprole, a second-generation anthranilic diamide insecticide.[1][2] The anthranilic diamide class of insecticides has garnered considerable attention for its novel mode of action, high efficacy against a broad spectrum of pests, and low toxicity to non-target organisms.[3][4][5] These insecticides function by targeting the ryanodine receptors in insects, leading to the uncontrolled release of internal calcium stores and subsequent paralysis and death.[1]

The development of efficient and scalable synthetic routes to this compound is therefore of paramount importance for the agrochemical industry. This guide aims to provide a detailed exploration of the chemical landscape surrounding this compound, offering valuable insights for process optimization and new route development.

Historical Perspective: The Genesis of a Key Intermediate

The discovery and development of the synthesis for this compound are intrinsically linked to the broader effort to optimize the insecticidal properties of the anthranilic diamide scaffold. Initial research in the early 21st century focused on modifying the substitution patterns of the anthranilamide core to enhance efficacy and broaden the spectrum of activity. This led to the identification of cyantraniliprole as a promising candidate and, consequently, spurred the development of robust synthetic pathways to its key intermediates.

Early synthetic approaches were often multi-step, involving the sequential introduction of the amino, cyano, and amide functionalities. These initial routes, while successful in producing the target molecule for initial studies, often suffered from drawbacks such as moderate overall yields, the need for purification of intermediates at each step, and the use of hazardous reagents. These limitations prompted further research into more streamlined and efficient synthetic strategies, culminating in the development of one-pot procedures that offer significant advantages in terms of operational simplicity, cost-effectiveness, and waste reduction.[6]

Synthetic Methodologies: A Comparative Analysis

Several synthetic routes to this compound have been reported, primarily in the patent literature. These can be broadly categorized into multi-step syntheses and one-pot syntheses. The choice of a particular route is often dictated by factors such as the desired scale of production, cost considerations, and available infrastructure.

Multi-Step Synthesis from 2-Amino-3-methylbenzoic Acid

A common and well-documented approach to the synthesis of this compound begins with the readily available starting material, 2-amino-3-methylbenzoic acid. This multi-step process typically involves the following key transformations:

  • Bromination: Introduction of a bromine atom at the 5-position of the aromatic ring.

  • Esterification: Protection of the carboxylic acid group as a methyl or ethyl ester.

  • Cyanation: Replacement of the bromine atom with a cyano group, often via a palladium-catalyzed cross-coupling reaction.

  • Amidation: Reaction of the ester with methylamine to form the final N,3-dimethylbenzamide product.

The following diagram illustrates the general workflow of this multi-step synthesis:

Multi_Step_Synthesis A 2-Amino-3-methylbenzoic Acid B 2-Amino-5-bromo-3-methylbenzoic Acid A->B Bromination (HBr/H₂O₂) C Methyl 2-amino-5-bromo-3-methylbenzoate B->C Esterification (MeOH, H⁺) D Methyl 2-amino-5-cyano-3-methylbenzoate C->D Cyanation (Pd catalyst, CN⁻ source) E This compound D->E Amidation (CH₃NH₂)

Caption: Multi-step synthesis of this compound.

The following protocol is a representative example compiled from various patented procedures.[7]

Step 1: Bromination

  • To a solution of 2-amino-3-methylbenzoic acid in a suitable solvent (e.g., water), add hydrogen bromide.

  • Cool the mixture and slowly add hydrogen peroxide, maintaining the temperature below a specified limit (e.g., 70°C).

  • After the reaction is complete, quench any excess peroxide and adjust the pH to near neutral to precipitate the product.

  • Filter and dry the resulting 2-amino-5-bromo-3-methylbenzoic acid.

Step 2: Esterification

  • Suspend the 2-amino-5-bromo-3-methylbenzoic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat the mixture to reflux.

  • Monitor the reaction until completion, then cool and neutralize the acid.

  • Remove the solvent under reduced pressure and isolate the methyl 2-amino-5-bromo-3-methylbenzoate.

Step 3: Palladium-Catalyzed Cyanation

  • In an inert atmosphere, combine the methyl 2-amino-5-bromo-3-methylbenzoate, a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand), and a cyanide source (e.g., zinc cyanide or potassium ferrocyanide) in a high-boiling point aprotic solvent (e.g., N,N-dimethylformamide).[8][9]

  • Heat the reaction mixture to the required temperature and maintain until the starting material is consumed.

  • Cool the mixture, quench the reaction, and perform a work-up to isolate the crude methyl 2-amino-5-cyano-3-methylbenzoate.

  • Purify the product by recrystallization or chromatography.

Step 4: Amidation

  • Dissolve the methyl 2-amino-5-cyano-3-methylbenzoate in a suitable solvent (e.g., methanol).

  • Add a solution of methylamine and heat the mixture in a sealed vessel.

  • Upon completion, cool the reaction mixture to induce precipitation of the product.

  • Filter and dry the this compound.

  • Bromination: The use of hydrogen bromide and hydrogen peroxide for bromination is a safer and more environmentally friendly alternative to using elemental bromine.[7]

  • Esterification: The carboxylic acid is protected as an ester to prevent its interference with the subsequent palladium-catalyzed cyanation reaction.

  • Palladium-Catalyzed Cyanation: This cross-coupling reaction is a highly efficient method for introducing the cyano group onto the aromatic ring. The choice of the palladium catalyst and ligand is critical for achieving high yields and turnover numbers. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and prevent catalyst deactivation.[10][11] The use of less toxic cyanide sources like zinc cyanide or potassium ferrocyanide is preferred over highly toxic alkali metal cyanides for safety and environmental reasons.[8][12]

  • Amidation: The direct reaction of the ester with methylamine is a straightforward and high-yielding method for the formation of the final amide product.

One-Pot Synthesis

To overcome the limitations of the multi-step approach, one-pot synthetic strategies have been developed. These methods offer significant advantages in terms of process efficiency, reduced waste generation, and lower manufacturing costs. A notable one-pot synthesis involves the direct halogenation and subsequent cyanation of a suitable precursor.[3]

The following diagram illustrates a conceptual one-pot synthesis workflow:

One_Pot_Synthesis A 2-Amino-N,3-dimethylbenzamide B [Intermediate Complex] A->B Halogenation & Cyanation Reagents (One Pot) C This compound B->C Reaction Progression

Caption: Conceptual workflow of a one-pot synthesis.

A representative one-pot procedure for the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides, which can be a precursor for the final cyanation step, is described as follows:[3]

  • Synthesize 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione from 2-amino-3-methylbenzoic acid and bis(trichloromethyl) carbonate.

  • Without isolation, treat the intermediate with aqueous methylamine to form 2-amino-N,3-dimethylbenzamide.

  • To this solution, add a halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide).

  • The halogenated product can then be subjected to a cyanation reaction as described in the multi-step synthesis, potentially in the same reaction vessel under modified conditions.

  • Increased Efficiency: Eliminates the need for isolation and purification of intermediates, saving time and resources.

  • Reduced Waste: Minimizes solvent consumption and waste generation.

  • Improved Safety: Can reduce the handling of hazardous intermediates.

  • Higher Overall Yields: Often leads to higher overall yields compared to multi-step processes where losses occur at each isolation stage.[3]

Quantitative Data Summary

The following table summarizes typical yields and purities reported for the synthesis of this compound and its key intermediates.

Synthesis Step/MethodStarting MaterialProductTypical Yield (%)Typical Purity (%)Reference
Bromination2-Amino-3-methylbenzoic Acid2-Amino-5-bromo-3-methylbenzoic Acid90-95>98[7]
Esterification2-Amino-5-bromo-3-methylbenzoic AcidMethyl 2-amino-5-bromo-3-methylbenzoate95-99>98[7]
Cyanation (Pd-catalyzed)Methyl 2-amino-5-bromo-3-methylbenzoateMethyl 2-amino-5-cyano-3-methylbenzoate85-92>95[8]
AmidationMethyl 2-amino-5-cyano-3-methylbenzoateThis compound90-96>97[13]
One-Pot Synthesis (Halogenation)2-Amino-N,3-dimethylbenzamide2-Amino-5-halo-N,3-dimethylbenzamide87-94Not specified[3]

Safety and Handling

The synthesis of this compound involves the use of several hazardous chemicals, and strict adherence to safety protocols is essential.

  • Cyanide Compounds: Cyanide sources such as sodium cyanide, potassium cyanide, and even the less toxic zinc cyanide are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[14][15] All manipulations involving cyanide compounds must be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[16] An emergency plan and a cyanide antidote kit should be readily available.

  • Palladium Catalysts: While generally less toxic than heavy metals like mercury or lead, palladium compounds should be handled with care. Some palladium complexes can be sensitizers or irritants.

  • Solvents: Many of the organic solvents used in the synthesis are flammable and may have their own specific health hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Waste Disposal: All chemical waste, especially that containing cyanide, must be disposed of according to institutional and governmental regulations. Cyanide waste should be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal.[17]

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process that has undergone significant optimization since its inception. The evolution from multi-step to one-pot procedures highlights the continuous drive for more efficient, cost-effective, and sustainable chemical manufacturing. For drug development and agrochemical professionals, a thorough understanding of the various synthetic routes, the rationale behind the choice of reagents and conditions, and the associated safety considerations is crucial for successful process development and scale-up.

Future research in this area may focus on the development of even more environmentally benign and catalytic methods. The use of non-toxic cyanide sources, recyclable catalysts, and solvent-free reaction conditions are all areas of active investigation in the broader field of organic synthesis and are likely to find application in the production of this important intermediate. The principles and methodologies discussed in this guide provide a solid foundation for researchers and scientists working to advance the synthesis of this compound and other valuable chemical entities.

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The Crucial Role of 2-Amino-5-cyano-N,3-dimethylbenzamide in the Synthesis of Cyantraniliprole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and significance of 2-Amino-5-cyano-N,3-dimethylbenzamide as a pivotal precursor in the industrial production of cyantraniliprole. Cyantraniliprole, a second-generation anthranilic diamide insecticide, is distinguished by its broad-spectrum efficacy against a variety of chewing and sucking insect pests.[1][2] Its unique mode of action, targeting the insect's ryanodine receptors, offers a critical tool for resistance management strategies.[3][4] This document will dissect the core chemical pathways leading to the formation of this compound and its subsequent conversion to cyantraniliprole, offering field-proven insights into process optimization and the causality behind experimental choices. This guide is intended for researchers, chemists, and professionals in the fields of agrochemical synthesis and drug development.

Introduction to Cyantraniliprole and the Significance of its Benzamide Precursor

Cyantraniliprole, chemically known as 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide, is a potent insecticide that provides protection for a wide range of crops.[5] Its efficacy stems from the unregulated activation of insect ryanodine receptors, leading to the depletion of intracellular calcium stores, which results in muscle paralysis and eventual death of the pest.[4]

The synthesis of this complex molecule is a multi-step process, with the formation of the substituted benzamide moiety being a critical phase. This compound represents this key building block, providing the essential structural framework of the phenyl ring with the required amino, cyano, and N,3-dimethylamide functionalities. The purity and yield of this precursor directly impact the efficiency and economic viability of the final cyantraniliprole synthesis.

Synthetic Pathways to this compound

The industrial synthesis of this compound has been optimized through various routes. The primary and most commercially viable methods involve the cyanation of a halogenated precursor followed by amidation, or a route starting from 2-amino-3-methylbenzoic acid.

Pathway A: Cyanation of a Bromo-Precursor

This widely adopted method involves the synthesis of 2-amino-5-bromo-N,3-dimethylbenzamide, which is then converted to the target cyano compound.

The synthesis begins with the bromination of methyl 2-amino-3-methylbenzoate. This electrophilic aromatic substitution is typically achieved using a mixture of hydrogen bromide and hydrogen peroxide.[6][7] This approach is favored for its safety and environmental profile compared to using elemental bromine.

Experimental Protocol: Bromination of Methyl 2-amino-3-methylbenzoate

  • A solution of methyl 2-amino-3-methylbenzoate in water is prepared.

  • Hydrogen bromide (48% aqueous solution) is gradually added to the solution at a controlled temperature (e.g., 30°C).[7]

  • Hydrogen peroxide (30% aqueous solution) is then added dropwise, ensuring the temperature does not exceed 70°C.[6]

  • After the addition is complete, the reaction is stirred for an additional hour.

  • Excess peroxide is quenched by the addition of sodium bisulfite solution.

  • The pH of the resulting suspension is adjusted to 7-8 with sodium carbonate to precipitate the product.[6]

  • The solid 2-amino-5-bromo-3-methylbenzoic acid methyl ester is isolated by filtration, washed, and dried.

The subsequent step is the amidation of the methyl ester with methylamine to form 2-amino-5-bromo-N,3-dimethylbenzamide.

The conversion of the bromo-substituent to a cyano group is a critical step. This nucleophilic aromatic substitution is typically achieved using a cyanide source, with copper(I) cyanide being a common reagent due to its efficacy.[7][8]

Experimental Protocol: Cyanation using Copper(I) Cyanide

  • 2-amino-5-bromo-N,3-dimethylbenzamide is charged into a reaction vessel with a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or 1,3,5-trimethylbenzene.[9]

  • Copper(I) cyanide is added to the mixture. The molar ratio of copper(I) cyanide to the bromo-compound is typically in the range of 0.8 to 1.4.[7]

  • The reaction mixture is heated to a high temperature (e.g., 138-155°C) for several hours.[9]

  • Upon completion, the reaction is cooled, and water is added to precipitate the product.

  • The solid this compound is collected by filtration, washed with water and an organic solvent (e.g., chlorobenzene), and dried.[9]

This method can achieve high yields (82-90%) and purity (93-95% by HPLC).[6][7]

Pathway B: Synthesis from 2-Amino-3-methylbenzoic Acid

An alternative and efficient "one-pot" synthesis has been developed, starting from 2-amino-3-methylbenzoic acid.[2] This pathway avoids the isolation of multiple intermediates, thereby improving process efficiency.

The key steps in this one-pot synthesis are:

  • Formation of an oxazinone intermediate: 2-amino-3-methylbenzoic acid is reacted with bis(trichloromethyl) carbonate (triphosgene) to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.[2]

  • Aminolysis: The oxazinone intermediate is then reacted in situ with aqueous methylamine to yield 2-amino-N,3-dimethylbenzamide.[2]

  • Halogenation and Cyanation: The subsequent steps would involve halogenation and cyanation, similar to Pathway A, to introduce the cyano group at the 5-position. However, more direct methods are also explored.

This one-pot approach offers advantages in terms of reduced reaction time, milder conditions, and higher overall yields.[2]

The Final Step: Synthesis of Cyantraniliprole

Once the precursor, this compound, is synthesized with high purity, the final step is its condensation with a pyrazole derivative.

The key reagent for this step is 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride. The reaction is a nucleophilic acyl substitution where the amino group of the benzamide attacks the carbonyl carbon of the acid chloride.

Experimental Protocol: Condensation Reaction

  • A solution of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride is prepared in an aromatic solvent.

  • This solution is then reacted with this compound.[5]

  • The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

  • Following the reaction, the cyantraniliprole product is isolated by filtration, washed with an aromatic solvent, and dried.[5]

This final condensation step is crucial, and the purity of the starting materials directly influences the purity and yield of the final active ingredient.

Data Summary and Process Visualization

To facilitate a clear understanding of the synthetic processes, the following tables summarize key quantitative data, and Graphviz diagrams illustrate the reaction pathways.

Table 1: Comparison of Synthetic Pathways for this compound
FeaturePathway A: Cyanation of Bromo-PrecursorPathway B: One-Pot from 2-Amino-3-methylbenzoic acid
Starting Material Methyl 2-amino-3-methylbenzoate2-amino-3-methylbenzoic acid
Key Reagents HBr/H₂O₂, Methylamine, CuCNBis(trichloromethyl) carbonate, Methylamine
Typical Yield 82-90%[6][7]87-94% (overall for related halogenated benzamides)[2]
Purity 93-95% (HPLC)[6][7]High (direct crystallization)
Advantages Well-established, reliableFewer steps, milder conditions, higher overall yield
Disadvantages Multi-step, requires isolation of intermediatesMay require more specialized reagents
Diagrams

Figure 1: Synthetic Pathway A for this compound

Synthetic_Pathway_A cluster_step1 Step 1: Bromination cluster_step2 Step 2: Amidation cluster_step3 Step 3: Cyanation start Methyl 2-amino-3-methylbenzoate reagent1 HBr, H₂O₂ start->reagent1 intermediate1 Methyl 2-amino-5-bromo-3-methylbenzoate reagent1->intermediate1 reagent2 Methylamine intermediate1->reagent2 intermediate2 2-Amino-5-bromo-N,3-dimethylbenzamide reagent2->intermediate2 reagent3 CuCN intermediate2->reagent3 product This compound reagent3->product Cyantraniliprole_Synthesis precursor This compound reagent 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride precursor->reagent + product Cyantraniliprole reagent->product Condensation

Caption: The final condensation step to form the active ingredient, cyantraniliprole.

Conclusion: The Self-Validating System of Cyantraniliprole Synthesis

The synthesis of cyantraniliprole, with this compound as a cornerstone, exemplifies a self-validating system in modern agrochemical manufacturing. The purity of each intermediate, validated through analytical techniques like HPLC, directly dictates the success of the subsequent step. The choice of reagents, from the safer brominating agents to the efficient cyanation catalysts, is driven by a combination of yield optimization, cost-effectiveness, and process safety. The development of one-pot syntheses further underscores the industry's drive towards more sustainable and efficient chemical manufacturing. A thorough understanding of the chemical principles and experimental parameters outlined in this guide is paramount for any researcher or professional seeking to operate within this field.

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A Senior Application Scientist’s Guide to the Synthesis of Substituted Benzamides: From Foundational Principles to Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide moiety is a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional polymers.[1][2] Its prevalence is a direct result of the amide bond's exceptional stability and its capacity for forming specific hydrogen bond interactions. However, the direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process requiring harsh conditions. This guide provides an in-depth exploration of the principal synthetic routes to substituted benzamides, navigating from classical, time-tested reactions to the sophisticated, highly-efficient methodologies that define contemporary organic synthesis. We will dissect the causality behind experimental choices, provide field-proven protocols, and offer insights into troubleshooting and optimization, empowering researchers to select and execute the most appropriate strategy for their specific synthetic challenges.

The Foundational Pillar: The Schotten-Baumann Reaction

First described in the 1880s by Carl Schotten and Eugen Baumann, this reaction remains a remarkably robust and widely used method for synthesizing amides from amines and acyl chlorides.[3][4][5] Its endurance in the synthetic chemist's toolkit is a testament to its simplicity, broad applicability, and the ready availability of starting materials.

Mechanistic Rationale and Causality

The Schotten-Baumann reaction is fundamentally an acylation of a nucleophilic amine by a highly electrophilic acyl chloride. The reaction is typically performed under biphasic conditions, a choice rooted in practical chemistry.[5] An organic solvent (e.g., dichloromethane or diethyl ether) dissolves the amine and acyl chloride, while an aqueous phase containing a base (commonly sodium hydroxide) serves a critical dual purpose.[3][5]

Firstly, the base neutralizes the hydrochloric acid generated as a byproduct. This is crucial because, without neutralization, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Secondly, by sequestering the HCl in the aqueous phase, the base drives the reaction equilibrium towards the formation of the amide product.[4]

Schotten_Baumann cluster_reaction Organic Phase cluster_aqueous Aqueous Phase R1_COCl R¹-COCl (Acyl Chloride) Tetrahedral_Intermediate Tetrahedral Intermediate R1_COCl->Tetrahedral_Intermediate R2_NH2 R²-NH₂ (Amine) R2_NH2->Tetrahedral_Intermediate Nucleophilic Attack OH_minus OH⁻ (Base) H2O H₂O OH_minus->H2O Product R¹-CO-NH-R² (Benzamide) Tetrahedral_Intermediate->Product Collapse & Elimination of Cl⁻ Cl_minus Cl⁻ HCl_formation HCl HCl HCl->H2O Neutralization HCl_formation->HCl

Caption: Mechanism of the Schotten-Baumann Reaction.

Experimental Protocol: Synthesis of N-phenyl-4-aminobenzamide

This protocol details a representative Schotten-Baumann reaction, addressing the challenge of using a bifunctional starting material like 4-aminobenzoyl chloride, which contains both a reactive acyl chloride and a nucleophilic amino group. Using the hydrochloride salt of the acyl chloride prevents self-polymerization.[6]

Materials:

  • 4-Aminobenzoyl chloride hydrochloride

  • Aniline

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Distilled Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Reactants: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in 50 mL of dichloromethane. In a separate beaker, prepare the 10% aqueous NaOH solution.

  • Reaction Setup: Place the flask containing the aniline solution in an ice bath on a magnetic stirrer and begin vigorous stirring. Slowly add the 10% NaOH solution (2.0-3.0 eq.) to create a biphasic mixture.

  • Addition of Acyl Chloride: Dissolve 4-aminobenzoyl chloride hydrochloride (1.0 eq.) in 25 mL of dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over 30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.[6]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-phenyl-4-aminobenzamide by recrystallization from ethanol or by column chromatography.[7]

The Modern Workhorse: Amide Coupling Reagents

While the Schotten-Baumann reaction is effective, it relies on the availability of stable acyl chlorides. The direct formation of an amide from a carboxylic acid and an amine is far more atom-economical and desirable, especially when dealing with complex, sensitive substrates. This is the domain of amide coupling reagents, which work by activating the carboxylic acid's hydroxyl group, transforming it into a good leaving group.

Carbodiimides: The First Generation

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), were among the first reagents developed for this purpose.

  • Mechanism of Action: The carboxylic acid adds across one of the C=N double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide.

  • Causality and Drawbacks: The primary drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble and can be difficult to remove completely from the product. A more significant issue, particularly in peptide synthesis, is that the O-acylisourea intermediate can lead to epimerization at the α-carbon. To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) are introduced. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form an active ester intermediate, which is more stable, less prone to causing epimerization, and reacts cleanly with the amine.[8]

Carbodiimide_Coupling RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea DCC DCC (Carbodiimide) DCC->O_Acylisourea Amide Amide Product O_Acylisourea->Amide DCU DCU (Byproduct) O_Acylisourea->DCU Active_Ester Active Ester (Suppresses Epimerization) O_Acylisourea->Active_Ester Trapping Amine Amine Amine->Amide HOBt HOBt (Additive) HOBt->Active_Ester Active_Ester->Amide Clean Coupling

Caption: Carbodiimide coupling mechanism with HOBt additive.

Uronium/Guanidinium Reagents: The High-Efficiency Solution

To overcome the limitations of carbodiimides, a new class of coupling reagents based on uronium and guanidinium salts was developed. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are now staples in both solution-phase and solid-phase synthesis.[1]

  • Mechanism of Action: HATU and related reagents react with the carboxylic acid to form an activated ester in situ. The presence of the benzotriazole moiety provides a highly efficient leaving group.

  • Causality and Advantages: These reagents offer several key advantages: they are highly reactive, leading to faster reaction times and higher yields, especially for sterically hindered substrates.[8] The byproducts are water-soluble, simplifying purification. Most importantly, they significantly suppress epimerization, making them the reagents of choice for synthesizing chiral molecules.

Data Presentation: Comparison of Common Coupling Reagents
ReagentClassRelative ReactivityByproduct NatureKey AdvantagePrimary Limitation
DCC CarbodiimideModerateInsoluble Solid (DCU)Low CostByproduct removal, epimerization risk
EDC CarbodiimideModerateWater-SolubleEasy byproduct removalEpimerization risk, costlier than DCC
HBTU UroniumHighWater-SolubleHigh efficiency, low epimerizationHigher cost, potential sensitizer
HATU GuanidiniumVery HighWater-SolubleExcellent for difficult couplingsHighest cost, requires careful handling
Experimental Protocol: HATU-Mediated Synthesis of a Substituted Benzamide

Materials:

  • Substituted Benzoic Acid (1.0 eq.)

  • Substituted Aniline (1.1 eq.)

  • HATU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted benzoic acid (1.0 eq.) and dissolve it in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the substituted aniline (1.1 eq.), HATU (1.1 eq.), and finally, DIPEA (2.5 eq.).[1] The order of addition can be critical; adding the base last often prevents unwanted side reactions of the coupling reagent.

  • Reaction: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Advanced and Specialized Methodologies

Beyond the classical approaches, several modern strategies offer unique advantages in terms of atom economy, sustainability, and the ability to construct complex molecular architectures.

Transition-Metal Catalysis

Transition-metal catalysis has opened new avenues for amide synthesis, most notably through C-H activation and amination reactions.[9] These methods allow for the direct formation of a C-N bond by functionalizing a C-H bond on the aromatic ring, bypassing the need for pre-functionalized starting materials like benzoic acids or anilines. While powerful, these reactions often require careful optimization of catalysts, ligands, and reaction conditions.[10]

CH_Amidation Arene Arene (C-H) Catalyst Pd or Ru Catalyst Arene->Catalyst C-H Activation Amide_Source Amide Source Amide_Source->Catalyst Coordination Product Benzamide Product Catalyst->Product Reductive Elimination Oxidant Oxidant Oxidant->Catalyst Catalyst Regeneration

Caption: General workflow for transition-metal-catalyzed C-H amidation.

Enzymatic Synthesis

Biocatalysis represents a green and highly selective alternative for amide bond formation.[11] Enzymes, such as acyltransferases, can operate in aqueous media under mild conditions, offering unparalleled chemo-, regio-, and stereoselectivity.[12] This approach is particularly valuable for synthesizing complex, chiral molecules where traditional chemical methods might fail or require extensive protecting group strategies. The primary challenges lie in enzyme availability, stability, and substrate scope.[11]

Troubleshooting and Optimization

Common ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive coupling reagent- Poor solubility of starting materials- Steric hindrance- Use a fresh, high-quality coupling reagent; consider a more powerful one like HATU.[8]- Screen different solvents (e.g., DMF, DCM, THF).[8]- Increase reaction time and/or temperature.
N-Acylurea Byproduct (With carbodiimides) Rearrangement of the O-acylisourea intermediate.- Add 1.0-1.2 equivalents of an additive like HOBt.[8]- Run the reaction at a lower temperature (0 °C to RT).
Epimerization (With chiral acids) Formation of an oxazolone intermediate.- Use a guanidinium-type reagent (HATU).- Use a non-coordinating base (e.g., DIPEA, 2,4,6-collidine) instead of triethylamine.- Add HOBt if using a carbodiimide.
Product Loss During Workup Product is partially water-soluble or has an amphiphilic nature.- Avoid overly acidic or basic washes if the product has sensitive functional groups.- Back-extract the aqueous layers with the organic solvent to recover dissolved product.

Conclusion

The synthesis of substituted benzamides is a mature field, yet one that continues to evolve. While classical methods like the Schotten-Baumann reaction provide reliable and cost-effective routes, the development of sophisticated coupling reagents has revolutionized the construction of complex benzamides, enabling advancements in drug discovery and materials science. The future of benzamide synthesis will likely focus on enhancing sustainability through transition-metal-catalyzed C-H functionalization and enzymatic processes, further expanding the synthetic chemist's ability to create these vital molecules with greater efficiency and environmental responsibility.

References

  • vibzz lab. (2020). Benzamide - Organic synthesis. YouTube. [Link]

  • Shaikh, I. R., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14, 133-145. [Link]

  • Miller, K. A., & Gulick, A. M. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. [Link]

  • Foley, D. A., & Toste, F. D. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews, 120(18), 10345-10399. [Link]

  • Wang, B., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(21), 5035. [Link]

  • The Organic Chemistry Tutor. (2020). Synthesis of Benzamide. YouTube. [Link]

  • Jiang, H., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 15(7), 784-791. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Park, Y., Kim, Y., & Chang, S. (2017). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews, 117(13), 9247-9301. [Link]

  • Gordon, C. P., et al. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Organic & Biomolecular Chemistry, 10(30), 5793-5796. [Link]

  • RU2019541C1 - Process for preparing benzamide.
  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(6), 2416-2425. [Link]

  • Kumar, P., et al. (2014). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. BioMed Research International. [Link]

  • The Cynical Chemist. (2021). Synthesis of Benzamide. YouTube. [Link]

  • Sun, H., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(16), 4983. [Link]

  • Contente, M. L., et al. (2022). Enzymatic amide bond formation: synthesis of aminooxo-acids through a Mycobacterium smegmatis acyltransferase. Green Chemistry, 24(11), 4469-4474. [Link]

  • Gandeepan, P., & Li, C.-J. (2021). Advances in Transition-Metal-Catalyzed C–H Bond Oxygenation of Amides. Synlett, 32(10), 969-978. [Link]

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]

  • Slideshare. (n.d.). Synthesis of benzamide from benzyl chloride. [Link]

  • Shtukenberg, A. G., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 21(10), 5768-5778. [Link]

  • Tom's Lab. (2018). Benzamide Preparation from Benzoic Acid. YouTube. [Link]

  • Szostak, M. (2017). Transition-Metal-Catalyzed and Transition-Metal-Free Activation of Amides and Esters by Highly Selective N–C/O–C Cleavage. ProQuest. [Link]

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Methodological & Application

detailed synthesis protocol for 2-Amino-5-cyano-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide

Abstract

This comprehensive application note provides a detailed guide for the multi-step synthesis of this compound, a key intermediate in the manufacturing of various chemical products, including the insecticide Cyantraniliprole. The synthesis is strategically designed around a four-step sequence commencing with 2-amino-3-methylbenzoic acid. This guide is intended for an audience of researchers, medicinal chemists, and process development scientists. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and troubleshooting strategies to ensure a robust and reproducible synthesis. The protocols provided are grounded in established literature and patents, offering both a primary and an alternative synthetic route to afford flexibility and address potential experimental challenges.

Introduction and Strategic Overview

This compound is a substituted anthranilamide. The synthesis of such molecules is a cornerstone of medicinal and agrochemical research. The strategic approach detailed herein involves the sequential functionalization of a readily available starting material, 2-amino-3-methylbenzoic acid. The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow A 2-Amino-3-methylbenzoic Acid B Methyl 2-amino-3-methylbenzoate A->B Step 1: Esterification C Methyl 2-amino-5-bromo-3-methylbenzoate B->C Step 2: Bromination D Methyl 2-amino-5-cyano-3-methylbenzoate C->D Step 3: Cyanation E This compound D->E Step 4: Amidation

Caption: High-level overview of the 4-step synthesis pathway.

This multi-step process is designed to control the regioselectivity of the substitutions on the aromatic ring.

  • Esterification: The carboxylic acid of the starting material is first protected as a methyl ester. This is a critical step to prevent unwanted side reactions of the carboxyl group in the subsequent bromination and cyanation steps. The Fischer-Speier esterification is a classic and cost-effective method for this transformation.

  • Bromination: A bromine atom is introduced at the 5-position of the benzene ring. The amino group is a strong activating group and is ortho-, para-directing. Since the ortho-positions are sterically hindered by the methyl and ester groups, bromination occurs selectively at the para-position. A combination of hydrogen bromide and hydrogen peroxide is an effective and commonly used brominating system for this substrate.[1]

  • Cyanation: The bromine atom is then replaced with a cyano group. This transformation is pivotal and can be achieved through several methods. The primary protocol detailed in this guide utilizes a copper(I) cyanide-mediated reaction, often referred to as a Rosenmund-von Braun reaction. An alternative, modern approach using a palladium-catalyzed cyanation is also presented.

  • Amidation: The final step involves the aminolysis of the methyl ester with methylamine to form the desired N-methyl amide product. This reaction can be performed with or without a basic catalyst to achieve high yields.[2]

With optimized conditions, this synthetic route can afford the final product in an overall yield of 82-90% with a purity of 93-95% as determined by HPLC.[2]

Safety First: Critical Hazard Management

Chemical synthesis requires rigorous adherence to safety protocols. The following table summarizes the key hazards associated with the reagents used in this synthesis.

Reagent/SolventCAS NumberKey HazardsHandling Precautions
Hydrogen Peroxide (30%) 7722-84-1Strong Oxidizer, Causes severe skin burns and eye damageWear appropriate PPE (gloves, goggles, lab coat). Avoid contact with combustible materials.
Hydrogen Bromide (48%) 10035-10-6Corrosive, Causes severe skin burns and eye damage, Toxic if inhaledUse only in a well-ventilated fume hood. Wear acid-resistant gloves and respiratory protection.
Copper(I) Cyanide 544-92-3Acutely Toxic (Fatal if swallowed or in contact with skin), Releases toxic gas on contact with acid CRITICAL: Handle only in a designated area within a fume hood. Use a dedicated set of equipment. Have a cyanide antidote kit readily available and be trained in its use. Quench all cyanide-containing waste with bleach before disposal.
Methylamine (40% in MeOH) 74-89-5Flammable, Toxic, CorrosiveWork in a fume hood. Keep away from ignition sources. Wear appropriate PPE.
Sodium Methoxide 124-41-4Flammable Solid, CorrosiveHandle under an inert atmosphere to prevent reaction with moisture.

Detailed Experimental Protocols

Step 1: Esterification of 2-Amino-3-methylbenzoic Acid

This protocol is a representative Fischer esterification procedure.

Mechanism: The reaction proceeds via acid-catalyzed nucleophilic attack of methanol on the protonated carbonyl carbon of the carboxylic acid, followed by elimination of water.

Fischer_Esterification cluster_0 Fischer Esterification Mechanism R-COOH Carboxylic Acid R-COOH_H+ Protonated Carbonyl R-COOH->R-COOH_H+ + H+ Tetrahedral_Int Tetrahedral Intermediate R-COOH_H+->Tetrahedral_Int + CH3OH Proton_Transfer Proton Transfer Tetrahedral_Int->Proton_Transfer Elimination Water Elimination Proton_Transfer->Elimination - H2O Ester Ester Elimination->Ester - H+

Caption: Simplified mechanism of Fischer Esterification.

Materials:

  • 2-Amino-3-methylbenzoic acid (1.0 eq)

  • Methanol (Anhydrous, as solvent)

  • Sulfuric Acid (Concentrated, catalytic)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-3-methylbenzoic acid (e.g., 15.1 g, 0.1 mol) in anhydrous methanol (150 mL).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 2 mL) with stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and carefully wash with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-amino-3-methylbenzoate as a solid, which can be used in the next step without further purification.

Step 2: Bromination of Methyl 2-amino-3-methylbenzoate

This protocol is adapted from a patented procedure.[1]

Mechanism: This is an electrophilic aromatic substitution where the bromine is activated by the reaction conditions. The amino group strongly directs the substitution to the para position.

Materials:

  • Methyl 2-amino-3-methylbenzoate (1.0 eq)

  • Hydrogen Bromide (48% in water, 1.05 eq)

  • Hydrogen Peroxide (30% in water, 1.1 eq)

  • Sodium Carbonate

  • Sodium Bisulfite solution

Procedure:

  • In a suitable reaction vessel, create a solution of methyl 2-amino-3-methylbenzoate (e.g., 142.1 g, 0.843 mol) in 240 mL of water.

  • At 30°C, slowly add hydrogen bromide (48%, 149.2 g, 0.885 mol) dropwise.

  • Maintain the temperature below 70°C while adding hydrogen peroxide (30%, 105.1 g, 0.927 mol) dropwise over 2 hours.

  • After the addition is complete, stir for an additional hour.

  • Check for peroxides and quench any excess by adding a small amount of sodium bisulfite solution.

  • Adjust the pH of the suspension to 7-8 by carefully adding sodium carbonate.

  • Filter the resulting solid, wash with water, and dry in a vacuum oven to obtain methyl 2-amino-5-bromo-3-methylbenzoate.[1]

Step 3: Cyanation of Methyl 2-amino-5-bromo-3-methylbenzoate

Primary Protocol: Copper(I) Cyanide (Rosenmund-von Braun Reaction)

Mechanism: This reaction involves the nucleophilic substitution of the aryl bromide with cyanide, mediated by copper(I). The exact mechanism is complex but is thought to involve an oxidative addition of the aryl halide to a copper(I) species.[3]

Materials:

  • Methyl 2-amino-5-bromo-3-methylbenzoate (1.0 eq)

  • Copper(I) Cyanide (1.0-1.4 eq)

  • N-methylpyrrolidone (NMP) or Dimethylformamide (DMF) as solvent

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, charge methyl 2-amino-5-bromo-3-methylbenzoate (e.g., 50 g, 0.205 mol) and NMP (200 mL).

  • Add copper(I) cyanide (e.g., 18.4 g, 0.205 mol).

  • Heat the reaction mixture to 170°C and maintain for 6-8 hours. Monitor the reaction by HPLC or TLC.

  • Cool the mixture and pour it into an aqueous solution of ethylenediamine (e.g., 5-10%) to complex the copper salts.

  • Extract the product with an organic solvent like ethyl acetate or toluene.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield methyl 2-amino-5-cyano-3-methylbenzoate. Purification can be achieved by recrystallization from a solvent like methanol or ethanol.[4]

Alternative Protocol: Palladium-Catalyzed Cyanation

Mechanism: This reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a cyanide source (like Zn(CN)₂), and finally reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.[5]

Materials:

  • Methyl 2-amino-5-bromo-3-methylbenzoate (1.0 eq)

  • Zinc Cyanide (Zn(CN)₂, 0.6 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., dppf, 2-10 mol%)

  • DMF (anhydrous) as solvent

Procedure:

  • To a dry flask under an inert atmosphere, add methyl 2-amino-5-bromo-3-methylbenzoate, zinc cyanide, the palladium catalyst, and the ligand.

  • Add anhydrous DMF and degas the mixture.

  • Heat the reaction to 80-120°C and stir until the starting material is consumed (monitor by TLC/HPLC).

  • Cool the reaction, dilute with an organic solvent, and filter through celite to remove palladium residues.

  • Perform an aqueous workup and purify the product by column chromatography or recrystallization.[5][6]

Step 4: Amidation of Methyl 2-amino-5-cyano-3-methylbenzoate

Mechanism: This is a nucleophilic acyl substitution where methylamine acts as the nucleophile, attacking the ester carbonyl, leading to the elimination of methanol.

Materials:

  • Methyl 2-amino-5-cyano-3-methylbenzoate (1.0 eq)

  • Methylamine (e.g., 40% solution in methanol or water, ~10-15 eq)

  • Sodium Methoxide (catalytic, optional)

  • Methanol as solvent

Procedure:

  • Dissolve methyl 2-amino-5-cyano-3-methylbenzoate (e.g., 50 g, 0.245 mol) in methanol (175 mL).

  • Introduce methylamine (e.g., 117 g of a 40% solution) into the mixture.

  • (Optional) Add a catalytic amount of sodium methoxide (e.g., 1.13 g of a 30% solution in methanol). The reaction can also proceed without the catalyst, albeit potentially slower.[2]

  • Stir the reaction at room temperature overnight. The product, this compound, will precipitate out of the solution.[2]

  • The suspension can be cooled to enhance precipitation.

  • Filter the solid product, wash with a cold 1:1 mixture of methanol and water, and then with water.

  • Dry the solid in a vacuum oven at 50°C to yield the final product.[1]

Product Characterization

A self-validating protocol requires thorough characterization of the final product.

PropertyData
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol
Appearance Off-white to beige solid
Purity (HPLC) Typically 93-95%
¹H NMR (600 MHz, CD₃CN)δ (ppm): 7.65 (d, 1H), 7.38 (s, 1H), 6.91 (br s, 1H), 6.52 (br s, 2H), 2.82 (d, 3H), 2.12 (s, 3H).[1]
Expected ¹³C NMR Expected peaks around 168 (C=O), 150-110 (aromatic C), 118 (C≡N), 26 (N-CH₃), 18 (Ar-CH₃).
Expected IR (KBr, cm⁻¹)Expected peaks around 3400-3200 (N-H stretch), 2220 (C≡N stretch), 1640 (C=O stretch, Amide I), 1560 (N-H bend, Amide II).
Expected Mass Spec (EI) Expected M⁺ at m/z = 189.

Troubleshooting Guide

StepProblemPotential Cause(s)Suggested Solution(s)
1. Esterification Low Yield / Incomplete ReactionInsufficient reflux time; Water in reagents/glassware; Insufficient acid catalyst.Ensure anhydrous conditions. Increase reflux time. Add slightly more catalyst.
2. Bromination Low Yield / Multiple ProductsIncorrect temperature control; Incorrect stoichiometry.Maintain temperature strictly (e.g., around 30°C).[4] Ensure accurate molar ratios of HBr and H₂O₂.
3. Cyanation (CuCN) Incomplete ReactionPoor quality CuCN; Solvent not anhydrous or high-boiling; Insufficient temperature/time.Use fresh, dry CuCN. Use dry, high-boiling polar aprotic solvents like DMF or NMP.[4] Ensure reaction reaches and maintains the target temperature.
3. Cyanation (Pd) Reaction StallsCatalyst deactivation; Impure starting materials.Use high-purity reagents and anhydrous, degassed solvents. Consider a different ligand/catalyst system.
4. Amidation Incomplete ReactionInsufficient methylamine; Low reaction temperature.Use a larger excess of methylamine. Allow the reaction to stir for a longer period or consider gentle warming.
General Purification IssuesCo-precipitation of impurities; Residual metal catalyst.For recrystallization, perform solvent screening (e.g., ethanol, methanol, acetonitrile).[4] For metal removal, wash with an appropriate aqueous solution (e.g., ethylenediamine for copper) during workup.

Conclusion

The synthesis of this compound has been presented in a detailed, step-by-step format suitable for reproduction in a laboratory setting. By understanding the strategic rationale behind each transformation and adhering to the outlined safety and procedural guidelines, researchers can confidently produce this valuable chemical intermediate. The inclusion of mechanistic insights, characterization data, and a comprehensive troubleshooting guide aims to empower scientists to not only follow the protocol but also to adapt and optimize it as needed for their specific applications.

References

  • CN103702978A - Method for preparing this compound.
  • MSDS of this compound. Capot Chemical. [Link]

  • US9169198B2 - Method for the production of this compound.
  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
  • Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]

  • This compound | C10H11N3O. PubChem. [Link]

  • PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES. European Patent Office. [Link]

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Application Notes and Protocols for 2-Amino-5-cyano-N,3-dimethylbenzamide in Insecticide Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of 2-Amino-5-cyano-N,3-dimethylbenzamide in Modern Insecticide Discovery

This compound is a critical chemical intermediate in the synthesis of the anthranilic diamide class of insecticides, most notably cyantraniliprole.[1][2] This class of insecticides has gained prominence in modern agriculture due to its high efficacy against a broad spectrum of chewing and sucking insect pests, coupled with a favorable safety profile for non-target organisms.[3][4] The significance of this compound lies in its role as a key building block that forms the core structure responsible for the insecticidal activity of these potent compounds.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the discovery and development of novel insecticides. We will delve into the mechanism of action, provide detailed protocols for the synthesis of derivative compounds, and outline methodologies for evaluating their biological efficacy.

Mechanism of Action: Targeting the Insect Ryanodine Receptor

Insecticides derived from this compound, such as cyantraniliprole, exert their effects by targeting the insect's ryanodine receptor (RyR).[5][6] The RyR is a large, ligand-gated calcium channel located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[7][8] In a healthy insect, these channels regulate the release of intracellular calcium stores, which is essential for muscle contraction and nerve function.[9]

The binding of diamide insecticides to the insect RyR locks the channel in a partially open state.[2] This leads to an uncontrolled and sustained release of calcium ions from the sarcoplasmic reticulum into the cytoplasm.[3][10] The resulting depletion of intracellular calcium stores and the persistently high cytoplasmic calcium levels impair muscle regulation, leading to rapid feeding cessation, lethargy, muscle paralysis, and ultimately, the death of the insect.[11][12] This unique mode of action is highly selective for insect RyRs, contributing to the low mammalian toxicity of this class of insecticides.[6][13]

Caption: Mechanism of action of diamide insecticides.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of insecticides derived from this compound.

Protocol 1: Synthesis of a Candidate Diamide Insecticide (e.g., Cyantraniliprole)

This protocol outlines the synthesis of a representative diamide insecticide, cyantraniliprole, from this compound. This is a convergent synthesis, meaning two key intermediates are prepared separately and then combined.

Materials:

  • This compound

  • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • Acetonitrile (anhydrous)

  • 3-Picoline

  • Methanesulfonyl chloride

  • Water (deionized)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) apparatus

  • NMR and Mass Spectrometry for product characterization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid in anhydrous acetonitrile.

  • Base Addition: Add 3-picoline to the reaction mixture.

  • Cooling: Cool the mixture to approximately -5°C using an ice-salt bath.

  • Coupling Agent Addition: Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise to the cooled reaction mixture, ensuring the temperature is maintained between -5°C and 0°C.

  • Reaction Monitoring: After the addition is complete, stir the mixture at this temperature for approximately 15 minutes. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with a mixture of acetonitrile and water, and then with cold acetonitrile. Dry the product under vacuum.

  • Characterization: Confirm the structure and purity of the synthesized compound using NMR and Mass Spectrometry.

Protocol 2: In Vitro Ryanodine Receptor Activation Assay

This protocol describes a method to assess the activity of the synthesized compound on the insect ryanodine receptor using a calcium imaging assay with a fluorescent indicator.

Materials:

  • Synthesized diamide insecticide

  • Insect muscle tissue (e.g., from larvae of Spodoptera frugiperda)

  • Dissection buffer (e.g., Schneider's insect medium)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Tissue Preparation: Dissect the desired muscle tissue from the insect larvae in cold dissection buffer.

  • Dye Loading: Incubate the muscle tissue with Fluo-4 AM and Pluronic F-127 in dissection buffer to load the cells with the calcium indicator dye.

  • Compound Preparation: Prepare a stock solution of the synthesized diamide insecticide in DMSO. Create a dilution series of the compound in dissection buffer.

  • Assay: Place the dye-loaded muscle tissue into the wells of a 96-well microplate. Add the different concentrations of the synthesized compound to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Record the fluorescence over time.

  • Data Analysis: An increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration, indicating activation of the ryanodine receptor. Calculate the EC50 value (the concentration of the compound that elicits a half-maximal response).

Protocol 3: Insecticidal Efficacy Bioassay (Foliar Application)

This protocol details a method to evaluate the insecticidal efficacy of the synthesized compound against a target pest, such as the diamondback moth (Plutella xylostella), using a leaf-dip bioassay.

Materials:

  • Synthesized diamide insecticide

  • Acetone

  • Triton X-100 (surfactant)

  • Distilled water

  • Cabbage leaves

  • Larvae of the target insect pest (e.g., 3rd instar)

  • Petri dishes with filter paper

  • Ventilated containers for rearing

Procedure:

  • Solution Preparation: Prepare a stock solution of the synthesized compound in acetone. Create a serial dilution of the stock solution and mix with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to create the test solutions.

  • Leaf Treatment: Dip cabbage leaves into the test solutions for 30 seconds, ensuring complete coverage. Allow the leaves to air dry. A control group should be dipped in the surfactant-water solution only.

  • Insect Infestation: Place the treated leaves into petri dishes lined with moistened filter paper. Introduce a known number of insect larvae (e.g., 10-20) into each petri dish.

  • Incubation: Maintain the petri dishes in a controlled environment (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).

  • Mortality Assessment: Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.

Data Presentation

Quantitative data from the experimental protocols should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Representative Insecticidal Efficacy Data

CompoundTarget PestBioassay MethodLC50 (ppm) at 72h
Synthesized DiamidePlutella xylostellaLeaf Dip0.5
Cyantraniliprole (Standard)Plutella xylostellaLeaf Dip0.45
ControlPlutella xylostellaLeaf Dip>1000

graph "Experimental_Workflow" {
layout=dot;
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9];

A [label="Start: this compound", fillcolor="#4285F4"]; B [label="Protocol 1:\nSynthesis of Diamide Insecticide", fillcolor="#34A853"]; C [label="Protocol 2:\nIn Vitro RyR Activation Assay", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Protocol 3:\nIn Vivo Insecticidal Efficacy Bioassay", fillcolor="#EA4335"]; E [label="Characterization (NMR, MS)", shape=ellipse, fillcolor="#5F6368"]; F [label="Data Analysis (EC50)", shape=ellipse, fillcolor="#5F6368"]; G [label="Data Analysis (LC50)", shape=ellipse, fillcolor="#5F6368"]; H [label="Lead Optimization / Further Development", shape=diamond, fillcolor="#4285F4"];

A -> B; B -> E; B -> C; B -> D; C -> F; D -> G; {E, F, G} -> H; }

Caption: Experimental workflow for insecticide discovery.

Conclusion and Future Directions

This compound is a valuable starting material for the development of novel diamide insecticides. The protocols outlined in these application notes provide a robust framework for the synthesis and evaluation of new candidate compounds. Future research could focus on modifying the structure of this compound to create derivatives with improved efficacy, a broader spectrum of activity, or enhanced systemic properties. Such efforts will continue to contribute to the development of effective and sustainable solutions for insect pest management in agriculture.

References

  • Bentham Science Publishers. (n.d.). Ryanodine Receptors for Drugs and Insecticides: An Overview. PubMed. Retrieved from [Link][7]

  • Cloyd, R. A. (2020, January). Ryanodine Receptor Modulators — IRAC Group 28. Greenhouse Product News. Retrieved from [Link][14]

  • Wikipedia. (n.d.). Diamide insecticides. Retrieved from [Link][5]

  • The Ohio State University. (n.d.). Diamides. Toxic Substances. Retrieved from [Link][10]

  • GrowerTalks. (2019, October 1). Diving Into Diamides. Retrieved from [Link][3]

  • ResearchGate. (2025, August 8). Ryanodine Receptors for Drugs and Insecticides: An Overview. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Diamide insecticides targeting insect ryanodine receptors: Mechanism and application prospect. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the Evaluation of the New Active Constituent Cyantraniliprole in the Product DuPont Exirel Insecticide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyantraniliprole. PubChem. Retrieved from [Link]

  • YouTube. (2020, August 16). Insecticides Mode of action (MoA) (Part-2) | Entomology class| English. Retrieved from [Link]

  • Ingenta Connect. (2019, January 1). Ryanodine Receptors for Drugs and Insecticides: An Overview. Retrieved from [Link]

  • Quick Company. (n.d.). Process For The Preparation Of Chlorantraniliprole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of chlorantriniliprole. [Image]. Retrieved from [Link]

  • PubMed. (n.d.). Ryanodine Receptor as Insecticide Target. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyantraniliprole. Retrieved from [Link]

  • Regulations.gov. (2013, March 7). Cyantraniliprole. Aggregate Human Health Risk Assessment for the Proposed New Uses of the New Active Insecticide, including Agr. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the synthesis of anthranilicdiamides insecticide. Retrieved from [Link]

  • IndiaMART. (n.d.). This compound, For Against Invertebrated Pests, Grade: Chemical Grade. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US9169198B2 - Method for the production of this compound.
  • Google Patents. (n.d.). CN103702978A - Method for preparing this compound.

Sources

Application Note: A Robust and Scalable Protocol for the Copper-Catalyzed Cyanation of 2-amino-5-bromo-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide, a key intermediate in pharmaceutical development. The described method utilizes a copper-catalyzed cyanation of 2-amino-5-bromo-N,3-dimethylbenzamide, offering a reliable and scalable alternative to traditional methods. We delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and offer insights into troubleshooting and optimization. This guide is designed to equip researchers with the necessary information to successfully and safely implement this important transformation in their laboratories.

Introduction: The Strategic Importance of Aryl Nitriles

Aryl nitriles are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The cyano group serves as a versatile synthetic handle, readily convertible into other functional groups such as carboxylic acids, amines, and tetrazoles. The target molecule, this compound, is a valuable building block in medicinal chemistry.

Historically, the synthesis of aryl nitriles from aryl halides has been dominated by the Rosenmund-von Braun reaction, which typically requires stoichiometric amounts of copper(I) cyanide and harsh reaction conditions, often leading to purification challenges.[1] Modern advancements in catalysis have led to the development of milder and more efficient copper-catalyzed protocols that utilize catalytic amounts of a copper source, a suitable ligand, and a cyanide salt.[2][3][4] These improved methods offer greater functional group tolerance and simplify product isolation.[3]

This application note focuses on a robust copper-catalyzed cyanation protocol specifically tailored for the conversion of 2-amino-5-bromo-N,3-dimethylbenzamide to its corresponding nitrile. We will explore the rationale behind the choice of catalyst, ligand, cyanide source, and solvent, providing a clear and reproducible experimental procedure.

Safety First: Handling Cyanide Reagents

Cyanide salts are highly toxic and must be handled with extreme caution in a well-ventilated chemical fume hood.[5][6][7] Accidental acidification of cyanide salts will liberate highly toxic hydrogen cyanide (HCN) gas.[5][8]

Before starting any work, ensure the following safety measures are in place:

  • Designated Work Area: All manipulations involving cyanide must be conducted in a designated and clearly marked area within a certified chemical fume hood.[5][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene, double-gloving is recommended).[5][7]

  • No Solo Work: Never work with cyanides alone. A "buddy" system ensures immediate assistance in case of an emergency.[5][6]

  • Emergency Preparedness: Have a cyanide antidote kit readily accessible and ensure all personnel are trained in its use. An emergency shower and eyewash station must be in close proximity.

  • Waste Disposal: All cyanide-containing waste, including contaminated gloves, paper towels, and glassware rinses, must be collected in a designated, properly labeled hazardous waste container.[5][7] Never mix cyanide waste with acidic waste.[6]

  • Decontamination: Decontaminate all glassware and work surfaces with a freshly prepared 10% bleach solution followed by a pH 10 buffer solution.[5][7][8]

The Chemistry: Mechanism and Rationale

The copper-catalyzed cyanation of aryl halides is a type of cross-coupling reaction. While the precise mechanism can be complex and dependent on the specific reaction conditions, a generally accepted pathway for this transformation is depicted below.

The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve:

  • Oxidative Addition: The aryl bromide (Ar-Br) undergoes oxidative addition to the active Cu(I) species, forming a Cu(III)-aryl intermediate.

  • Cyanide Coordination: A cyanide ion coordinates to the copper center.

  • Reductive Elimination: The aryl group and the cyanide ligand are reductively eliminated from the copper center, forming the desired aryl nitrile (Ar-CN) and regenerating the active Cu(I) catalyst.

The choice of ligand is crucial for stabilizing the copper intermediates and facilitating the catalytic cycle. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), have been shown to be particularly effective in promoting these reactions.[2][3][4] In some protocols, an iodide salt (e.g., KI) is added, which can facilitate the reaction by an in-situ halide exchange, converting the more sluggish aryl bromide to a more reactive aryl iodide.[1][2][9]

Experimental Protocol

This protocol is adapted from established literature procedures for the copper-catalyzed cyanation of aryl bromides.[10]

Materials and Reagents
ReagentGradeSupplierNotes
2-amino-5-bromo-N,3-dimethylbenzamide>98%Commercially availableStarting material.
Copper(I) iodide (CuI)99.99% trace metals basisCommercially availableCatalyst.
Sodium Cyanide (NaCN)>97%Commercially availableCyanide source. EXTREMELY TOXIC . Handle with extreme caution.
N,N'-Dimethylethylenediamine (DMEDA)>99%Commercially availableLigand.
1,3,5-Trimethylbenzene (Mesitylene)Anhydrous, >99%Commercially availableSolvent. A high-boiling, non-polar solvent is preferred.
Deionized WaterN/AIn-houseFor work-up.
ChlorobenzeneAnhydrous, >99%Commercially availableFor washing the product.
Equipment
  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Condenser with a nitrogen inlet

  • Heating mantle with a temperature controller

  • Buchner funnel and filter flask

  • Vacuum oven

Step-by-Step Procedure

Reaction Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge flask with starting material and solvent B Inert atmosphere (Nitrogen) C Add NaCN, CuI, and DMEDA B->C Stir at room temp D Heat to 138-140 °C for 3 hours C->D E Heat to reflux (~155 °C) D->E F Cool to room temperature E->F G Add water and stir F->G H Filter the solid product G->H I Wash with water and chlorobenzene H->I J Dry in vacuum oven at 50 °C I->J

Caption: Experimental workflow for the copper-catalyzed cyanation.

  • Reaction Setup:

    • To a 100-mL three-necked flask equipped with a mechanical stirrer, thermometer, and a condenser with a nitrogen inlet, add 2-amino-5-bromo-N,3-dimethylbenzamide (5.0 g, 0.02 mol) and 1,3,5-trimethylbenzene (20 g).[10]

    • Begin stirring the mixture at room temperature under a gentle flow of nitrogen.

    • Carefully add powdered sodium cyanide (1.25 g, 0.024 mol), copper(I) iodide (0.57 g, 0.003 mol), and N,N'-dimethylethylenediamine (1.51 g, 0.017 mol).[10] Note: Sodium cyanide should be freshly powdered just before use to ensure high reactivity.

  • Reaction:

    • Heat the reaction mixture to between 138 °C and 140 °C and maintain this temperature for 3 hours.[10]

    • After 3 hours, increase the temperature to bring the mixture to reflux (approximately 155 °C).[10] The duration of the reflux can be monitored by TLC or LC-MS to determine the point of complete consumption of the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature (23 °C).[10]

    • Slowly add deionized water (20 mL) over 5 minutes with continuous stirring.

    • Stir the resulting slurry for 30 minutes.[10]

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake sequentially with deionized water (2 x 10 mL) and chlorobenzene (10 mL).[10]

    • Dry the collected solid to a constant weight in a vacuum oven at 50 °C to yield this compound as an off-white solid.[10]

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Poor quality cyanide source- Insufficient temperature- Use fresh, high-purity CuI.- Use freshly powdered NaCN.- Ensure the reaction temperature is accurately maintained.- Consider adding a catalytic amount of KI (e.g., 20 mol%) to facilitate a domino halide exchange-cyanation.[2][3]
Formation of side products - Presence of oxygen or moisture- Overheating- Ensure the reaction is conducted under a strictly inert atmosphere (nitrogen or argon).- Use anhydrous solvents.- Carefully control the reaction temperature.
Difficult product isolation - Product is too soluble in the work-up solvent- If the product shows some solubility in water, minimize the amount of water used during the work-up or use a saturated brine solution.- Explore alternative solvents for washing the product.

Alternative Cyanide Sources

While sodium cyanide is effective, its high toxicity is a significant concern. For laboratories seeking safer alternatives, potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as a less toxic and environmentally benign cyanide source for copper-catalyzed cyanations.[11][12] Potassium ferrocyanide is a stable coordination complex that slowly releases cyanide ions in the reaction mixture, which can help to prevent catalyst deactivation.[11][13][14][15] The reaction conditions would likely require re-optimization, particularly the choice of solvent and base, when using this alternative.

Conclusion

The copper-catalyzed cyanation of 2-amino-5-bromo-N,3-dimethylbenzamide is a highly effective and scalable method for the synthesis of a key pharmaceutical intermediate. By carefully selecting the catalyst, ligand, and reaction conditions, and by adhering to strict safety protocols for handling cyanide reagents, researchers can achieve high yields of the desired product. The protocol outlined in this application note provides a solid foundation for the successful implementation of this important transformation.

References

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [Link]

  • Wikipedia. (n.d.). Cyanation. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Method for the production of this compound.
  • Schareina, T., Zapf, A., & Beller, M. (2004). An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. Chemistry – A European Journal, 10(7), 1827-1833. [Link]

  • Wikipedia. (n.d.). Copper(I) cyanide. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. ResearchGate. [Link]

  • Tetrahedron Letters. (2014). Copper-mediated cyanation reactions. Tetrahedron Letters, 55(7), 1271-1280. [Link]

  • Do, H.-Q., & Daugulis, O. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon–Hydrogen Bonds. Organic Letters, 12(11), 2517–2519. [Link]

  • Do, H.-Q., & Daugulis, O. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Europe PMC. [Link]

  • Google Patents. (n.d.). Method for preparing this compound.
  • Google Patents. (n.d.). Method for manufacturing this compound.
  • LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved January 21, 2026, from [Link]

  • Sciencemadness Wiki. (n.d.). Potassium ferrocyanide. Retrieved January 21, 2026, from [Link]

  • WIPO Patentscope. (n.d.). WO/2013/007603 METHOD FOR THE PRODUCTION OF this compound. Retrieved January 21, 2026, from [Link]

  • Ataman Kimya. (n.d.). POTASSIUM FERROCYANIDE. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2017). Copper-Mediated C–X Functionalization of Aryl Halides. Organic Process Research & Development, 21(12), 1889-1924. [Link]

  • MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved January 21, 2026, from [Link]

  • Harvard Environmental Health & Safety. (n.d.). Lab Safety Guideline: Cyanide. Retrieved January 21, 2026, from [Link]

  • Chemistry Stack Exchange. (2015). How to prepare potassium cyanide from potassium ferrocyanide. [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Potassium ferrocyanide. In Wikipedia. Retrieved January 21, 2026, from [Link]

Sources

Application Notes and Protocols for the Utilization of 2-Amino-5-cyano-N,3-dimethylbenzamide in the Synthesis of Anthranilic Diamide Insecticides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 2-Amino-5-cyano-N,3-dimethylbenzamide as a pivotal intermediate in the synthesis of anthranilic diamide insecticides, a critical class of modern crop protection agents. We will delve into the synthetic pathways leading to this key building block and its subsequent conversion to potent insecticides such as cyantraniliprole. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are provided to empower researchers in the agrochemical field.

Introduction: The Significance of Anthranilic Diamides and the Role of this compound

The anthranilic diamide class of insecticides, which includes commercially significant products like chlorantraniliprole and cyantraniliprole, represents a major advancement in pest control technology.[1][2][3] These compounds exhibit potent and selective activity against a range of lepidopteran and hemipteran pests by targeting the insect ryanodine receptor.[1] The core structure of these insecticides is assembled from two key fragments: a substituted anthranilic acid derivative and a specific N-pyridylpyrazole carboxylic acid.

This compound is a crucial intermediate for the synthesis of cyantraniliprole and other analogous insecticides.[4][5] Its specific substitution pattern—the amino group for amide bond formation, the cyano group for enhanced insecticidal activity, and the N,3-dimethylbenzamide moiety—is meticulously designed for optimal biological efficacy. The efficient and scalable synthesis of this intermediate is therefore a topic of significant industrial and academic interest.[6]

Synthetic Pathways to this compound

Several synthetic routes to this compound have been developed, each with its own set of advantages and challenges. The choice of a particular pathway often depends on the availability of starting materials, cost considerations, and scalability. Below, we outline and rationalize some of the most pertinent synthetic strategies.

Synthesis from 2-Amino-3-methylbenzoic Acid

A common and logical starting point for the synthesis of this compound is 2-amino-3-methylbenzoic acid. This pathway involves a series of functional group transformations to introduce the cyano and N,3-dimethylbenzamide moieties.

A representative synthetic scheme is as follows:

Synthesis from2-Amino-3-methylbenzoic Acid A 2-Amino-3-methylbenzoic Acid B 2-Amino-5-iodo-3-methylbenzoic Acid A->B  N-Iodosuccinimide (NIS) / DMF   C 2-Amino-5-cyano-3-methylbenzoic Acid B->C  CuCN / DMF   D 8-Methyl-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-carbonitrile C->D  Triphosgene / 1,4-Dioxane   E This compound D->E  Methylamine   Synthesis via Bromination and Cyanation A 2-Amino-N,3-dimethylbenzamide B 2-Amino-5-bromo-N,3-dimethylbenzamide A->B  N-Bromosuccinimide (NBS)   C This compound B->C  CuCN or NaCN  

Figure 2: Synthesis via a Brominated Intermediate.

  • Step 1: Bromination. 2-Amino-N,3-dimethylbenzamide is brominated at the 5-position using a suitable brominating agent like N-bromosuccinimide (NBS). [1]* Step 2: Cyanation. The resulting 2-amino-5-bromo-N,3-dimethylbenzamide undergoes a nucleophilic substitution reaction with a cyanide source, such as copper(I) cyanide or sodium cyanide, to afford the desired product. [7][8]The use of cuprous cyanide can be advantageous as it may reduce the reaction time and avoid the use of more toxic cyanide salts. [7]

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and available equipment.

Protocol 1: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid from 2-Amino-5-iodo-3-methylbenzoic Acid

Materials:

  • 2-Amino-5-iodo-3-methylbenzoic acid

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF)

  • Ethylenediamine

  • Hydrochloric acid (2 M)

  • Water

Procedure:

  • In a flask equipped with a mechanical stirrer and a reflux condenser, add 2-amino-5-iodo-3-methylbenzoic acid (0.5 mol) and copper(I) cyanide (0.65 mol) to 1 L of DMF. [9]2. Heat the mixture to 145 °C in an oil bath and maintain this temperature for 6 hours. [9]3. After the reaction is complete, cool the mixture and remove the majority of the DMF by vacuum distillation. [9]4. To the residue, add 1 L of water and 50 mL of ethylenediamine to complex with the copper salts. [9]5. Filter the mixture and acidify the filtrate to pH 5 with 2 M HCl. [9]6. Stir the resulting suspension overnight. [9]7. Collect the solid product by filtration, wash with water, and dry to obtain 2-amino-5-cyano-3-methylbenzoic acid. [9]

Protocol 2: Synthesis of this compound from 2-Amino-5-bromo-N,3-dimethylbenzamide

Materials:

  • 2-Amino-5-bromo-N,3-dimethylbenzamide

  • Copper(I) cyanide (CuCN)

  • Solvent (e.g., N,N-dimethylformamide or 1,3,5-trimethylbenzene)

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, combine 2-amino-5-bromo-N,3-dimethylbenzamide and copper(I) cyanide. [8]2. Add the chosen solvent and heat the mixture to reflux.

  • Monitor the reaction by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and quench with an aqueous solution of a complexing agent like ethylenediamine or ferric chloride to remove copper salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Final Step: Synthesis of Anthranilic Diamide Insecticides

The culmination of the synthetic effort is the coupling of this compound with a suitable N-pyridylpyrazole carboxylic acid to form the final insecticide.

Sources

Topic: A Multi-faceted Approach for the Purity Characterization of 2-Amino-5-cyano-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide with detailed protocols for the analytical characterization of 2-Amino-5-cyano-N,3-dimethylbenzamide (CAS: 890707-29-6). As a key intermediate in the synthesis of various compounds of interest, including the insecticide Cyantraniliprole, its purity is paramount to ensure the safety, efficacy, and quality of the final product.[1] This application note details an integrated analytical strategy employing chromatographic and spectroscopic techniques to provide a holistic assessment of purity, identity, and impurity profiles. We will explore High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for definitive structural confirmation and functional group verification.

Physicochemical Properties

A foundational understanding of the analyte's properties is essential before method development. This compound is a substituted benzamide with the following characteristics.

PropertyValueSource
CAS Number 890707-29-6[2][3]
Molecular Formula C₁₀H₁₁N₃O[2][3][4]
Molecular Weight 189.22 g/mol [2][3]
Appearance Pale beige to off-white solid[1][5]
Melting Point 202-204 °C[1][5]
Solubility Slightly soluble in DMSO and Methanol[1]
SMILES CC1=CC(=CC(=C1N)C(=O)NC)C#N[4]

Synthesis Context and Potential Impurities

The purity of a compound is intrinsically linked to its synthesis pathway. Patent literature reveals that this compound is often synthesized via the cyanation of a halogenated precursor, typically 2-amino-5-bromo-N,3-dimethylbenzamide.[5][6][7] This process frequently employs metal catalysts, such as copper(I) cyanide or palladium-based catalysts.[5][7]

This synthetic route informs the logical search for process-related impurities, which may include:

  • Unreacted Starting Materials: Residual 2-amino-5-bromo-N,3-dimethylbenzamide.

  • Intermediate Precursors: Such as 2-amino-5-cyano-3-methylbenzoic acid esters.[8][9]

  • Catalyst Residues: Trace amounts of copper, palladium, or other metals used in the cyanation step.

  • Side-Reaction Products: By-products resulting from incomplete reactions or undesired secondary reactions.

  • Residual Solvents: Solvents used during the reaction and purification, such as acetonitrile, methanol, or chlorobenzene.[5][8]

A robust analytical strategy must be capable of separating, identifying, and quantifying the active substance from these potential contaminants.

Chromatographic Purity Assessment

Chromatography is the cornerstone of purity analysis, offering the high-resolution separation required to distinguish the main component from closely related impurities.

High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Analysis

Principle of Causality: A reversed-phase HPLC (RP-HPLC) method is selected due to the moderate polarity of the analyte. A C18 stationary phase provides excellent hydrophobic retention, while a gradient elution using acetonitrile and water allows for the effective separation of the main peak from both more polar and less polar impurities. UV detection is chosen because the aromatic and conjugated system of the molecule provides strong chromophores, ensuring high sensitivity. Patent documents frequently reference HPLC for purity determination, confirming its suitability.[6][8][9]

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.2 mg/mL.

    • Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for small molecules.
Mobile Phase A Water (HPLC Grade)Polar component of the mobile phase.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for elution.
Gradient Program 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% BA shallow gradient ensures resolution of closely eluting impurities, followed by a wash and re-equilibration.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µL
Detection UV at 254 nmWavelength where aromatic compounds typically absorb strongly.
  • Data Analysis:

    • Purity is calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Workflow Visualization:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN/H2O weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: HPLC-UV workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Principle of Causality: While HPLC is superior for quantitative analysis of the main component, GC-MS is a powerful tool for identifying unknown volatile or semi-volatile impurities, such as residual solvents or certain synthesis by-products. The high thermal stability and volatility of many potential impurities make them amenable to GC analysis. Mass spectrometry provides structural information based on fragmentation patterns, aiding in definitive identification.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).

  • Sample Preparation:

    • Prepare a more concentrated sample solution than for HPLC (e.g., 1-2 mg/mL) in a suitable volatile solvent like methanol or dichloromethane.

  • Chromatographic and Spectrometric Conditions:

ParameterRecommended SettingJustification
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column offering good general-purpose separation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Inlet Temperature 280 °CEnsures volatilization of the sample.
Oven Program Start at 80 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold for 5 minA temperature ramp resolves compounds with different boiling points.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for generating reproducible fragmentation patterns.
Mass Range 40 - 450 m/zCovers the mass of the parent compound and expected fragments/impurities.
MS Transfer Line 290 °CPrevents condensation of analytes.
  • Data Analysis:

    • Identify peaks corresponding to impurities.

    • Compare the resulting mass spectra against spectral libraries (e.g., NIST) to tentatively identify unknown compounds.

    • Confirm identities using reference standards where possible.

Spectroscopic Identity and Purity Confirmation

Spectroscopic methods provide orthogonal data to chromatography, confirming the molecular structure and the absence of significant structurally-related impurities.

¹H NMR for Structural Verification

Principle of Causality: ¹H NMR spectroscopy provides an unambiguous fingerprint of a molecule's structure. The chemical shift, integration, and coupling patterns of the proton signals are unique to this compound. The presence of unexpected signals can indicate impurities. Patent filings provide expected chemical shifts, which serve as an excellent reference for verification.[9]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice for its ability to dissolve the analyte and for resolving amide and amine protons.[9]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Interpretation: The spectrum should be consistent with the structure.

Proton AssignmentExpected Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityIntegration
Aromatic-H~7.64Doublet1H
Aromatic-H~7.19Doublet1H
NH₂~6.50Broad Singlet2H
NH~8.0-8.5 (Varies)Broad Singlet/Quartet1H
N-CH₃~2.82Doublet3H
Ar-CH₃~2.12Singlet3H
Note: The above data is synthesized from typical values and patent literature.[9] The NH proton shift can be highly variable.

Workflow Visualization:

NMR_Workflow prep Dissolve Sample in DMSO-d6 acquire Acquire Spectrum (≥400 MHz) prep->acquire process Process Data (FT, Phasing, Baseline) acquire->process analyze Analyze Spectrum process->analyze compare Compare to Reference analyze->compare

Caption: ¹H NMR workflow for structural confirmation.

FTIR for Functional Group Analysis

Principle of Causality: FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. The spectrum serves as a fingerprint for the molecule. For this compound, the characteristic vibrations for the amine (N-H), nitrile (C≡N), and amide (C=O) groups are of primary interest. The presence of all expected peaks confirms the compound's identity.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct solid analysis.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Amine (N-H)3450 - 3300Symmetric & Asymmetric Stretching
Amide (N-H)~3300Stretching
Nitrile (C≡N)2230 - 2210Stretching[10][11]
Amide I (C=O)1680 - 1640Stretching
Aromatic C=C1600 - 1450Stretching

Integrated Analytical Strategy

No single method can provide a complete picture of a compound's purity. The true power of this guide lies in the integration of these orthogonal techniques. HPLC provides the primary quantitative purity value. GC-MS helps identify and control for volatile process impurities. NMR confirms the structural identity and reveals the presence of any proton-bearing impurities, while FTIR offers a rapid identity check. Together, these methods form a self-validating system that ensures the quality and integrity of this compound for its intended application.

References

  • CN103702978A - Method for preparing this compound.
  • MSDS of this compound. Capot Chemical. [Link]

  • EP2729444B1 - Method for manufacturing this compound.
  • US9169198B2 - Method for the production of this compound.
  • PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES - EP 2102150 B1. European Patent Office. [Link]

  • [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. PubMed. [Link]

  • This compound | C10H11N3O. PubChem. [Link]

  • This compound | CAS#:890707-29-6. Chemsrc. [Link]

  • FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link]

  • 3-Cyano-benzaldehyde - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • FTIR spectra of... ResearchGate. [Link]

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Application Notes and Protocols for the Synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide from 2-Amino-5-cyano-3-methylbenzoic Esters and Methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted anthranilamides are pivotal intermediates in the synthesis of a wide array of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. The compound 2-amino-5-cyano-N,3-dimethylbenzamide serves as a key building block for the synthesis of complex heterocyclic systems, including certain modern insecticides.[1][2] This document provides a detailed protocol for the synthesis of this compound through the amidation of a 2-amino-5-cyano-3-methylbenzoic ester with methylamine. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices and potential optimization strategies.

The core of this transformation lies in the nucleophilic acyl substitution reaction where methylamine displaces the alkoxy group of the ester. While the reaction can proceed without a catalyst, the use of a basic catalyst can significantly enhance the reaction rate.[3][4][5] This guide will detail both the catalyzed and non-catalyzed approaches, providing a comprehensive overview for practical application in a laboratory setting.

Reaction Mechanism and Scientific Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the departure of the alkoxy group as an alkoxide, which is then protonated to form the corresponding alcohol, and the desired N-methyl amide product.

The presence of an amino group on the aromatic ring can influence the reactivity of the ester. The electron-donating nature of the amino group can slightly reduce the electrophilicity of the carbonyl carbon. However, under appropriate reaction conditions, high yields of the amide can be readily achieved. The use of a base, such as sodium methoxide, can deprotonate the alcohol byproduct, driving the equilibrium towards the product side.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: 2-Amino-5-cyano-3-methylbenzoic Ester setup Reaction Setup: Combine ester, solvent, and methylamine in a sealed vessel. start->setup 1. Combine reagents Reagents: - Methylamine Solution - Solvent (e.g., Methanol) - Optional: Base Catalyst (e.g., Sodium Methoxide) stir Stir at Room Temperature or gentle heating. setup->stir 2. React monitor Monitor reaction progress by TLC or LC-MS. stir->monitor 3. Monitor quench Quench reaction (if necessary). monitor->quench 4. Proceed if complete extraction Solvent Evaporation and/or Extraction. quench->extraction purification Purification by Recrystallization or Column Chromatography. extraction->purification characterization Characterization of this compound (NMR, MS, etc.). purification->characterization 5. Analyze

Figure 1: A generalized workflow for the synthesis of this compound.

Quantitative Data Summary

The following table provides a summary of the typical quantities and conditions for the reaction. These values can be scaled as needed, with appropriate adjustments to reaction time and purification methods.

ParameterValueNotes
Starting Material 2-Amino-5-cyano-3-methylbenzoic ester (e.g., methyl or ethyl ester)Ensure high purity of the starting ester for optimal results.
Reagent Methylamine (solution in a suitable solvent like methanol or THF)A significant molar excess of methylamine is typically used.
Solvent Methanol, Ethanol, or other polar protic solventsThe choice of solvent can influence reaction rate and solubility.
Catalyst (Optional) Sodium methoxide (or other suitable bases)Catalytic amounts are generally sufficient.
Temperature Room temperature to gentle refluxHigher temperatures can accelerate the reaction but may lead to side products.
Reaction Time 2 - 24 hoursMonitor progress by TLC or LC-MS to determine completion.
Typical Yield >90%Yields can vary based on the specific substrate and conditions.

Detailed Experimental Protocols

Protocol 1: Catalyzed Amidation using Sodium Methoxide

This protocol utilizes a catalytic amount of sodium methoxide to facilitate the reaction.

Materials:

  • 2-Amino-5-cyano-3-methylbenzoic ester (e.g., methyl ester)

  • Methylamine solution (e.g., 40% in methanol)

  • Anhydrous methanol

  • Sodium methoxide solution (e.g., 30% in methanol)

  • Distilled water

  • Brine (saturated NaCl solution)

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-amino-5-cyano-3-methylbenzoic ester (1.0 eq) in anhydrous methanol.

  • Reagent Addition: To the stirred solution, add the methylamine solution (a significant molar excess, e.g., 10-15 eq).

  • Catalyst Addition: Add a catalytic amount of sodium methoxide solution (e.g., 0.025 eq).[5]

  • Reaction: Seal the flask and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess methylamine and methanol.

    • To the residue, add distilled water and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Non-Catalyzed Amidation

This protocol is suitable when avoiding a basic catalyst is preferred. The reaction may require longer reaction times or gentle heating.

Materials:

  • Same as Protocol 1, excluding sodium methoxide.

Procedure:

  • Reaction Setup: In a sealed pressure vessel, dissolve the 2-amino-5-cyano-3-methylbenzoic ester (1.0 eq) in a suitable solvent such as methanol.

  • Reagent Addition: Add the methylamine solution (a significant molar excess, e.g., 15-20 eq).

  • Reaction: Seal the vessel and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or LC-MS. The reaction time will likely be longer than the catalyzed version (e.g., 12-24 hours or more).

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature, adding a catalytic amount of a base if not already present, or increasing the excess of methylamine. Ensure the starting ester is of high purity and the methylamine solution has not degraded.

  • Side Product Formation: The formation of impurities can sometimes be observed, especially at higher temperatures. If side products are an issue, running the reaction at a lower temperature for a longer duration is advisable.

  • Purification Challenges: If the crude product is difficult to purify, consider alternative recrystallization solvents or a different mobile phase for column chromatography.

Safety Precautions

  • Methylamine is a flammable and corrosive gas/liquid. Handle it in a well-ventilated fume hood.

  • Sodium methoxide is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always work in a well-ventilated area and wear appropriate PPE.

Conclusion

The reaction of 2-amino-5-cyano-3-methylbenzoic esters with methylamine is a robust and high-yielding method for the synthesis of this compound. The choice between a catalyzed and non-catalyzed approach will depend on the desired reaction time and the tolerance for a basic catalyst in the reaction mixture. The protocols provided herein offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Yb(OTf)3-CatalyzedOne-Pot Synthesis of Quinazolin-4(3H)-onesfrom Anthranilic Acid, Amines and Ortho Esters (or FormicAcid) in Solvent-Free Conditions. (n.d.). Scilit. Retrieved January 21, 2026, from [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Electrochemical Synthesis of 2-Substituted Quinazolinones from Primary Benzylic C(sp3)–H bonds and 2-Aminobenzamides. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (2020, February 25). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

  • Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019, April 19). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Method for the production of this compound. (n.d.). Google Patents.
  • Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Method for manufacturing this compound. (n.d.). Google Patents.
  • Method for preparing this compound. (n.d.). Google Patents.
  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. (2024, January 4). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. (2018, August 7). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Method for the production of this compound. (2015, October 27). Justia Patents. Retrieved January 21, 2026, from [Link]

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  • US9169198B2 - Method for the production of this compound. (n.d.). Google Patents.

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Application Note: A Validated Laboratory-Scale Synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide, a valuable substituted benzamide intermediate in medicinal chemistry and drug development. Benzamide derivatives are a cornerstone in pharmacology, exhibiting a wide array of biological activities.[1][2] The protocol herein details a robust and reproducible three-step synthetic sequence starting from commercially available methyl 2-amino-3-methylbenzoate. The methodology involves an initial regioselective bromination, followed by a copper-catalyzed cyanation, and concludes with an aminolysis to yield the target compound. This guide is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and safety considerations necessary for a successful synthesis.

Introduction and Synthetic Strategy

This compound is a highly functionalized aromatic compound. Its structure, featuring an amine, a nitrile, and a secondary amide, makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic systems relevant to pharmaceutical research.[3]

The synthetic strategy is designed for efficiency and scalability in a standard laboratory setting. It proceeds through three distinct chemical transformations, as illustrated in the scheme below:

Overall Synthetic Scheme:



  • Step A: Regioselective Bromination. The synthesis commences with methyl 2-amino-3-methylbenzoate. The electron-donating amino group activates the aromatic ring, directing electrophilic substitution to the para position. A mixture of hydrogen bromide and hydrogen peroxide is used as the brominating agent, providing a safer and more controlled alternative to elemental bromine.[4][5] This step yields the key intermediate, methyl 2-amino-5-bromo-3-methylbenzoate.

  • Step B: Rosenmund-von Braun Cyanation. The bromine atom introduced in the first step is subsequently displaced by a cyanide group. This is achieved via a Rosenmund-von Braun reaction, which utilizes copper(I) cyanide as the cyanide source.[6][7] This classic transformation is a reliable method for introducing nitriles into aromatic rings, particularly from aryl halides.[8] The reaction is performed in a polar aprotic solvent to facilitate the nucleophilic substitution.[5]

  • Step C: Aminolysis of the Ester. The final step involves the conversion of the methyl ester intermediate into the desired N-methyl amide. This is accomplished through aminolysis, where the ester is treated with methylamine.[7][9] This reaction is a type of nucleophilic acyl substitution, forming the thermodynamically stable amide bond.[10][11]

The entire workflow is depicted in the diagram below, illustrating the progression from starting material to the final product.

Synthesis_Workflow SM Methyl 2-amino- 3-methylbenzoate R1 Step A: Bromination HBr, H₂O₂ in Water SM->R1 INT1 Methyl 2-amino-5-bromo- 3-methylbenzoate R2 Step B: Cyanation CuCN, NaCN in Mesitylene INT1->R2 INT2 Methyl 2-amino-5-cyano- 3-methylbenzoate R3 Step C: Aminolysis Methylamine (aq.) in Methanol INT2->R3 FP 2-Amino-5-cyano-N,3- dimethylbenzamide R1->INT1 R2->INT2 R3->FP

Caption: Workflow for the 3-step synthesis of the target compound.

Detailed Experimental Protocols

Safety Precautions:

  • Cyanide Hazard: The cyanation step (Protocol 2) involves highly toxic cyanide salts (Copper(I) Cyanide and Sodium Cyanide). All manipulations must be performed in a certified chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and chemical safety goggles. A cyanide antidote kit should be available, and personnel must be trained in its use. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

  • General Hazards: Handle hydrogen peroxide and hydrogen bromide with care as they are corrosive. All reactions should be conducted in well-ventilated areas.

Protocol 1: Synthesis of Methyl 2-amino-5-bromo-3-methylbenzoate

This procedure is adapted from established patent literature.[4][7]

Materials and Reagents:

Reagent MW ( g/mol ) Amount Moles (mol) Eq.
Methyl 2-amino-3-methylbenzoate 165.19 142.1 g 0.843 1.0
Hydrogen Bromide (48% aq.) 80.91 149.2 g 0.885 1.05
Hydrogen Peroxide (30% aq.) 34.01 105.1 g 0.927 1.1
Sodium Bisulfite (39% aq.) 104.06 33.7 g 0.126 0.15
Sodium Carbonate 105.99 ~9.0 g ~0.084 ~0.1

| Deionized Water | 18.02 | 240 mL | - | - |

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add methyl 2-amino-3-methylbenzoate (142.1 g, 0.843 mol) and deionized water (240 mL).

  • Stir the mixture to form a suspension. Slowly add 48% aqueous hydrogen bromide (149.2 g, 0.885 mol) dropwise from the dropping funnel.

  • Cool the resulting suspension in an ice-water bath. While maintaining the internal temperature below 70°C, add 30% aqueous hydrogen peroxide (105.1 g, 0.927 mol) dropwise over a period of 2 hours.[4]

  • After the addition is complete, remove the ice bath and allow the mixture to stir for an additional 1 hour at room temperature.

  • Quenching: Test for peroxides using a peroxide test strip. If positive, add 39% aqueous sodium bisulfite (33.7 g, 0.126 mol) in small portions until the test is negative.[4]

  • Work-up: Adjust the pH of the suspension to 7-8 by slowly adding solid sodium carbonate in portions (~9.0 g). Be cautious of gas evolution.

  • Filter the resulting precipitate using a Büchner funnel. Wash the solid cake with deionized water (2 x 100 mL).

  • Dry the solid in a vacuum oven at 50°C to a constant weight to yield methyl 2-amino-5-bromo-3-methylbenzoate as a light brown solid.

Protocol 2: Synthesis of Methyl 2-amino-5-cyano-3-methylbenzoate

This protocol is based on the Rosenmund-von Braun cyanation reaction.[12]

Materials and Reagents:

Reagent MW ( g/mol ) Amount Moles (mol) Eq.
Methyl 2-amino-5-bromo-3-methylbenzoate 244.09 5.0 g 0.020 1.0
Sodium Cyanide (powdered) 49.01 1.25 g 0.024 1.2
Copper(I) Iodide 190.45 0.57 g 0.003 0.15
N,N'-Dimethylethylenediamine 88.15 1.51 g 0.017 0.85

| 1,3,5-Trimethylbenzene (Mesitylene) | 120.19 | 20 g | - | Solvent |

Procedure:

  • To a 100 mL three-necked flask equipped with a mechanical stirrer, thermometer, and condenser under a nitrogen atmosphere, add methyl 2-amino-5-bromo-3-methylbenzoate (5.0 g, 0.020 mol) and 1,3,5-trimethylbenzene (20 g).[12]

  • Stir the mixture at room temperature and add powdered sodium cyanide (1.25 g, 0.024 mol), copper(I) iodide (0.57 g, 0.003 mol), and N,N'-dimethylethylenediamine (1.51 g, 0.017 mol).[12]

  • Heat the reaction mixture to 138-140°C and maintain this temperature for 3 hours.

  • Increase the temperature to reflux (approx. 155°C) and maintain for an additional hour.[12]

  • Cool the reaction mixture to room temperature (23°C).

  • Work-up: Add deionized water (20 mL) over 5 minutes and stir the mixture vigorously for 30 minutes.

  • Filter the resulting solid. Wash the collected solid sequentially with water (2 x 10 mL) and chlorobenzene (10 mL).

  • Dry the solid in a vacuum oven at 50°C to a constant weight to yield methyl 2-amino-5-cyano-3-methylbenzoate.

Protocol 3: Synthesis of this compound

This procedure details the final aminolysis step.[7][9]

Materials and Reagents:

Reagent MW ( g/mol ) Amount Moles (mol) Eq.
Methyl 2-amino-5-cyano-3-methylbenzoate 190.20 19.0 g 0.10 1.0
Methylamine (40% aq.) 31.06 38.8 g 0.50 5.0

| Methanol | 32.04 | 100 mL | - | Solvent |

Procedure:

  • In a pressure-resistant flask (e.g., a sealed tube or Parr reactor), combine methyl 2-amino-5-cyano-3-methylbenzoate (19.0 g, 0.10 mol) and methanol (100 mL).

  • Add 40% aqueous methylamine solution (38.8 g, 0.50 mol) to the flask.

  • Seal the vessel securely and heat the reaction mixture to 80°C.

  • Maintain the temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove methanol and excess methylamine.

  • The product will precipitate from the remaining aqueous solution. Filter the solid precipitate.

  • Wash the solid with cold deionized water (2 x 20 mL).

  • Dry the product in a vacuum oven at 50°C to a constant weight to yield this compound as an off-white solid.

Data Summary and Characterization

The expected results based on literature values are summarized below. Researchers should expect yields and purity in these ranges with careful execution of the protocols.

CompoundMW ( g/mol )Typical YieldTypical Purity (HPLC)Melting Point (°C)
Methyl 2-amino-5-bromo-3-methylbenzoate244.09~97%>98%-
Methyl 2-amino-5-cyano-3-methylbenzoate190.20---
This compound189.2182-90% (overall)93-95%202-203

Yield and purity data are adapted from patent literature.[7][9] Melting point data is from Benchchem.[12]

Expected Characterization:

  • 1H NMR (DMSO-d6): The spectrum should show characteristic peaks for the aromatic protons, the amine (NH2) protons (often broad), the N-methyl group, and the aryl-methyl group.

  • Mass Spectrometry: ESI-MS should show the [M+H]+ ion at approximately m/z 190.09.

  • IR Spectroscopy: Key stretches should be observable for the N-H bonds of the amine, the C≡N of the nitrile, and the C=O of the amide.

References

  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10): 273-280.
  • BenchChem (2025). Application Notes and Protocols for the Synthesis of Substituted Benzamides. BenchChem Technical Library.
  • Zheng, Y., et al. (2019). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 24(1), 123. [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry, Jack Westin. [Link]

  • Med Chem (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562.
  • LibreTexts Chemistry (2022). Chemistry of Amides. LibreTexts. [Link]

  • ACS Publications (2021). Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones. Organic Letters. [Link]

  • Chemistry Steps (n.d.). Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • National Center for Biotechnology Information (n.d.). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. PubMed Central. [Link]

  • Scientific Update (2017). Synthesizing Aromatic Nitriles via Cyanation. Scientific Update. [Link]

  • Royal Society of Chemistry (2012). Practical synthesis of aromatic nitriles via gallium-catalysed electrophilic cyanation of aromatic C–H bonds. Chemical Communications. [Link]

  • Google Patents (2014). Method for preparing this compound. CN103702978A.
  • Google Patents (2017). Method for manufacturing this compound. EP2729444B1.
  • Pearson (n.d.). Amide Formation Explained. Pearson Education. [Link]

  • Chemistry Stack Exchange (2018). Can aromatic rings be cyanated using cyanide as a nucleophile?. Stack Exchange. [Link]

  • Google Patents (2015). Method for the production of this compound. US9169198B2.
  • Organic Chemistry Portal (n.d.). Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

  • WIPO Patentscope (2013). METHOD FOR THE PRODUCTION OF this compound. WO/2013/007603. [Link]

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safe handling and storage procedures for 2-Amino-5-cyano-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound

2-Amino-5-cyano-N,3-dimethylbenzamide is a substituted benzamide compound with emerging relevance in scientific research and as an intermediate in complex chemical syntheses.[1][2][3] Its molecular structure, featuring an amino group, a cyano group, and an amide linkage, suggests a reactive potential that necessitates careful and informed handling protocols. These application notes are designed for researchers, scientists, and drug development professionals to provide a comprehensive guide to its safe handling, storage, and use, ensuring both personnel safety and experimental integrity. The toxicological and ecological properties of this compound have not been thoroughly investigated, a fact that underscores the importance of adhering to stringent safety measures.[4]

Section 1: Chemical & Physical Properties

A foundational understanding of the compound's properties is critical for predicting its behavior and implementing appropriate safety controls. While comprehensive experimental data is limited, the following table summarizes key known and predicted properties.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃OPubChem[1]
Molecular Weight 189.21 g/mol PubChem[1]
Appearance Pale beige to beige solidChemicalBook[3], Google Patents[5]
Melting Point 203 - 204°CChemicalBook[3]
Boiling Point 359.2 ± 42.0 °C (Predicted)ChemicalBook[3]
Density 1.20 ± 0.1 g/cm³ (Predicted)ChemicalBook[3]
Solubility DMSO (Slightly), Methanol (Slightly)ChemicalBook[3]
Storage Temperature Room temperature, in an inert atmosphereChemicalBook[3]

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards. The causality for these classifications lies in the compound's chemical structure, which can interact with biological systems.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][6]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2][6]

Signal Word: Warning [1][2][6]

Expert Insight: The "Harmful if swallowed" classification necessitates stringent controls to prevent ingestion, including prohibiting eating, drinking, or smoking in the laboratory.[2][6] The "Causes serious eye irritation" classification is critical; the amide and amino functionalities can interact with the sensitive tissues of the eye, leading to significant damage. This mandates the use of appropriate eye protection at all times.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential. The following workflow illustrates the mandatory steps for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_1 Review SDS & Protocol prep_2 Verify Fume Hood Functionality prep_1->prep_2 prep_3 Assemble All Necessary PPE prep_2->prep_3 handle_1 Don PPE (Gloves, Goggles, Lab Coat) prep_3->handle_1 handle_2 Work Within Fume Hood handle_1->handle_2 handle_3 Weigh and Handle Solid (Avoid Dust Formation) handle_2->handle_3 handle_4 Clean Work Area & Equipment handle_3->handle_4 clean_1 Dispose of Contaminated Waste in Labeled Container handle_4->clean_1 clean_2 Remove PPE Correctly clean_1->clean_2 clean_3 Wash Hands Thoroughly clean_2->clean_3

Caption: Mandatory workflow for handling this compound.

Protocol 3.1: Engineering and Administrative Controls
  • Ventilation: All handling of this compound powder must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4][6][7] The compound may cause respiratory irritation.[4]

  • Designated Area: Establish a designated area for working with this compound to prevent cross-contamination.

  • Prohibition of Food and Drink: Do not eat, drink, or smoke in areas where this chemical is handled, stored, or used.[2][6]

Protocol 3.2: Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and must be appropriate for the identified hazards.

PPE ItemSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]Protects against splashes and airborne particles, addressing the H319 "Causes serious eye irritation" hazard.[1][6]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).Prevents skin contact. Although specific skin irritation data is unavailable, avoiding contact is a standard best practice.[4][6]
Body Protection A lab coat must be worn. For larger quantities, consider fire/flame resistant and impervious clothing.[6]Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled in a fume hood. For situations without adequate ventilation or for spill cleanup, use a NIOSH-approved respirator with appropriate cartridges (e.g., type P95 or ABEK-P2).[4]Protects against inhalation of dust, which may cause respiratory irritation.[4]

Section 4: Storage Procedures

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

Protocol 4.1: Storage Conditions
  • Container: Store in a tightly closed, properly labeled container.[6] The label should include the chemical name, CAS number (890707-29-6), and all relevant GHS hazard pictograms.

  • Environment: The storage location must be a dry, cool, and well-ventilated area.[4][6] A recommended practice is to store it in an inert atmosphere.[3]

  • Incompatibilities: Avoid storing with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]

  • Moisture: Protect from moisture, as this can degrade the compound.[4]

Section 5: Emergency and First Aid Procedures

Rapid and correct response to an exposure or spill is critical.

start Exposure Event inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. start->inhalation Inhaled skin Skin Contact: Wash off with soap and plenty of water. start->skin Skin Contact eye Eye Contact: Rinse with water for at least 15 mins. Remove contact lenses if present. start->eye Eye Contact ingestion Ingestion: Rinse mouth with water. Do NOT induce vomiting. start->ingestion Swallowed end_node Seek Immediate Medical Attention inhalation->end_node skin->end_node eye->end_node ingestion->end_node

Sources

Application Notes and Protocols: The Strategic Use of 2-Amino-5-cyano-N,3-dimethylbenzamide in Advanced Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of a Versatile Benzamide Intermediate

In the landscape of modern synthetic chemistry, the efficiency and viability of a manufacturing process often hinge on the strategic selection of key intermediates. 2-Amino-5-cyano-N,3-dimethylbenzamide (CAS No. 890707-29-6) has emerged as a critical building block, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its unique trifunctional aromatic scaffold, featuring an amine, a nitrile, and a secondary amide, provides a versatile platform for the construction of complex molecular architectures. Notably, it is a known intermediate in the synthesis of high-value commercial products, including certain insecticides like Cyantraniliprole.[3][4] This document serves as a comprehensive guide to the practical application of this compound, detailing its synthesis, key reactions, and providing field-tested protocols for its use in manufacturing workflows.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of an intermediate is paramount for its safe and effective implementation in any manufacturing process.

PropertyValueSource
CAS Number 890707-29-6[5]
Molecular Formula C₁₀H₁₁N₃O[5][6]
Molecular Weight 189.22 g/mol [5][7]
Appearance Solid
Melting Point 203 - 204°C[3]
Purity Typically >95%

Safety Information: this compound is classified as harmful if swallowed and causes serious eye irritation.[7][8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[9] Work should be conducted in a well-ventilated fume hood.[9] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[8][9]

Core Synthesis Pathway: From Brominated Precursor to Final Intermediate

The industrial production of this compound is typically achieved through a multi-step synthesis. A common and well-documented route involves the cyanation of a brominated precursor, followed by amidation. This pathway is favored for its high yields and purity of the final product.[10][11]

Synthesis_Pathway cluster_0 Cyanation Step A 2-Amino-5-bromo- N,3-dimethylbenzamide C 2-Amino-5-cyano- N,3-dimethylbenzamide A->C  Catalyst (e.g., Pd complex)  Solvent (e.g., DMF, THF)   B Cyanation Reagent (e.g., CuCN, NaCN)

Figure 1: General workflow for the cyanation of the brominated precursor.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of this compound. These protocols are based on established methods and are intended for use by trained professionals.

Protocol 1: Cyanation of 2-Amino-5-bromo-N,3-dimethylbenzamide using Copper(I) Cyanide

This method is a robust and commonly employed procedure for the introduction of the cyano group onto the aromatic ring.

Materials:

  • 2-Amino-5-bromo-N,3-dimethylbenzamide

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent[10]

  • Nitrogen or Argon gas supply

  • Reaction vessel with overhead stirrer, condenser, and thermocouple

  • Filtration apparatus

  • Drying oven

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert atmosphere (Nitrogen or Argon).

  • Charging Reagents: To the reaction vessel, add 2-Amino-5-bromo-N,3-dimethylbenzamide (1.0 eq).

  • Solvent Addition: Add N,N-Dimethylformamide (sufficient volume to ensure good stirring).

  • Catalyst Addition: Add Copper(I) cyanide (1.0 - 1.2 eq).[10]

  • Reaction Conditions: Heat the reaction mixture to 140-180°C under a continuous inert atmosphere.[1] The reaction progress should be monitored by a suitable analytical technique (e.g., HPLC, TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.[10][11]

  • Isolation: The precipitated solid is collected by filtration. Wash the filter cake with water and a suitable organic solvent to remove impurities.

  • Drying: Dry the isolated solid under vacuum at an appropriate temperature to yield this compound.

Expected Outcome: This process typically results in yields of 82-90% with a purity of 93-95% as determined by HPLC.[10][11]

Protocol 2: Palladium-Catalyzed Cyanation

An alternative to copper-catalyzed reactions, palladium catalysis can offer milder reaction conditions and is sometimes preferred to avoid copper contamination in the final product.

Materials:

  • 2-Amino-5-bromo-N,3-dimethylbenzamide

  • Zinc cyanide (Zn(CN)₂) or Sodium Cyanide (NaCN)[1][12]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Zinc dust (optional, as a promoter)[1][12]

  • Solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[1]

  • Inert gas supply (Nitrogen or Argon)

  • Standard reaction and work-up equipment

Procedure:

  • Inert Atmosphere: The reaction must be carried out under a strict inert atmosphere to protect the palladium catalyst from oxidation.

  • Reagent Charging: To a dry reaction vessel, add 2-Amino-5-bromo-N,3-dimethylbenzamide (1.0 eq), zinc cyanide (0.6 eq), the palladium catalyst (0.01-0.05 eq), and zinc dust (optional, 0.1 eq).

  • Solvent Addition: Add the degassed solvent (e.g., DMF).

  • Reaction Conditions: Heat the mixture to 80-120°C and stir until the reaction is complete, as monitored by HPLC or TLC.

  • Work-up: Cool the reaction mixture and filter to remove insoluble inorganic salts.

  • Extraction: The filtrate can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over a drying agent (e.g., Na₂SO₄).

  • Purification: The crude product is obtained by evaporation of the solvent. Further purification can be achieved by recrystallization or column chromatography if necessary.

Logical Framework for Synthesis and Application

The utility of this compound as an intermediate lies in the sequential reactivity of its functional groups. The cyano and amino groups can be further elaborated to construct more complex heterocyclic systems, which are common motifs in biologically active molecules.

Logical_Framework Start Starting Materials (e.g., 2-Amino-3-methylbenzoic acid) Intermediate1 Halogenated Precursor (e.g., 2-Amino-5-bromo-N,3-dimethylbenzamide) Start->Intermediate1 Halogenation TargetIntermediate This compound Intermediate1->TargetIntermediate Cyanation FinalProduct Final Product (e.g., Pharmaceutical, Agrochemical) TargetIntermediate->FinalProduct Further Elaboration (e.g., Heterocycle formation)

Figure 2: Logical progression from starting materials to the final product.

Concluding Remarks for the Practicing Scientist

This compound is a high-value intermediate whose efficient synthesis is crucial for the cost-effective manufacturing of several important commercial products. The choice between copper- and palladium-catalyzed cyanation will depend on factors such as cost, desired purity, and available equipment. The protocols and data presented herein provide a solid foundation for researchers and process chemists to incorporate this versatile building block into their synthetic strategies. As with all chemical processes, appropriate safety precautions must be strictly adhered to.

References

  • US Patent 9,169,198 B2. (2015). Method for the production of this compound. Google Patents.
  • CN Patent 103702978A. (2014). Method for preparing this compound. Google Patents.
  • This compound CAS#: 890707-29-6; ChemWhat Code: 1282939. (n.d.). Retrieved January 21, 2026, from [Link]

  • This compound | C10H11N3O | CID 25157282 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • MSDS of this compound - Capot Chemical. (2019, October 23). Retrieved January 21, 2026, from [Link]

  • EP Patent 2729444B1. (2014). Method for manufacturing this compound. Google Patents.
  • This compound Manufacturer Supplier - RXN Chemicals. (n.d.). Retrieved January 21, 2026, from [Link]

  • WO Patent 2013/007603. (2013). Method for the production of this compound. WIPO Patentscope. Retrieved January 21, 2026, from [Link]

  • This compound | CAS#:890707-29-6 | Chemsrc. (n.d.). Retrieved January 21, 2026, from [Link]

  • EP Patent 2102150 B1. (2008). Process for preparing 2-amino-5-cyanobenzoic acid derivatives. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our focus is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to improve both yield and purity in your synthesis.

I. Synthetic Overview & Critical Control Points

The synthesis of this compound is a multi-step process where success in each stage is critical for the final product's quality. The most common synthetic route involves three key transformations: halogenation, cyanation, and amidation. Each step presents unique challenges and opportunities for optimization.

Diagram 1: Synthetic Workflow A high-level overview of the synthetic pathway and its critical stages.

G cluster_0 PART A: Precursor Synthesis cluster_1 PART B: Final Amidation A 2-Amino-3-methylbenzoic Acid (Starting Material) B Step 1: Electrophilic Bromination (e.g., HBr/H₂O₂) A->B C Methyl 2-amino-5-bromo-3-methylbenzoate (Halogenated Intermediate) B->C D Step 2: Cyanation (e.g., CuCN in DMF) C->D E Methyl 2-amino-5-cyano-3-methylbenzoate (Cyano Intermediate) D->E F Step 3: Amidation (Methylamine) E->F G This compound (Final Product) F->G

II. Frequently Asked Questions (FAQs)

Q1: What is a realistic overall yield and purity for this synthesis? With optimized conditions for each step, an overall yield in the range of 82-90% is achievable.[1][2] Purity, as determined by HPLC, should be approximately 93-95% or higher after final purification.[2]

Q2: The bromination step (Step 1) is giving me a low yield. What are the common causes? Low yields in the bromination of 2-amino-3-methylbenzoic acid are often due to improper temperature control or incorrect stoichiometry.[1] The reaction should be carefully maintained, as exceeding the optimal temperature can lead to the formation of side products.[1] It is also crucial that the starting material is of high purity, as impurities can interfere with the reaction.[1]

Q3: Is a bromo- or chloro- intermediate preferred for the cyanation step? This involves a trade-off between reactivity and cost. The bromo-precursor generally exhibits higher reactivity, leading to faster reaction times and potentially higher yields in the cyanation step.[3] However, the corresponding chloro-precursor is often a more cost-effective starting material.[3] The optimal choice depends on your specific process parameters, production scale, and economic considerations.

Q4: What are the primary safety concerns for this synthesis? The cyanation step (Step 2) requires the utmost attention to safety due to the high toxicity of cyanide compounds like copper(I) cyanide.[1] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety goggles.[1] Ensure a cyanide antidote kit is readily available and you are familiar with its use.[1]

III. Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues you may encounter during the synthesis.

Step 1: Electrophilic Bromination

Problem: Low yield and formation of multiple products detected by TLC/LC-MS.

  • Underlying Cause: The amino group of 2-amino-3-methylbenzoic acid is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. This can lead to over-bromination if the reaction conditions are not tightly controlled.

  • Troubleshooting & Optimization:

    • Temperature Control: Maintain the reaction temperature strictly, for instance, around 30°C when using an HBr/H₂O₂ system.[1] Excursions can increase the rate of side reactions.

    • Stoichiometry: Ensure the correct molar ratios of your reactants. A slight excess of hydrogen bromide is typically used in the HBr/H₂O₂ method.[1]

    • Controlled Reagent Addition: Instead of bulk addition, consider the portion-wise addition of the brominating agent (e.g., N-Bromosuccinimide) to maintain a low concentration of the electrophile throughout the reaction.

    • Alternative Brominating Agent: The use of N-Bromosuccinimide (NBS) in a solvent like DMF can offer better control over the bromination process compared to liquid bromine.[4]

ParameterRecommended ConditionRationale
Temperature 30-35°C (for HBr/H₂O₂)Minimizes side product formation.[1]
Solvent DMF, DMSOGood solubility for the starting material.
Brominating Agent HBr/H₂O₂ or NBSHBr/H₂O₂ is cost-effective; NBS allows for slower, more controlled bromine release.[4]
Step 2: Cyanation of the Halogenated Intermediate

This step, often a Rosenmund-von Braun or a related copper-catalyzed reaction, is frequently the most challenging.

Diagram 2: Troubleshooting the Cyanation Step A decision tree for diagnosing and resolving low conversion in the cyanation reaction.

G start Low Cyanation Yield? q1 Is unreacted bromo-starter a major component in LC-MS? start->q1 ans1_yes Yes q1->ans1_yes Yes ans1_no No q1->ans1_no No q2 Are there significant byproducts (e.g., phenol)? ans2_yes Yes q2->ans2_yes Yes sol2 Investigate downstream issues. Purification loss? q2->sol2 No sol1 Check CuCN quality (freshness). Increase reaction temp/time. Ensure anhydrous conditions. ans1_yes->sol1 ans1_no->q2 sol3 Strictly control temperature. Ensure anhydrous solvent. Degas solvent to remove O₂. ans2_yes->sol3

Problem: Incomplete conversion; significant amount of bromo-intermediate remains.

  • Underlying Cause: This is the most common failure mode and can be attributed to several factors related to the catalyst, reagents, or reaction environment.

  • Troubleshooting & Optimization:

    • Catalyst Quality: The quality of the copper(I) cyanide is paramount.[1] Ensure it is fresh and has not been excessively exposed to air or moisture, which can lead to deactivation.

    • Solvent Choice & Purity: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are typically used.[1] The solvent must be anhydrous, as water can lead to the formation of phenolic impurities.

    • Temperature and Reaction Time: These reactions often require elevated temperatures (e.g., 150-170°C).[5] If conversion is low, consider incrementally increasing the temperature or extending the reaction time while monitoring by HPLC.

    • Stoichiometry of CuCN: Stoichiometric amounts (0.8-1.4 mole equivalents) of copper(I) cyanide are often required to achieve high yields.

Problem: Difficulty in removing copper catalyst during workup.

  • Underlying Cause: Copper salts can form stable complexes with the product, making them difficult to remove by simple extraction.

  • Troubleshooting & Optimization:

    • Aqueous Wash: During the workup, washing the organic layer with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or aqueous ammonia can help to sequester and remove copper ions.

    • Filtration: Passing the crude product solution through a plug of silica gel or celite can also help to adsorb residual copper salts.

Step 3: Amidation

Problem: Low yield of the final amide product.

  • Underlying Cause: While generally a robust reaction, low yields can result from suboptimal reaction conditions or incomplete reaction.

  • Troubleshooting & Optimization:

    • Temperature: The reaction of the cyano-ester with methylamine is typically effective in a temperature range of 20-80°C.[5]

    • Base Catalysis: While the reaction can proceed without a catalyst, the addition of a base like sodium methoxide can facilitate the reaction, leading to complete conversion and high yields.[2]

    • Product Precipitation: The final product, this compound, often precipitates from the reaction mixture upon formation.[2] This can drive the reaction to completion. Ensure adequate stirring to maintain a homogenous slurry. The product can then be isolated by simple filtration.

IV. Recommended Experimental Protocols & Analytical Methods

Protocol 1: Cyanation of Methyl 2-amino-5-bromo-3-methylbenzoate
  • To a flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the methyl 2-amino-5-bromo-3-methylbenzoate (1.0 equiv).

  • Add anhydrous N,N-dimethylformamide (DMF).

  • Add copper(I) cyanide (1.0 to 1.2 equiv).

  • Heat the reaction mixture to 150-160°C and maintain for 4-6 hours, monitoring the reaction progress by HPLC.

  • Upon completion, cool the mixture and pour it into a stirred solution of aqueous ammonia or an EDTA solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a solvent such as ethanol or acetonitrile.[1]

Protocol 2: Final Amidation
  • Dissolve the methyl 2-amino-5-cyano-3-methylbenzoate (1.0 equiv) in a suitable solvent like methanol.[2]

  • Add a solution of methylamine (a significant excess is often used).

  • If desired, add a catalytic amount of sodium methoxide.

  • Stir the reaction at a temperature between 20-60°C.[2] The product will likely begin to precipitate.

  • Monitor the reaction by HPLC until the starting ester is consumed.

  • Cool the mixture and collect the precipitated product by filtration.

  • Wash the filter cake with cold methanol and dry under vacuum to yield the final product.

Analytical Method: Purity Assessment by HPLC

While a specific validated method for the final product is proprietary, a robust starting point for method development can be adapted from methods used for structurally similar compounds, such as its chloro-analog.[6]

ParameterRecommended Starting Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a high concentration of A, and ramp up B over 10-15 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Vol. 10 µL

This method should be able to separate the final product from its bromo-precursor and other potential impurities. For unknown peaks, UPLC-MS would be the ideal tool for identification.[6]

V. References

  • Google Patents. (2014). CN103702978A - Method for preparing this compound. Retrieved from

  • Google Patents. (2014). EP2729444B1 - Method for manufacturing this compound. Retrieved from

  • PubMed. (2023). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the Bromination of 2-Amino-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of brominated 2-amino-3-methylbenzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in the electrophilic aromatic substitution (EAS) of 2-amino-3-methylbenzoic acid. Here, we will dissect the common pitfalls of this reaction and provide actionable, evidence-based solutions to optimize your synthetic outcomes.

I. Understanding the Reaction: A Mechanistic Overview

The bromination of 2-amino-3-methylbenzoic acid is an electrophilic aromatic substitution reaction. The success of this transformation is dictated by a delicate interplay of electronic and steric effects.

  • Directing Effects: The amino (-NH₂) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.[1][2] The carboxylic acid (-COOH) group, conversely, is a deactivating group and a meta-director.[3] The methyl (-CH₃) group is a weakly activating ortho, para-director.[1] In this system, the strongly activating amino group governs the regioselectivity, directing the incoming electrophile primarily to the positions ortho and para to it.[1]

  • Steric Hindrance: The methyl group at the 3-position and the carboxylic acid at the 2-position create significant steric hindrance around the aromatic ring.[4][5] This can impede the approach of the electrophile, particularly to the positions ortho to the bulky substituents.

Considering these factors, the primary product expected from the monobromination of 2-amino-3-methylbenzoic acid is 2-amino-5-bromo-3-methylbenzoic acid . The bromine atom is directed para to the strongly activating amino group, a position that is also sterically accessible.

Visualizing the Reaction Pathway

EAS_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Major Product 2_amino_3_methylbenzoic_acid 2-Amino-3-methylbenzoic Acid Arenium_Ion Arenium Ion (Sigma Complex) 2_amino_3_methylbenzoic_acid->Arenium_Ion Electrophilic Attack Brominating_Agent Brominating Agent (e.g., NBS, Br₂) Brominating_Agent->Arenium_Ion Solvent Solvent (e.g., DMF, Acetic Acid) Solvent->Arenium_Ion Product 2-Amino-5-bromo-3-methylbenzoic Acid Arenium_Ion->Product Deprotonation

Caption: General workflow for the electrophilic bromination of 2-amino-3-methylbenzoic acid.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can lead to low yields and provides a logical approach to troubleshooting.

Issue 1: Low or No Conversion of Starting Material

Question: I've run the reaction, but my TLC/LC-MS analysis shows predominantly unreacted 2-amino-3-methylbenzoic acid. What could be the cause?

Answer: This issue typically points to insufficient electrophilicity of the brominating agent or unfavorable reaction conditions.

Potential Cause Explanation Recommended Solution
Inactive Brominating Agent N-Bromosuccinimide (NBS) can decompose over time, especially if exposed to moisture. Molecular bromine (Br₂) can also degrade.Use a fresh, high-purity bottle of NBS. If using Br₂, ensure it is properly stored and handled. Consider using alternative brominating agents like pyridinium tribromide for a milder, more controlled reaction.[6]
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate and regioselectivity.[7][8]For NBS bromination, polar aprotic solvents like N,N-dimethylformamide (DMF) are often effective.[9] For Br₂, acetic acid is a common choice.
Insufficient Activation While the amino group is strongly activating, the overall electron density of the ring might still require a catalyst to react with a weaker electrophile.For bromination with Br₂, the addition of a Lewis acid catalyst like iron(III) bromide (FeBr₃) can increase the electrophilicity of the bromine.[10]
Low Reaction Temperature Electrophilic aromatic substitutions have an activation energy barrier that must be overcome.[4]While some highly activated systems can be brominated at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) may be necessary to drive the reaction to completion. Monitor the reaction closely to avoid side-product formation.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Question: My reaction produces a mixture of brominated isomers, making purification difficult and lowering the yield of the desired product. How can I improve selectivity?

Answer: Poor regioselectivity arises from the competing directing effects of the substituents and the reaction conditions.

Potential Cause Explanation Recommended Solution
Over-activation of the Ring The amino group is highly activating, potentially leading to di- or tri-bromination, especially if an excess of the brominating agent is used.Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent. Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture.
Harsh Reaction Conditions High temperatures or highly acidic conditions can lead to less selective bromination.Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. If using a strong acid, consider a milder alternative or a buffered system.
Solvent Effects The polarity of the solvent can influence the regioselectivity of the bromination of anilines.[7][8]Experiment with different solvents. For instance, in some cases, less polar solvents may favor a specific isomer.
Issue 3: Low Isolated Yield After Workup and Purification

Question: The reaction appears to go to completion, but I lose a significant amount of product during extraction and recrystallization. What can I do to improve my recovery?

Answer: Low isolated yields are often due to the amphoteric nature of the product and challenges with purification.

Potential Cause Explanation Recommended Solution
Product Loss During Aqueous Workup As an amino acid, the product can be soluble in both acidic and basic aqueous solutions.Carefully adjust the pH of the aqueous solution to the isoelectric point of the product to minimize its solubility during extraction. This may require some empirical optimization.
Incomplete Extraction The product may have some solubility in the aqueous layer, even at its isoelectric point.Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to ensure complete removal of the product from the aqueous phase.
Difficulty with Recrystallization The product may be highly soluble in many common organic solvents, making recrystallization challenging. "Oiling out" can also be an issue.[11]Screen a variety of solvent systems for recrystallization. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) often provides the best results. If the product "oils out," try using a larger volume of solvent or a different solvent system. Seeding the solution with a small crystal of the pure product can also induce crystallization.[11]
Product Degradation The amino group can be susceptible to oxidation, and the product may be sensitive to heat or light.Conduct the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation. Avoid unnecessarily high temperatures during solvent removal and drying.
Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC/LC-MS) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Optimize_Reaction Optimize Reaction Conditions Low_Conversion->Optimize_Reaction Check_Regioselectivity Check Regioselectivity (NMR/LC-MS) Good_Conversion->Check_Regioselectivity Poor_Selectivity Poor Selectivity Check_Regioselectivity->Poor_Selectivity No Good_Selectivity Good Selectivity Check_Regioselectivity->Good_Selectivity Yes Optimize_Selectivity Optimize for Selectivity Poor_Selectivity->Optimize_Selectivity Optimize_Workup Optimize Workup & Purification Good_Selectivity->Optimize_Workup Solution Improved Yield Optimize_Workup->Solution Optimize_Reaction->Solution Optimize_Selectivity->Solution

Caption: A logical workflow for troubleshooting low yield in the bromination reaction.

III. Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and observations.

Synthesis of 2-Amino-5-bromo-3-methylbenzoic acid using N-Bromosuccinimide (NBS) [9]

Reagent MW Equivalents Amount
2-Amino-3-methylbenzoic acid151.16 g/mol 1.0(e.g., 5.00 g, 33.1 mmol)
N-Bromosuccinimide (NBS)177.98 g/mol 1.05(e.g., 6.18 g, 34.7 mmol)
N,N-Dimethylformamide (DMF)--(e.g., 33 mL)

Procedure:

  • To a solution of 2-amino-3-methylbenzoic acid in DMF, add N-bromosuccinimide in one portion.

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

IV. Frequently Asked Questions (FAQs)

Q1: Can I use molecular bromine (Br₂) instead of NBS?

A1: Yes, molecular bromine is a common brominating agent. However, it is more hazardous to handle. When using Br₂, a solvent such as acetic acid is typically employed. The addition of a catalytic amount of a Lewis acid like FeBr₃ may be necessary to facilitate the reaction.[10]

Q2: What other brominating agents can be used?

A2: Several other brominating agents can be considered, each with its own advantages. For example, pyridinium tribromide is a stable, crystalline solid that can provide a slow and controlled release of bromine. A bromide-bromate mixture in an acidic medium is an eco-friendly option that generates bromine in situ.[12] Copper(II) bromide has also been used for the regioselective bromination of anilines.[13]

Q3: How can I be sure of the regiochemistry of my product?

A3: The most definitive way to determine the regiochemistry is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as ¹H-¹H COSY, HSQC, and HMBC will allow you to unambiguously assign the positions of the substituents on the aromatic ring.

Q4: My product is a dark color. How can I decolorize it?

A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. Dissolve the product in a minimal amount of hot solvent, add a small amount of activated charcoal, and heat with stirring for a few minutes. Filter the hot solution through a pad of celite to remove the charcoal and then allow the filtrate to cool and crystallize.[11]

Q5: Are there any safety concerns I should be aware of?

A5: Standard laboratory safety precautions should always be followed. Brominating agents like NBS and Br₂ are corrosive and toxic; handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

V. References

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]

  • Chad's Prep. (n.d.). EAS Ortho Para & Meta Directors and Activating & Deactivating Groups. Retrieved from [Link]

  • Organic Chemistry II. (n.d.). 5.1 Activating or Deactivating Effect of the Substituents on EAS. Retrieved from [Link]

  • Berthelette, C., et al. (2009). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synlett, (12), 1899-1902.

  • LabXchange. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chad's Prep. (2018). 18.2e EAS Activating and Deactivating Groups and Ortho Para and Meta Directors [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]

  • Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]

  • LabXchange. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • IntechOpen. (2025). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. Retrieved from [Link]

  • ResearchGate. (2025). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect | Request PDF. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. Retrieved from [Link]

  • PMC. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound. Retrieved from

  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II. Retrieved from [Link]

  • PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids. Retrieved from

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Retrieved from

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • YouTube. (2023). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12| [Video]. Retrieved from [Link]

  • ChemBK. (n.d.). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-4-bromo-3-methylbenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Cyanation of 2-Amino-5-bromo-3-methylbenzoic Acid Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for the palladium-catalyzed cyanation of 2-amino-5-bromo-3-methylbenzoic acid esters. This transformation, while crucial for the synthesis of many pharmaceutical intermediates, is often plagued by incomplete conversion. This document offers a structured approach to identifying and resolving common issues encountered during this reaction.

Troubleshooting Guide: Incomplete Cyanation

The persistence of starting material is the most frequently reported issue in the cyanation of 2-amino-5-bromo-3-methylbenzoic acid esters. This guide provides a systematic approach to diagnosing and resolving the root causes of incomplete conversion.

Issue 1: The Reaction Stalls, Leaving Significant Starting Material

Question: My palladium-catalyzed cyanation of 2-amino-5-bromo-3-methylbenzoic acid ester is not going to completion. I'm observing a significant amount of unreacted starting material by TLC and LCMS. What are the likely causes and how can I improve the conversion?

Answer: Incomplete conversion in palladium-catalyzed cyanation is a common challenge, often attributable to several factors ranging from catalyst deactivation to suboptimal reaction conditions. The 2-amino-3-methyl-substituted aromatic ring is electron-rich, which can influence the catalytic cycle. Let's break down the potential causes and their solutions.

Potential Cause A: Catalyst Deactivation (Cyanide Poisoning)

The cyanide ion (CN⁻) is a notorious inhibitor of palladium catalysts. It can bind strongly to the palladium center at various stages of the catalytic cycle, forming stable, inactive palladium-cyanide complexes.[1] This "poisoning" effectively removes the catalyst from the reaction, leading to a stall.

Solutions:

  • Choice of Cyanide Source:

    • Zinc Cyanide (Zn(CN)₂): This is often a good choice as its low solubility in many organic solvents helps maintain a low concentration of free cyanide, minimizing catalyst poisoning.[1]

    • Potassium Ferrocyanide (K₄[Fe(CN)₆]): An excellent, less toxic alternative.[1][2][3] It is an inorganic complex where the cyanide is tightly bound to iron, resulting in a very low concentration of free cyanide in solution.[1][3]

  • Slow Addition of Soluble Cyanide Sources: If using more soluble sources like NaCN or KCN, consider slow addition via a syringe pump to maintain a low instantaneous concentration of free cyanide.

  • Use of Additives: Some protocols report the use of additives like zinc formate dihydrate to reactivate the palladium catalyst, although this is more common with heterogeneous Pd/C systems.[4]

Potential Cause B: Inefficient Catalytic System (Ligand & Precursor)

The choice of palladium precursor and, more critically, the phosphine ligand, is paramount for the successful cyanation of electron-rich and potentially sterically hindered aryl bromides.

Solutions:

  • Ligand Selection:

    • Bulky, Electron-Rich Ligands: For electron-rich anilines, ligands like XPhos, SPhos, and BrettPhos are often superior.[5][6] These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) species.

    • Bidentate Ligands: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can also be effective and may prevent the formation of inactive palladium-cyanide bridged dimers.[4][7]

  • Palladium Precursor:

    • Use of Pre-catalysts: Palladacycle pre-catalysts can offer higher activity and reproducibility compared to standard sources like Pd(OAc)₂ or Pd₂(dba)₃.[1] These pre-catalysts efficiently generate the active Pd(0) species in situ.[1]

Potential Cause C: Suboptimal Reaction Conditions

Temperature, solvent, and base all play a critical role in the kinetics and equilibrium of the catalytic cycle.

Solutions:

  • Solvent Choice:

    • Polar Aprotic Solvents: Solvents like DMF, DMAc, or NMP are commonly used.[8][9] They are effective at dissolving the reagents and facilitating the reaction.

    • Biphasic Systems: Some modern protocols use aqueous solvent mixtures (e.g., dioxane/water) which can be highly effective, especially with K₄[Fe(CN)₆].[1]

  • Temperature Control: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. A systematic screen from 80°C to 120°C is recommended. Some highly active catalyst systems can even operate at milder temperatures.[5]

  • Base Selection: An appropriate base is required to facilitate the catalytic cycle.[10]

    • Inorganic Bases: Weaker inorganic bases like Na₂CO₃ or K₂CO₃ are often sufficient and can be advantageous in preventing side reactions.[5]

    • Stronger Bases: For more challenging substrates, stronger bases like KOt-Bu might be necessary, though they can promote side reactions.[6]

Potential Cause D: Purity of Starting Materials

Impurities in the 2-amino-5-bromo-3-methylbenzoic acid ester can interfere with the reaction.

Solutions:

  • Purity Check: Ensure the starting material is free from unreacted 2-amino-3-methylbenzoic acid or di-brominated species.[11]

  • Reagent Quality: Use high-purity, anhydrous solvents and ensure the cyanide source has not been unduly exposed to moisture.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting incomplete cyanation.

G start Incomplete Cyanation (Starting Material Remains) catalyst Step 1: Evaluate Catalyst System start->catalyst sub1 A: Cyanide Source (Switch to K4[Fe(CN)6] or Zn(CN)2) catalyst->sub1 Poisoning? sub2 B: Ligand & Precursor (Screen bulky ligands like XPhos, SPhos. Use a palladacycle precatalyst.) catalyst->sub2 Low Activity? conditions Step 2: Optimize Reaction Conditions sub3 C: Solvent & Temperature (Screen DMF, DMAc, aq. dioxane. Optimize temperature 80-120°C.) conditions->sub3 sub4 D: Base (Screen Na2CO3, K2CO3, KOt-Bu) conditions->sub4 materials Step 3: Check Starting Materials sub5 E: Purity Check (Analyze starting material for impurities. Ensure anhydrous conditions.) materials->sub5 success Successful Cyanation sub1->conditions sub2->conditions sub3->materials sub4->materials sub5->success Problem Solved

Caption: A logical workflow for troubleshooting low cyanation yield.

Issue 2: Formation of Side Products

Question: Besides unreacted starting material, I am observing a significant side product that appears to be the debrominated starting material (2-amino-3-methylbenzoic acid ester). What is causing this and how can I prevent it?

Answer: The formation of the debrominated (hydrodehalogenated) product is a known side reaction in palladium-catalyzed cross-coupling reactions.

Potential Cause: Proto-dehalogenation

This side reaction occurs when the aryl-palladium(II) intermediate reacts with a proton source in the reaction mixture before it can undergo cyanation.

Solutions:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Moisture can be a proton source.

  • Choice of Base: While a base is necessary, some bases or their conjugate acids can be proton sources. Using a non-protic base or ensuring the base is sufficiently strong to scavenge trace water can be beneficial.

  • Ligand Effects: The choice of ligand can influence the relative rates of reductive elimination (to form the desired product) versus side reactions. Bulky, electron-rich ligands generally accelerate the desired reductive elimination step.

Issue 3: Hydrolysis of the Nitrile Product

Question: My reaction appears to go to completion, but during workup or purification, I am isolating the corresponding amide or carboxylic acid instead of the nitrile. What is happening?

Answer: The nitrile group can be susceptible to hydrolysis to form a primary amide and subsequently a carboxylic acid, especially under acidic or basic conditions at elevated temperatures.[12][13][14]

Potential Cause: Hydrolysis during Workup or Purification

Solutions:

  • Neutral Workup: Avoid strongly acidic or basic aqueous solutions during the workup. Use a saturated solution of sodium chloride (brine) for washes where possible.

  • Temperature: Perform all workup and purification steps at or below room temperature.

  • Purification Method: If using silica gel chromatography, be aware that standard silica gel can be slightly acidic. You can either use neutralized silica gel (by washing with a solution of triethylamine in the eluent system) or opt for a different purification method if the product is particularly sensitive.

Frequently Asked Questions (FAQs)

Q1: Which cyanide source is the safest to use?

A1: Potassium ferrocyanide (K₄[Fe(CN)₆]) is generally considered the safest of the common cyanide sources used in these reactions.[1][3] It is a stable coordination complex and is even used as a food additive.[1] However, all cyanide-containing compounds should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Always have a cyanide antidote kit available and be trained in its use.

Q2: Can I use a nickel catalyst for this transformation?

A2: Yes, nickel-catalyzed cyanation of aryl halides is a well-established and powerful alternative to palladium catalysis.[15][16] Nickel catalysts can be particularly effective for less reactive aryl chlorides and are often more cost-effective.[15] Similar principles regarding ligand selection and reaction conditions apply.

Q3: My starting material has a free carboxylic acid instead of an ester. Can I still perform the cyanation?

A3: It is highly recommended to protect the carboxylic acid group, typically as an ester (methyl or ethyl). The free carboxylic acid can interfere with the reaction in several ways: its acidic proton can react with the base, and the carboxylate group can potentially coordinate to the palladium catalyst, inhibiting its activity.

Q4: What is the typical catalyst loading for this reaction?

A4: Catalyst loading can vary significantly depending on the activity of the catalyst system and the reactivity of the substrate. For screening purposes, a loading of 1-5 mol % of the palladium precursor is a common starting point. Highly active pre-catalyst systems may allow for loadings as low as 0.1-0.5 mol %.[1][9]

Experimental Protocol: Palladium-Catalyzed Cyanation with Potassium Ferrocyanide

This protocol provides a robust starting point for the cyanation of a 2-amino-5-bromo-3-methylbenzoic acid ester.

Materials & Reagents
ReagentAmount (for 1 mmol scale)Molar Eq.
2-Amino-5-bromo-3-methylbenzoic acid ester1.0 mmol1.0
Pd₂(dba)₃0.02 mmol (18.3 mg)0.02
XPhos0.08 mmol (38.1 mg)0.08
K₄[Fe(CN)₆]0.5 mmol (184.2 mg)0.5
Na₂CO₃2.0 mmol (212 mg)2.0
1,4-Dioxane3 mL-
Water (degassed)3 mL-
Procedure
  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 2-amino-5-bromo-3-methylbenzoic acid ester (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), K₄[Fe(CN)₆] (0.5 mmol), and Na₂CO₃ (2.0 mmol).

  • Degassing: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (3 mL) and degassed water (3 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110°C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LCMS by taking small aliquots from the reaction mixture.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-cyano-3-methylbenzoic acid ester.

Experimental Workflow Diagram

G A 1. Add Solids to Vial (Substrate, Pd₂(dba)₃, XPhos, K₄[Fe(CN)₆], Na₂CO₃) B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvents (Dioxane & Water) B->C D 4. Heat & Stir (100-110°C, 4-12h) C->D E 5. Workup (EtOAc/Water Extraction) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: Overall experimental workflow for the synthesis.

References

  • MDPI. (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

  • ACS Publications. (2025). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ACS Catalysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. RSC Mechanochemistry. Retrieved from [Link]

  • Request PDF. (2009). Increasing the Scope of Palladium‐Catalyzed Cyanations of Aryl Chlorides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. Retrieved from [Link]

  • RSC Publishing. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]

  • ACS Publications. (n.d.). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Retrieved from [Link]

  • RSC Publishing. (n.d.). Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. Chemical Communications. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed cyanation of aryl sulfonium salts with potassium ferrocyanide. Retrieved from [Link]

  • RSC Publishing. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Retrieved from [Link]

  • RSC Publishing. (2024). Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. RSC Mechanochemistry. Retrieved from [Link]

  • YouTube. (2023). Cyanation Reaction. Retrieved from [Link]

  • ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • ACS Publications. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. Retrieved from [Link]

  • CCS Chemistry. (n.d.). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. Retrieved from [Link]

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing nitriles. Retrieved from [Link]

Sources

Technical Support Center: Palladium-Catalyzed Cyanation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cyanation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation, a common hurdle in achieving reproducible and high-yielding cyanations. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding catalyst stability in palladium-catalyzed cyanations.

Q1: What is the primary cause of catalyst deactivation in palladium-catalyzed cyanation reactions?

A1: The most prevalent cause is cyanide poisoning . Excess cyanide ions (CN⁻) in the reaction mixture can strongly coordinate to the palladium center at all stages of the catalytic cycle. This leads to the formation of highly stable, catalytically inactive palladium-cyanide complexes, such as [(CN)₄Pd]²⁻ and [(CN)₃PdAr]²⁻, which effectively shut down the reaction.[1][2][3][4]

Q2: Why is my reaction mixture turning black and stalling?

A2: The formation of a black precipitate is a tell-tale sign of palladium black formation . This occurs when the active, soluble Pd(0) catalyst aggregates into inactive, metallic palladium clusters.[5][6] This is often triggered by the dissociation of stabilizing ligands from the metal center, which can be exacerbated by high temperatures or the presence of excess cyanide.

Q3: How critical is the exclusion of water and oxygen from the reaction?

A3: It is absolutely critical. Moisture can hydrolyze cyanide salts to form hydrogen cyanide (HCN). HCN is highly reactive towards Pd(0) catalysts, leading to the formation of inactive hydride complexes like [(CN)₃PdH]²⁻.[1][3][7] Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, preventing the initial oxidative addition step.[5] Rigorous exclusion of air and moisture is paramount for reproducibility.

Q4: Can the choice of cyanide source affect catalyst stability?

A4: Yes, significantly. Highly soluble sources like NaCN or KCN can release a high concentration of free cyanide ions, accelerating catalyst poisoning.[2] To mitigate this, less soluble sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]) are often preferred.[2][3][8] These reagents maintain a low equilibrium concentration of free cyanide, sufficient for transmetalation but low enough to minimize catalyst poisoning.

Q5: What is the role of the phosphine ligand in preventing deactivation?

A5: The ligand is crucial for stabilizing the palladium center. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or dialkylbiarylphosphines) serve two main purposes:

  • Steric Shielding: Their size physically protects the palladium atom, preventing the close approach and aggregation that leads to palladium black formation.[5][9]

  • Electronic Stabilization: They electronically stabilize the Pd(0) state, keeping it within the catalytic cycle and preventing displacement by excess cyanide ions.[9][10]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to identifying and solving specific experimental problems related to catalyst deactivation.

Issue 1: Reaction Stalls or Shows Low Conversion

Your reaction starts but fails to proceed to completion, leaving significant amounts of starting material.

Potential Causes & Diagnosis

  • Cyanide Poisoning (Most Likely): The catalytic cycle has been arrested by the formation of inactive Pd-CN complexes.

    • Diagnostic Test: Carefully take an aliquot from the reaction. Analysis by HPLC or GC-MS will show starting material, some product, and potentially stalled intermediates. The visual appearance may remain homogeneous (no black precipitate).

  • Insufficiently Active Catalyst: The precatalyst was not efficiently converted to the active Pd(0) species, or the reaction conditions (e.g., temperature) are too mild for the specific substrate.

    • Diagnostic Test: Review your activation protocol. If using a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) may be inefficient under the reaction conditions, especially in the presence of cyanide.[2]

  • Moisture Contamination: Trace water has led to the formation of inactive palladium hydride species.

    • Diagnostic Test: This can be difficult to diagnose in situ. The most reliable method is to run a control reaction with rigorously dried reagents and solvents. If the control experiment works, water was the likely culprit.

Solutions & Preventative Measures

  • Optimize Cyanide Source and Stoichiometry:

    • Switch from KCN/NaCN to a less soluble source like Zn(CN)₂ or K₄[Fe(CN)₆].[2][11]

    • Use the minimum effective amount of the cyanide source. Do not use a large excess.

    • Consider slow addition of a soluble cyanide source via syringe pump to maintain a low instantaneous concentration.[3]

  • Enhance Catalyst Stability and Activity:

    • Ligand Selection: Switch to a bulkier, more electron-rich phosphine ligand. Refer to the table below for guidance.

    • Use a Precatalyst: Employ a well-defined palladacycle precatalyst (e.g., an XPhos-based palladacycle) which can generate the active Pd(0) species more cleanly and efficiently in the presence of a base.[2]

    • Temperature Screening: Incrementally increase the reaction temperature. While higher temperatures can risk decomposition, they are sometimes necessary to drive sluggish reductive elimination steps, especially for electron-deficient aryl halides.[9]

Data Presentation: Comparison of Common Cyanide Sources
Cyanide SourceFormulaRelative ToxicitySolubility in Organic SolventsKey Considerations
Potassium CyanideKCNHighLowHigh concentration of free CN⁻ can cause rapid catalyst poisoning.[2]
Zinc CyanideZn(CN)₂ModerateVery LowReleases CN⁻ slowly; widely used to avoid catalyst deactivation.[2][8][11]
Potassium HexacyanoferrateK₄[Fe(CN)₆]Very LowVery LowNon-toxic food additive; requires higher temperatures or additives to release CN⁻.[2][12]
Acetone Cyanohydrin(CH₃)₂C(OH)CNHighHighCan serve as a cyanide source, but requires careful handling.[13]
Visualization: The Catalytic Cycle and Key Deactivation Pathways

The following diagram illustrates the desired catalytic cycle for cyanation and the primary off-cycle pathways leading to inactive species due to cyanide poisoning.

G cluster_cycle Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) ox_add L₂Pd(II)(Ar)(X) (Oxidative Addition Complex) pd0->ox_add Oxidative Addition poison1 [Pd(CN)₄]²⁻ (Inactive) pd0->poison1 poison3 [Pd(CN)₃H]²⁻ (Inactive) pd0->poison3 trans L₂Pd(II)(Ar)(CN) (Transmetalation Complex) ox_add->trans Transmetalation trans->pd0 Reductive Elimination poison2 [LₙPd(Ar)(CN)₃]²⁻ (Inactive) trans->poison2 Excess CN⁻ (Ligand Displacement) arcn Ar-CN trans->arcn mx M-X trans->mx arx Ar-X arx->ox_add cn_source M-CN cn_source->trans excess_cn Excess CN⁻ excess_cn->poison1 hcn HCN (from H₂O) hcn->poison3

Caption: Pd-catalyzed cyanation cycle and major deactivation pathways.

Issue 2: Black Precipitate Forms (Palladium Black)

Your reaction mixture turns dark and heterogeneous, often accompanied by a stall in reactivity.

Potential Causes & Diagnosis

  • Ligand Dissociation/Decomposition: The phosphine ligand is not robust enough for the reaction conditions (e.g., high temperature) or is being displaced by cyanide, leaving "naked" Pd(0) to aggregate.[6]

    • Diagnostic Test: Isolate the black solid by filtration (under inert atmosphere if possible). Characterization by techniques like X-ray Photoelectron Spectroscopy (XPS) or Transmission Electron Microscopy (TEM) can confirm the presence of metallic palladium.[14][15]

  • Inefficient Reduction of Pd(II) Precatalyst: Using certain Pd(II) sources without an appropriate reducing agent or ligand can lead to uncontrolled reduction and agglomeration.

Solutions & Preventative Measures

  • Ligand Modification:

    • Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher) to push the equilibrium towards the ligated, soluble species.[6]

    • Switch to a more sterically hindered and/or electron-rich ligand that binds more strongly to the palladium. For example, if dppf is failing, consider an XPhos-type ligand.

  • Reaction Conditions:

    • Lower the reaction temperature if possible.

    • Ensure rigorous exclusion of oxygen, as oxidative processes can sometimes contribute to ligand degradation and catalyst agglomeration.[16][17]

  • Choice of Palladium Source:

    • Use a Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst that cleanly generates the active L-Pd(0) complex.[2]

Visualization: Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues.

G start Low Yield or Stalled Reaction? q_precipitate Is a black precipitate visible? start->q_precipitate cause_pd_black Likely Cause: - Palladium Black Formation - Ligand Dissociation q_precipitate->cause_pd_black Yes cause_poisoning Likely Cause: - Cyanide Poisoning - Moisture Contamination - Low Catalyst Activity q_precipitate->cause_poisoning No sol_pd_black Solutions: 1. Increase Ligand:Pd ratio. 2. Switch to bulkier/more robust ligand. 3. Lower reaction temperature. 4. Use a Pd(0) precatalyst. cause_pd_black->sol_pd_black sol_poisoning Solutions: 1. Switch to less soluble CN⁻ source (Zn(CN)₂). 2. Use rigorously anhydrous conditions. 3. Screen different ligands/precatalysts. 4. Increase temperature cautiously. cause_poisoning->sol_poisoning

Caption: Troubleshooting workflow for low-yield cyanation reactions.

Experimental Protocols
Protocol 1: Rigorous Setup for Anhydrous Palladium-Catalyzed Cyanation

This protocol details the steps to minimize water and oxygen, which are critical for reproducibility.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, magnetic stir bar) at >120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator.

  • Reagent Preparation:

    • Solid reagents (aryl halide, cyanide source, ligand, palladium source) should be dried under high vacuum for several hours if their stability permits.

    • Use a high-purity, anhydrous solvent (e.g., from a solvent purification system or a freshly opened bottle of anhydrous grade solvent).

  • Solvent Degassing: Degas the solvent by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes. Alternatively, use three freeze-pump-thaw cycles for more rigorous oxygen removal.

  • Reaction Assembly:

    • Assemble the glassware hot from the oven and immediately place it under a positive pressure of inert gas via a manifold.

    • Add the solid reagents (palladium source, ligand, cyanide source, and aryl halide) to the flask under a strong flow of inert gas.

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Initiation:

    • Add the degassed solvent via a gas-tight syringe.

    • If any liquid reagents (e.g., a liquid aryl halide) are used, they should be added via syringe at this point.

    • Commence stirring and heat to the target temperature using an oil bath with a temperature controller.

Protocol 2: Post-Reaction Analysis of a Failed Reaction

If a reaction fails, analyzing the catalyst's state can provide crucial insights.

  • Observation: Note the final appearance of the reaction mixture. Is it homogeneous? Is there a precipitate? What is the color?

  • Isolation of Solids:

    • If a precipitate (potential palladium black) is present, allow the mixture to cool to room temperature.

    • Under an inert atmosphere (e.g., in a glovebox), filter the reaction mixture through a Celite pad to isolate the solid material.

    • Wash the solid with fresh, degassed solvent to remove any soluble organic compounds.

    • Dry the solid under vacuum.

  • Characterization:

    • Submit the isolated solid for analysis.

      • X-ray Photoelectron Spectroscopy (XPS): This can determine the oxidation state of the palladium on the surface of the material, distinguishing between active Pd(0) and inactive oxidized species.[14][15]

      • Transmission Electron Microscopy (TEM): This will reveal the morphology of the particles, confirming if they are nanoparticles or large, sintered agglomerates characteristic of palladium black.[14]

    • Analyze the filtrate by HPLC or LC-MS to identify any potential ligand degradation products or side-products from the reaction.

References
  • Erhardt, S., Grushin, V. V., & Kilpatrick, A. H. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(17), 5838–5853. [Link][1][3][7][18]

  • Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(17), 5838-5853. [Link][3][7]

  • Heriot-Watt Research Portal. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Remarkably facile C-N bond activation in the [(Ph>3>P) >4>Pd]/[Bu>4>N]>+> CN>-> system. [Link][18]

  • McFarlane, M. D., et al. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 54(2), 633-636. [Link][2][3][8][11]

  • Borah, U., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35085-35105. [Link][12]

  • Request PDF. (2025). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. [Link][3]

  • Wikipedia. Catalyst poisoning. [Link][4]

  • ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link][19]

  • Anderson, K. W., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(3), 484-487. [Link][9]

  • MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. Catalysts, 14(3), 195. [Link][14][15]

  • Sundermeier, M., et al. (2003). Progress in the Palladium‐Catalyzed Cyanation of Aryl Chlorides. Chemistry – A European Journal, 9(19), 3513-3526. [Link][10]

  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. [Link][11]

  • Request PDF. (2025). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. [Link][13]

  • Request PDF. (2025). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. [Link][8]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link][16][17]

  • Stambuli, J. P., et al. (2002). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 4(19), 3293-3296. [Link]

Sources

side product formation in the synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side product formation during this multi-step synthesis. The following question-and-answer format addresses specific issues you may encounter, explains the causality behind experimental outcomes, and offers field-proven solutions to enhance yield and purity.

Overview of a Common Synthetic Pathway

The synthesis of this compound often involves the amidation of a 2-amino-5-cyano-3-methylbenzoic acid derivative with methylamine. A common laboratory- and industrial-scale route begins with a substituted anthranilic acid ester, which is then converted to the final amide product. This process, while effective, is susceptible to several side reactions that can complicate purification and reduce overall yield. A patent for this process describes achieving yields of 82-90% with purities around 93-95% as determined by HPLC, indicating that the formation of minor impurities is a known challenge.[1][2]

The diagram below outlines a typical synthetic workflow, highlighting critical stages where side products may arise.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amidation cluster_2 Final Product & Purification A 2-Amino-3-methylbenzoic Acid Derivative B 2-Amino-5-bromo-3-methylbenzoic Acid Derivative A->B Bromination C 2-Amino-5-cyano-3-methylbenzoic Acid Ester B->C Cyanation S1 Isomeric Impurities B->S1 Regioisomer Formation D Amidation with Methylamine C->D S2 Incomplete Cyanation C->S2 Residual Bromo-compound E Crude 2-Amino-5-cyano- N,3-dimethylbenzamide D->E S3 Nitrile Hydrolysis D->S3 Formation of Acid/Amide S4 Over-methylation D->S4 Methylation of Aryl Amine F Purified Product E->F Crystallization / Chromatography S5 Starting Material E->S5 Unreacted Ester

Caption: A typical synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses common impurities and side products observed during the synthesis.

Category 1: Impurities Related to the Cyano Group

Question 1: My mass spectrometry data shows a peak with a mass of +18 Da relative to my product (M+18). What is this impurity and why did it form?

Answer: This impurity is almost certainly 2-amino-5-carboxy-N,3-dimethylbenzamide . It forms via the hydrolysis of the nitrile (-C≡N) group to a carboxylic acid (-COOH).

  • Causality: Nitrile hydrolysis can occur under either strong acidic or strong basic conditions, often accelerated by heat.[3][4] During the amidation step, if a basic catalyst like sodium methoxide is used, or if the reaction is worked up under harsh aqueous basic or acidic conditions to remove unreacted starting materials, you can inadvertently hydrolyze the nitrile. The reaction proceeds in two stages: first to a primary amide, and then to the ammonium salt of the carboxylic acid.[3] Prolonged reaction times or high temperatures significantly increase the rate of this side reaction.[5]

  • Mitigation Strategy:

    • Control pH: During workup and purification, maintain a pH as close to neutral as possible. Avoid prolonged exposure to strong acids or bases.

    • Temperature Management: Conduct the amidation and subsequent workup at the lowest effective temperature.

    • Reaction Time: Monitor the reaction closely by HPLC or TLC and quench it as soon as the starting ester is consumed to avoid over-processing.

Question 2: I've detected an impurity with a mass of +17 Da (M+17) relative to my product. Is this also from the nitrile group?

Answer: Yes, this impurity is likely 2-amino-5-carbamoyl-N,3-dimethylbenzamide . This is the intermediate in the hydrolysis of the nitrile group to the carboxylic acid, where the nitrile is converted to a primary amide (-CONH₂).

  • Causality: This side product forms under the same conditions as the carboxylic acid, but its presence suggests that the hydrolysis was incomplete.[3] It indicates milder hydrolytic conditions (e.g., shorter exposure to non-neutral pH, lower temperature) than those that lead to the full conversion to the carboxylic acid.

  • Mitigation Strategy: The mitigation strategies are the same as for the carboxylic acid impurity: strict control of pH, temperature, and reaction duration.

Category 2: Impurities from the Amine Groups

Question 1: My NMR spectrum shows an additional N-methyl signal, and the integration of my aromatic amine (-NH₂) protons is low. What could this be?

Answer: This side product is likely 5-cyano-N,3-dimethyl-2-(methylamino)benzamide , resulting from the N-methylation of the primary aromatic amine.

  • Causality: While methylamine is intended to react with the ester or activated carboxylic acid, it can also act as a methylating agent for the aniline-type primary amine on the aromatic ring, especially under forcing conditions. This "borrowing hydrogen" or "hydrogen autotransfer" mechanism, often catalyzed by trace metal impurities or promoted by high temperatures, can lead to the formation of a secondary amine.[6] Some catalysts used for N-methylation are ruthenium or iridium-based, but the reaction can sometimes proceed without a dedicated catalyst at elevated temperatures.[6][7][8]

  • Mitigation Strategy:

    • Stoichiometry: Use the minimum necessary excess of methylamine. A large excess will drive this side reaction.

    • Temperature Control: Perform the amidation at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.

    • Purify Starting Materials: Ensure that the 2-amino-5-cyano-3-methylbenzoic acid ester is free from transition metal residues from previous steps, which could catalyze this side reaction.

Question 2: I am using an acyl chloride route and see a significant amount of a di-acylated byproduct. How can I prevent this?

Answer: The di-acylated product forms when a second molecule of the acyl chloride reacts with the nitrogen of the newly formed amide. This is more common with primary amines. However, in your case, it's more likely that the primary aromatic amine is being acylated.

  • Causality: The primary aromatic amine is also a nucleophile and can compete with the intended methylamine for the acyl chloride. If it reacts, you would form a di-acylated dimer-like impurity. Furthermore, after the initial reaction with methylamine, the resulting product still has a nucleophilic aromatic amine that can react.

  • Mitigation Strategy:

    • Controlled Addition: Add the acyl chloride slowly to the solution of methylamine. This maintains a high concentration of the desired nucleophile (methylamine) relative to the acyl chloride, favoring the intended reaction.[]

    • Use of a Base: Incorporate a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl generated during the reaction. This prevents the protonation of methylamine, which would render it non-nucleophilic and allow other side reactions to compete.[10]

Category 3: Impurities from Incomplete Reactions or Starting Materials

Question 1: My final product is contaminated with the starting material, 2-amino-5-cyano-3-methylbenzoic acid ester. How can I drive the reaction to completion?

Answer: The presence of unreacted starting material is a common issue in amidation reactions.

  • Causality: This can be due to several factors:

    • Insufficient Reagent: Not enough methylamine was used to complete the reaction.

    • Low Reactivity: The reaction temperature may be too low, or the reaction time too short.

    • Deactivation: The methylamine may have been quenched by an acidic impurity.

    • Poor Solubility: The starting ester may not be fully dissolved in the reaction solvent, limiting its availability to react.

  • Troubleshooting Workflow:

Start High Level of Unreacted Starting Ester Detected Check1 Check Methylamine Stoichiometry. Was a sufficient excess used? Start->Check1 Action1 Increase methylamine to 1.5-2.0 equivalents. Check1->Action1 No Check2 Review Reaction Conditions. Was temp/time sufficient? Check1->Check2 Yes End Re-run reaction with optimized parameters. Action1->End Action2 Increase reaction temperature moderately (e.g., by 10-20°C) or extend reaction time. Monitor by TLC/HPLC. Check2->Action2 No Check3 Consider a Catalyst. Was a base catalyst used? Check2->Check3 Yes Action2->End Action3 Add a catalytic amount of a base like sodium methoxide to accelerate the aminolysis of the ester. Check3->Action3 No Check3->End Yes Action3->End

Caption: Troubleshooting workflow for incomplete amidation.

Question 2: I have an impurity that lacks the cyano group entirely. What happened?

Answer: This could be a decarboxylation product if your synthesis involved a carboxylic acid precursor under harsh thermal conditions.[11][12] However, a more likely scenario is that you have an impurity from an earlier stage of the synthesis. For example, if the cyanation of the bromo-precursor was incomplete, you would carry forward 2-amino-5-bromo-N,3-dimethylbenzamide into your final product.

  • Causality: Incomplete cyanation can result from deactivated catalyst, insufficient cyanide source, or suboptimal reaction conditions.

  • Mitigation Strategy:

    • Quality Control: Ensure the complete conversion of the bromo-compound to the cyano-compound via HPLC or LC-MS before proceeding to the amidation step.

    • Purification: If necessary, purify the intermediate 2-amino-5-cyano-3-methylbenzoic acid ester by chromatography or recrystallization to remove the bromo-impurity before the final step.

Summary of Potential Side Products

Impurity NameStructureΔ Mass from ProductFormation Mechanism
2-amino-5-carboxy-N,3-dimethylbenzamideR-COOH+18 DaNitrile Hydrolysis
2-amino-5-carbamoyl-N,3-dimethylbenzamideR-CONH₂+17 DaPartial Nitrile Hydrolysis
5-cyano-N,3-dimethyl-2-(methylamino)benzamideR'-NH(CH₃)+14 DaN-Methylation of Aryl Amine
2-amino-5-bromo-N,3-dimethylbenzamideR''-Br+58 Da (Br vs CN)Incomplete Cyanation
2-amino-5-cyano-3-methylbenzoic acid esterR'''-COOR'VariesIncomplete Amidation

Analytical & Purification Protocols

Protocol 1: HPLC Method for Purity Analysis

A robust HPLC method is critical for identifying and quantifying side products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Note: This is a general method. Gradient and run time should be optimized to ensure separation of the main peak from all impurities. Coupling with a mass spectrometer (LC-MS) is highly recommended for definitive peak identification.

Protocol 2: Recrystallization for Product Purification

Recrystallization is an effective method for removing many of the common side products, which often have different polarities and solubilities.[13]

  • Solvent Selection: Screen solvents for suitability. The ideal solvent should dissolve the crude product at high temperatures but not at low temperatures. Common choices include ethanol, isopropanol, or acetonitrile/water mixtures.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Analyze the purified product by HPLC and NMR to confirm purity.

References

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Google Patents. (2015). US9169198B2 - Method for the production of this compound.
  • PubChem. This compound. [Link]

  • Organic Chemistry Data. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Chemguide. hydrolysis of nitriles. [Link]

  • ResearchGate. N‐methylation of aniline with CD3OD and CH3OH. [Link]

  • Organic Chemistry Data. Nitrile to Acid - Common Conditions. [Link]

  • Google Patents. (2014). CN103702978A - Method for preparing this compound.
  • Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • RSC Publishing. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. [Link]

  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]

  • Wikipedia. Decarboxylation. [Link]

  • NIH National Library of Medicine. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • ACS Publications. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. [Link]

  • European Patent Office. (2008). EP 2102150 B1 - PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES. [Link]

  • Talking About The Science. AROMATIC SUBSTITUTION REACTIONS. [Link]

  • NIH National Library of Medicine. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids. [Link]

  • ResearchGate. Different protocols for methylation of aniline. [Link]

  • Google Patents. (1970). US3542822A - Hydrolysis of nitriles to carboxylic acids.

Sources

Technical Support Center: Purification of 2-Amino-5-cyano-N,3-dimethylbenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-Amino-5-cyano-N,3-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice to ensure the successful purification of this compound. We will move beyond simple procedural steps to explain the underlying principles, enabling you to troubleshoot and optimize your experiments effectively.

Compound Profile & Recrystallization Fundamentals

This compound is a key intermediate in the synthesis of various compounds, including the insecticide Cyantraniliprole.[1][2] Its purity is paramount for subsequent reaction steps and final product efficacy. Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and impurities at varying temperatures.[3] The fundamental principle is to dissolve the impure solid in a minimum amount of a suitable hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding liquid (mother liquor).[3][4]

Physicochemical Properties of this compound:

PropertyValueSource(s)
CAS Number 890707-29-6[1][5]
Molecular Formula C₁₀H₁₁N₃O[1][5]
Molecular Weight 189.21 g/mol [1][5]
Appearance Pale Beige to Beige Solid[1]
Melting Point 133-135 °C or 202-203 °C[6][7]
Solubility Slightly soluble in DMSO and Methanol[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

A notable discrepancy exists in reported melting points, which may be attributable to different polymorphic forms or varying levels of purity in the samples analyzed. Achieving a sharp, consistent melting point is a key indicator of successful purification.

Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing this compound?

For amides, recrystallization is often the purification method of choice.[8] Based on the structure of this compound and general principles for purifying aromatic amides, polar solvents are the most promising candidates.

  • Primary Recommendation: Acetonitrile is an excellent starting point. It is known to give very good results for the recrystallization of amides and is less prone to dissolving a wide range of impurities compared to more common alcohols.[8][9]

  • Secondary Options: Ethanol or Methanol are also good choices.[10] Given the compound's slight solubility in methanol at room temperature, these solvents are likely to exhibit the desired solubility differential between hot and cold conditions.[1]

  • Solvent Mixtures: If a single solvent proves inadequate (i.e., the compound is too soluble even when cold, or too insoluble even when hot), a two-solvent system can be employed. A common and effective mixture for amides is an alcohol (like ethanol or methanol) as the "good" solvent in which the compound is soluble, and water as the "anti-solvent" in which the compound is insoluble.[9][11]

Q2: How do I perform an efficient solvent screening experiment?

Before committing your entire batch of crude product, a small-scale solvent screening is essential. This minimizes product loss and quickly identifies the optimal conditions.

Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., acetonitrile, ethanol, methanol, ethyl acetate) dropwise, vortexing after each addition. Note if the solid dissolves easily at room temperature. If it does, that solvent is unsuitable as a primary recrystallization solvent.[3]

  • Heating: If the solid is sparingly soluble at room temperature, gently heat the test tube in a water or sand bath while continuing to add the solvent dropwise until the solid just dissolves.[3] Be careful not to add an excess of solvent.[12]

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature. Then, place it in an ice bath for 15-20 minutes.

  • Observation: The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature, and which yields a good quantity of crystalline precipitate upon cooling.[3]

Solvent Selection Guide:

SolventBoiling Point (°C)PolarityExpected Behavior & Comments
Acetonitrile 82PolarExcellent starting point. Often provides sharp, well-defined crystals for amides.[8][9]
Ethanol (95% or Absolute) 78PolarA reliable choice for polar compounds. May require a water anti-solvent if room temperature solubility is too high.[9][13]
Methanol 65PolarSimilar to ethanol but its lower boiling point offers a smaller temperature gradient for crystallization.[9]
Ethyl Acetate 77MediumA less polar option. May be effective if impurities are highly polar.
Water 100Very PolarUnlikely to be a good primary solvent due to the aromatic nature of the compound, but is an excellent choice as an anti-solvent with alcohols.[9]
Q3: What are the common impurities I should be trying to remove?

Understanding the synthetic route of your compound is crucial for anticipating impurities. The synthesis of this compound often starts from a bromo-precursor.[6][14]

  • Unreacted Starting Materials: The most common impurity is likely the precursor, such as 2-amino-5-bromo-N,3-dimethylbenzamide.

  • Residual Catalysts: If a copper cyanide cyanation route was used, residual copper salts may be present and are critical to remove.[10][14]

  • Side-Reaction Products: Minor products from the bromination or cyanation steps can contaminate the crude material.

  • Hydrolysis Products: Although the cyano and amide groups are relatively stable, harsh workup conditions could lead to partial hydrolysis, forming carboxylic acid or other related species.

Standard Recrystallization Protocol

This protocol assumes you have identified a suitable solvent (e.g., acetonitrile) from your screening experiments.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil using a hot plate. Continue adding small portions of hot solvent until the solid completely dissolves. Using the minimum amount of near-boiling solvent is critical for maximizing yield.[12]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, residual catalyst) in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[3] Rapid cooling can trap impurities.[15]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimum amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[12] Using warm or excessive solvent will redissolve some of your product, reducing the yield.[12]

  • Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by air drying on the filter paper or for a more complete removal of solvent, in a vacuum oven at a moderate temperature (e.g., 50 °C).[7]

Experimental Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_purification Purification & Isolation A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (If Insoluble Impurities Present) A->B optional C Slow Cooling to Room Temperature B->C D Induce Further Crystallization in Ice Bath C->D E Collect Crystals via Vacuum Filtration D->E F Wash Crystals with Minimal Ice-Cold Solvent E->F G Dry Purified Product F->G G Start Solution Cooled. What is the result? OilingOut Problem: Compound 'Oils Out' as liquid droplets Start->OilingOut Oily Layer Forms NoCrystals Problem: No Crystals Form Start->NoCrystals Solution Remains Clear CrystalsForm Crystals Formed Start->CrystalsForm Solid Precipitates Cause_Oil Cause: 1. Solution is supersaturated above compound's melting point. 2. High impurity content. OilingOut->Cause_Oil Cause_NoCrystals Cause: Too much solvent was used. NoCrystals->Cause_NoCrystals CheckPurity Check Purity (Melting Point, TLC, etc.) CrystalsForm->CheckPurity Solution_Oil Solution: Re-heat to dissolve oil. Add more 'good' solvent. Cool slowly again. Cause_Oil->Solution_Oil Solution_NoCrystals Solution: 1. Boil off some solvent. 2. Scratch inner wall of flask. 3. Add a seed crystal. Cause_NoCrystals->Solution_NoCrystals PurityGood Purity is High Process Complete CheckPurity->PurityGood Good PurityBad Problem: Purity is Low CheckPurity->PurityBad Poor Cause_Purity Cause: 1. Crystallization was too rapid. 2. Inappropriate solvent choice. PurityBad->Cause_Purity Solution_Purity Solution: Repeat recrystallization. Use slightly more solvent for slower growth or choose a different solvent. Cause_Purity->Solution_Purity

Caption: A decision tree to diagnose and solve common recrystallization problems.

Q: My compound has "oiled out" instead of crystallizing. What should I do?
  • Problem: Instead of forming solid crystals, the compound separates as an oily liquid.

  • Cause: This occurs when the compound comes out of solution at a temperature above its melting point. This is often caused by the solution being too concentrated or by significant impurities depressing the melting point of the crude material. [15]* Solution:

    • Re-heat the flask to re-dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation point. [15] 3. Ensure the solution is allowed to cool very slowly, perhaps by insulating the flask, to give the molecules time to arrange into a crystal lattice. [15]

Q: The solution has cooled, but no crystals have formed. How can I initiate crystallization?
  • Problem: The solution remains clear even after cooling in an ice bath.

  • Cause: The solution is not supersaturated, most likely because too much solvent was used during the dissolution step. [12][15]* Solution:

    • Reduce Solvent Volume: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Then, attempt the cooling process again. [15] 2. Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for crystal nucleation. [15] 3. Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the cold solution. This provides a template for crystal growth. [15]

Q: My product "crashed out" of solution immediately. Is this a problem?
  • Problem: A large amount of solid forms very rapidly as soon as the solution is removed from the heat.

  • Cause: The solution was too concentrated, and the rapid precipitation likely trapped a significant amount of impurities within the crystals. [15]* Solution:

    • Place the flask back on the heat source and add just enough solvent to re-dissolve the solid.

    • Add a small, measured amount of extra solvent (e.g., 5-10% of the total volume used) to slightly decrease the concentration.

    • Allow the solution to cool slowly and without disturbance to promote the growth of larger, purer crystals. [15]

References
  • ResearchGate. (2020). What is the best technique for amide purification?Link

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Link

  • Guidechem. This compound 890707-29-6 wiki. Link

  • Unknown. Crystallization Solvents.pdf. Link

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Link

  • Unknown. Recrystallization. Link

  • ChemicalBook. (2025). This compound | 890707-29-6. Link

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Link

  • RSC Education. Finding the best solvent for recrystallisation student sheet. Link

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Link

  • BenchChem. (2025). Recrystallization techniques for purifying crude N-(2-Aminophenyl)-2-chloronicotinamide. Link

  • Sigma-Aldrich. This compound | 890707-29-6. Link

  • PubChem. This compound | C10H11N3O | CID 25157282. Link

  • Google Patents. US9169198B2 - Method for the production of this compound. Link

  • Smolecule. (2023). Buy this compound | 890707-29-6. Link

  • BenchChem. Synthesis routes of this compound. Link

  • LGC Standards. Buy Online CAS Number 890707-29-6 - TRC - 2-Amino-5-cyano-N-methyl-3-methylbenzamide. Link

  • Google Patents. CN103702978A - Method for preparing this compound. Link

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impact of solvent choice on the synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide. This resource is tailored for researchers, medicinal chemists, and process development professionals to navigate the intricacies of this synthesis, with a particular focus on the critical role of solvent selection in achieving high yield and purity.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key intermediate in the manufacturing of various commercial products, typically involves a multi-step process. A common and effective route begins with 2-amino-3-methylbenzoic acid, proceeding through bromination, esterification, cyanation, and finally, amidation.[1][2] Each of these steps is highly sensitive to reaction conditions, and the choice of solvent is arguably one of the most influential parameters determining the success of the synthesis.

This guide provides a structured approach to troubleshooting, offering solutions to common problems and explaining the underlying chemical principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable synthetic route for this compound?

A1: A widely employed route involves four main stages:

  • Bromination: 2-amino-3-methylbenzoic acid is brominated at the 5-position, often using a hydrogen bromide and hydrogen peroxide mixture.[1][2]

  • Esterification: The carboxylic acid is protected as an ester (e.g., methyl ester) to prevent unwanted side reactions in the subsequent step.

  • Cyanation: The bromo-intermediate undergoes a nucleophilic aromatic substitution (SNAr) to replace the bromine atom with a cyano group. This is typically achieved using a cyanide source like copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)₂).[1][3]

  • Amidation: The ester is converted to the final N,3-dimethylbenzamide product by reacting it with methylamine.[4][5][6]

Q2: Why is the solvent choice so critical in the cyanation step?

A2: The cyanation step is an SNAr reaction, where the rate is profoundly influenced by the solvent.[7] The ideal solvent must:

  • Dissolve the reactants: The aryl bromide and the cyanide salt must be soluble to react.

  • Enhance Nucleophilicity: The solvent should enhance the nucleophilic strength of the cyanide anion (CN⁻). Polar aprotic solvents excel at this.

  • Have a suitable boiling point: The reaction often requires heating to proceed at a reasonable rate. High-boiling point solvents are therefore necessary.[1]

Polar aprotic solvents like DMF, DMAc, NMP, and DMSO are preferred because they solvate the metal cation (e.g., Cu⁺) but leave the cyanide anion relatively "naked" and highly reactive.[7][8] In contrast, protic solvents (like water or alcohols) would form strong hydrogen bonds with the cyanide anion, creating a solvent "cage" that significantly hinders its ability to act as a nucleophile.[8]

Q3: What are the primary safety concerns for this synthesis?

A3: The cyanation step poses the most significant risk due to the high toxicity of cyanide reagents (e.g., CuCN, NaCN, Zn(CN)₂).[1]

  • Handling: Always handle solid cyanide compounds and reaction mixtures in a certified chemical fume hood.

  • PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and double gloves.

  • Quenching: Never acidify a solution containing cyanide salts, as this will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent like bleach (sodium hypochlorite) before disposal according to institutional safety protocols.

  • Antidote: A cyanide antidote kit should be readily available, and all personnel should be trained in its use.[1]

Q4: What kind of yield and purity can I realistically expect?

A4: With optimized conditions, yields for the final amidation step are reported to be in the range of 82-90%, with purities around 93-95% as determined by HPLC.[2][4] However, yields can be significantly lower if reaction conditions, especially solvent choice and quality, are not carefully controlled.

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific issues encountered during the synthesis, with a focus on solvent-related causes and solutions.

Issue 1: Low Yield or No Reaction in the Cyanation Step

The conversion of the 2-amino-5-bromo intermediate to the 2-amino-5-cyano derivative is often the most challenging step.

Potential Causes & Troubleshooting Steps
  • Inappropriate Solvent Choice:

    • Cause: Using a protic or nonpolar solvent. Protic solvents deactivate the cyanide nucleophile through hydrogen bonding, while nonpolar solvents will not dissolve the cyanide salt.[7][8]

    • Solution: Switch to a high-boiling, polar aprotic solvent. N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), N-methylpyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are the recommended choices.[1][2]

  • Presence of Water in the Solvent:

    • Cause: Water is a protic solvent and its presence, even in small amounts, can reduce the nucleophilicity of the cyanide anion. It can also lead to hydrolysis side reactions.

    • Solution: Use anhydrous (dry) solvents. Ensure all glassware is thoroughly dried in an oven before use and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering.[9][10]

  • Poor Reagent Solubility:

    • Cause: Even in an appropriate solvent, the substrate or cyanide salt may not be fully dissolved at the reaction temperature, leading to a slow or incomplete reaction.

    • Solution: Ensure vigorous stirring. If solubility remains an issue, a modest increase in reaction temperature or a switch to a solvent with higher solvating power (e.g., from DMF to NMP or DMSO) may be beneficial.

Data Summary: Solvent Impact on Cyanation
Solvent ClassExample(s)Expected Outcome in Cyanation (SNAr)Rationale
Polar Aprotic DMF, DMAc, NMP, DMSOExcellent Solvates the cation, leaving a highly reactive "naked" anion nucleophile. Generally high boiling points.[7][8]
Polar Protic Water, Ethanol, MethanolVery Poor to None Solvates and deactivates the anion through strong hydrogen bonding, reducing nucleophilicity.[8][11]
Nonpolar Toluene, HexaneVery Poor to None Fails to dissolve the ionic cyanide salt, preventing the reaction from occurring in the solution phase.
Issue 2: Formation of Unknown Impurities

The appearance of unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates side reactions are occurring.

Potential Causes & Troubleshooting Steps
  • Solvent-Mediated Decomposition:

    • Cause: Some polar aprotic solvents, particularly DMF, can decompose at high temperatures, especially in the presence of acidic or basic impurities, leading to the formation of dimethylamine. This amine can then react with other components in the mixture.

    • Solution: Ensure the reaction temperature does not significantly exceed the recommended range (typically 100-140°C).[3] If decomposition is suspected, consider using a more thermally stable solvent like DMAc or NMP.

  • Hydrolysis of the Cyano Group:

    • Cause: If significant water is present in the solvent, the newly formed cyano group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under the reaction conditions.

    • Solution: Adhere strictly to anhydrous conditions. Use dry solvents and an inert atmosphere.[9]

Issue 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, challenges can arise during the workup and purification stages.

Potential Causes & Troubleshooting Steps
  • Persistent High-Boiling Point Solvent:

    • Cause: The same high boiling point that is advantageous for the reaction makes solvents like DMF, NMP, or DMSO difficult to remove under reduced pressure.

    • Solution: After the reaction is complete, the mixture is typically cooled and poured into water to precipitate the crude product.[12] This allows the water-soluble solvent to be washed away. Perform multiple aqueous washes during the workup to ensure complete removal.

  • Poor Crystal Formation during Recrystallization:

    • Cause: The choice of recrystallization solvent is incorrect, leading to oiling out or the product remaining too soluble.

    • Solution: Purification is often achieved by recrystallization from a suitable organic solvent like ethanol, methanol, or acetonitrile.[1] The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Perform small-scale solvent screening to identify the optimal system.

Visualized Workflows and Logic

Experimental Workflow for Synthesis

The following diagram outlines the general synthetic pathway.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Esterification cluster_2 Step 3: Cyanation (Solvent Critical) cluster_3 Step 4: Amidation A 2-Amino-3-methylbenzoic Acid B 2-Amino-5-bromo-3-methylbenzoic Acid A->B HBr/H₂O₂ C 2-Amino-5-bromo-3-methylbenzoic Acid Ester B->C MeOH/H⁺ D 2-Amino-5-cyano-3-methylbenzoic Acid Ester C->D CuCN in DMF/NMP E This compound D->E Methylamine G Start Low or No Yield in Cyanation Step Q1 What solvent was used? Start->Q1 A1_Protic Protic (e.g., Ethanol) or Nonpolar (e.g., Toluene) Q1->A1_Protic Protic/Nonpolar A1_Aprotic Polar Aprotic (e.g., DMF, NMP) Q1->A1_Aprotic Aprotic Sol_Protic ACTION: Switch to anhydrous polar aprotic solvent. This is the primary cause. A1_Protic->Sol_Protic Q2 Was the solvent anhydrous and under inert gas? A1_Aprotic->Q2 A2_No No Q2->A2_No No A2_Yes Yes Q2->A2_Yes Yes Sol_Wet ACTION: Repeat with oven-dried glassware, anhydrous solvent, and N₂/Ar atmosphere. A2_No->Sol_Wet Q3 Was the CuCN reagent fresh and high purity? A2_Yes->Q3 A3_No No / Unsure Q3->A3_No No End Consult further literature for alternative catalysts or advanced troubleshooting. Q3->End Yes Sol_Reagent ACTION: Use fresh, high-purity CuCN. Old reagent may be oxidized/inactive. A3_No->Sol_Reagent

Caption: Decision tree for troubleshooting low cyanation yield.

Mechanism: Role of Polar Aprotic Solvents

This diagram illustrates why polar aprotic solvents are so effective in SNAr reactions.

Caption: Solvation effects on the cyanide nucleophile.

References

  • Benchchem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • Chegg. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?.
  • Benchchem. (n.d.). Synthesis routes of this compound.
  • Benchchem. (n.d.). How to overcome common problems in Benzamide synthesis?.
  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(17), 2881–2884. [Link]

  • Mezei, M., & Beveridge, D. L. (1988). Thermodynamics of amide hydrogen bond formation in polar and apolar solvents. PubMed. [Link]

  • Semantic Scholar. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • ResearchGate. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
  • Google Patents. (n.d.). CN103702978A - Method for preparing this compound.
  • Google Patents. (n.d.). EP2729444B1 - Method for manufacturing this compound.
  • Oreate AI Blog. (2025). The Polar Nature of Amides: Understanding Their Unique Properties.
  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Google Patents. (n.d.). US9169198B2 - Method for the production of this compound.
  • Benchchem. (n.d.). Technical Support Center: N-Aryl Benzamide Synthesis.
  • WIPO Patentscope. (n.d.). WO/2013/007603 METHOD FOR THE PRODUCTION OF this compound.
  • Smolecule. (2023). Buy this compound | 890707-29-6.
  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.
  • ChemicalBook. (n.d.). This compound | 890707-29-6.
  • Sciencemadness.org. (2020). Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure.
  • ChemicalBook. (n.d.). Benzamide synthesis.
  • European Patent Office. (n.d.). EP 2102150 B1 - PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Royal Society of Chemistry. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
  • Sigma-Aldrich. (n.d.). This compound | 890707-29-6.
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  • PubChem. (n.d.). This compound.

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2-Amino-5-cyano-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Formula

In drug discovery and development, a molecule's identity is its most fundamental attribute. For a candidate like 2-Amino-5-cyano-N,3-dimethylbenzamide (CAS 890707-29-6), a novel benzamide derivative, its empirical formula C₁₀H₁₁N₃O is merely the starting point.[1][2] Regulatory bodies and scientific rigor demand unambiguous proof of its covalent structure and an exacting assessment of its purity.[3] Impurities, even those structurally similar, can alter pharmacology, induce toxicity, or compromise stability, making robust analytical validation a cornerstone of pharmaceutical science.[4][5]

This guide provides an in-depth, practical comparison of two orthogonal and indispensable analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for the comprehensive validation of this compound. We will move beyond procedural lists to explore the scientific rationale behind methodological choices, ensuring a self-validating and trustworthy analytical workflow.

Part 1: Unambiguous Structure Elucidation by Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's structure.[6] It operates on the principle that atomic nuclei with a non-zero spin, like ¹H and ¹³C, will absorb and re-emit electromagnetic radiation at specific frequencies when placed in a strong magnetic field, with these frequencies being exquisitely sensitive to the local chemical environment.[6] This allows us to resolve the connectivity and spatial arrangement of atoms.

For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments provides a complete and definitive structural confirmation.

Expert Rationale: Designing the NMR Experiment

The choice of experiment is dictated by the information required.

  • ¹H NMR: This is the initial, high-sensitivity experiment to identify all unique proton environments, their integration (number of protons), and their coupling patterns (which protons are neighbors).

  • ¹³C NMR: This experiment identifies all unique carbon environments, including quaternary carbons that are invisible in ¹H NMR.

  • COSY (COrrelation SpectroscopY): A 2D experiment that reveals proton-proton couplings, definitively establishing which protons are on adjacent carbons.[7][8]

  • HSQC (Heteronuclear Single Quantum Coherence): A powerful 2D experiment that correlates directly bonded proton-carbon pairs, linking the two spectra and confirming assignments.[9][10]

The selection of deuterated solvent is also critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule. Its high polarity effectively solubilizes the amide, and its ability to form hydrogen bonds with the -NH₂ and -NH- protons slows their exchange, often resulting in sharper, more easily identifiable signals compared to a solvent like chloroform-d₁ (CDCl₃).[11]

Expected NMR Data for this compound

Based on its structure, we can predict the key features of the NMR spectra. This predictive exercise is a crucial part of the validation process.

Assignment ¹H NMR (Expected) ¹³C NMR (Expected) Rationale & Key Correlations
Ar-CH₃ (at C3)Singlet, 3H (δ ~2.1-2.3 ppm)δ ~18-22 ppmA singlet as it has no adjacent protons. HSQC will correlate this signal to its attached carbon.
N-CH₃ Doublet, 3H (δ ~2.7-2.9 ppm)δ ~26-30 ppmCoupled to the amide N-H proton, hence a doublet. HSQC correlates it to its carbon.
NH₂ (at C2)Broad Singlet, 2H (δ ~6.5-6.8 ppm)N/AA broad signal due to exchange and quadrupole effects. Does not correlate in HSQC.
Aromatic H (at C6)Singlet or narrow Doublet, 1H (δ ~7.2-7.4 ppm)δ ~115-120 ppmAdjacent to the electron-donating -NH₂ group. Shows meta-coupling to H at C4. HSQC confirms its C-H bond.
Aromatic H (at C4)Singlet or narrow Doublet, 1H (δ ~7.6-7.8 ppm)δ ~125-130 ppmDownfield shift due to proximity to electron-withdrawing -CN and amide groups. COSY shows a cross-peak to H at C6.
Amide NH Broad Quartet or Doublet of Quartets, 1H (δ ~8.0-8.3 ppm)N/ACoupled to the N-CH₃ protons. Its broadness depends on exchange rate.
C -NH₂ (C2)N/Aδ ~150-155 ppmQuaternary carbon, shifted downfield by the attached nitrogen.
C -CH₃ (C3)N/Aδ ~120-125 ppmQuaternary carbon.
C -H (C4)N/Aδ ~125-130 ppmProtonated aromatic carbon.
C -CN (C5)N/Aδ ~105-110 ppmQuaternary carbon, its chemical shift is characteristic.
C -H (C6)N/Aδ ~115-120 ppmProtonated aromatic carbon.
C =O (Amide)N/Aδ ~168-172 ppmCharacteristic chemical shift for a benzamide carbonyl carbon.
C N (Cyano)N/Aδ ~118-122 ppmCharacteristic chemical shift for a nitrile carbon.
C -C=O (C1)N/Aδ ~120-125 ppmQuaternary carbon.

Note: Chemical shifts (δ) are in parts per million (ppm) and are referenced to tetramethylsilane (TMS). The values are estimates based on typical chemical environments for this class of compound.[12]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of high-purity DMSO-d₆ containing 0.03% (v/v) TMS as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz or higher for better resolution).

  • Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum (e.g., 16 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans).

    • Acquire a 2D gCOSY spectrum.

    • Acquire a 2D gHSQC spectrum optimized for one-bond C-H coupling (~145 Hz).

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration/picking.

Visualizing the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_analysis Data Analysis & Confirmation Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in DMSO-d6 + TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acq_1H 1. Acquire ¹H Spectrum Transfer->Acq_1H Acq_13C 2. Acquire ¹³C Spectrum Acq_1H->Acq_13C Acq_2D 3. Acquire 2D Spectra (COSY, HSQC) Acq_13C->Acq_2D Process Process Spectra (FT, Phasing, Baseline) Acq_2D->Process Assign Assign Signals (¹H, ¹³C, 2D Correlations) Process->Assign Confirm Confirm Structure Assign->Confirm

Caption: Workflow for structural validation by NMR.

Part 2: Purity Assessment and Identity Confirmation by HPLC

While NMR confirms the structure, it is less suited for detecting trace-level impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.[13][14] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[4] For a molecule like this compound, HPLC not only quantifies purity but also serves as an orthogonal method to confirm its identity via retention time.

Expert Rationale: Designing the HPLC Method
  • Mode of Chromatography: Reversed-Phase HPLC (RP-HPLC) is the logical choice. Our target molecule is moderately polar, making it well-suited for retention on a non-polar stationary phase.

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and an excellent starting point.[13] Its hydrophobic nature will effectively retain the aromatic benzamide.

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile provides a robust separation. A gradient (i.e., changing the solvent composition over time) is superior to an isocratic (constant composition) method for purity analysis, as it can effectively elute a wide range of potential impurities with varying polarities.[15]

  • Mobile Phase Modifier: Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase is crucial. It protonates the basic amino group on the molecule, preventing peak tailing and ensuring sharp, symmetrical peaks, which are essential for accurate quantification.

  • Detection: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The aromatic nature of the molecule ensures strong UV absorbance. A DAD provides the added benefit of collecting the UV spectrum of the peak, which can be compared against a reference standard for identity confirmation.

Experimental Protocol: RP-HPLC Purity Analysis
  • Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and DAD.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: DAD, 254 nm (or wavelength of maximum absorbance).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Stock Solution: Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Working Solution: Dilute the stock solution to 0.1 mg/mL for analysis.

  • Analysis: Inject a blank (diluent), followed by the sample solution.

  • Data Processing: Integrate the resulting chromatogram using chromatography data software (e.g., Chromeleon, Empower). Calculate the purity by the area percent method (Area of Main Peak / Total Area of All Peaks * 100).

Hypothetical HPLC Data and Comparison
Peak ID Retention Time (min) Area (%) Identity Comments
13.10.08Unknown ImpurityMore polar than the main compound.
25.499.85This compound Main product peak.
38.20.07Unknown ImpurityLess polar than the main compound.
Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & System Prep cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_Mobile Prepare Mobile Phases (A: H₂O+FA, B: ACN+FA) Equilibrate Equilibrate System Prep_Mobile->Equilibrate Prep_Sample Prepare Sample (0.1 mg/mL) Prep_Sample->Equilibrate Inject Inject Blank & Sample Equilibrate->Inject Run Run Gradient Method Inject->Run Detect Detect at 254 nm (DAD) Run->Detect Integrate Integrate Chromatogram Detect->Integrate Purity Calculate % Purity Integrate->Purity Identity Confirm Identity (Retention Time & UV Spec) Integrate->Identity

Caption: Workflow for purity and identity validation by HPLC.

Conclusion: A Synergistic and Self-Validating Approach

Neither NMR nor HPLC alone can provide the complete picture required for rigorous pharmaceutical validation. Instead, they offer complementary and synergistic data.

  • NMR provides the definitive, non-negotiable proof of chemical structure. It maps the atomic framework, ensuring that the correct molecule has been synthesized.

  • HPLC provides the quantitative measure of purity. It confirms that the sample is substantially free of contaminants and serves as a robust quality control method.

By employing both techniques, we create a self-validating system. The NMR confirms the identity of the main peak observed in the HPLC chromatogram, while the HPLC confirms that the sample analyzed by NMR is pure and representative. This dual approach ensures the highest level of confidence in the identity and quality of this compound, fulfilling the stringent requirements of modern drug development.

References

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A Senior Application Scientist's Guide to Cyanation: Copper(I) Cyanide vs. Sodium Cyanide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of a nitrile moiety is a cornerstone transformation in organic synthesis, providing a versatile functional group that serves as a precursor to amines, carboxylic acids, amides, and other critical functionalities. The choice of a cyanating agent is paramount and is dictated by the substrate, desired reactivity, and, critically, safety considerations. This guide provides an in-depth comparison of two of the most common cyanide sources: the covalent, copper-bound reagent, Copper(I) Cyanide (CuCN), and the ionic salt, Sodium Cyanide (NaCN). We will dissect their mechanistic nuances in key reactions, compare their performance based on experimental data, and provide field-proven insights into their practical application and handling.

Physicochemical and Toxicological Profiles: More Than Just a Cyanide Source

The fundamental differences in the physical and chemical properties of CuCN and NaCN govern their solubility, reactivity, and handling requirements. Understanding these distinctions is the first step in selecting the appropriate reagent for a given transformation.

Table 1: Comparative Properties of Copper(I) Cyanide and Sodium Cyanide

PropertyCopper(I) Cyanide (CuCN)Sodium Cyanide (NaCN)Rationale & Implications
Formula Weight 89.56 g/mol 49.01 g/mol NaCN is a more atom-economical source of the cyanide anion.
Appearance Off-white to cream-colored powder[1]White crystalline solid[2][3]Color variations in CuCN can indicate Cu(II) impurities.[4]
Solubility in Water Practically insoluble[1][4][5]Highly soluble (48 g/100 mL at 10°C)[3][5]CuCN's insolubility prevents its use in aqueous media but can be an advantage in preventing accidental hydrolysis to HCN. NaCN's high solubility makes it a potent nucleophile in solution but increases the risk of HCN gas evolution in the presence of moisture or acid.[3]
Solubility in Organic Solvents Soluble in DMF, NMP, Pyridine[1][6]Very slightly soluble in ethanol/methanol; insoluble in most other organic solvents.[3]CuCN's solubility in polar aprotic solvents is essential for its role in reactions like the Rosenmund-von Braun synthesis. NaCN's poor organic solubility can be exploited to control reactivity but often necessitates phase-transfer catalysts or specific solvent systems.[7]
Toxicity (Oral LD50, rat) Data not widely reported, but considered extremely toxic by all routes of exposure.[8]8 mg/kg[3]Both are potent, rapidly acting poisons that inhibit cellular respiration.[3][9] The primary hazard for both is the formation of highly toxic HCN gas upon contact with acid.[3][10]
Primary Hazard Highly toxic solid; liberates HCN gas on contact with acids.[8]Highly toxic solid; readily hydrolyzes in moist air or water to liberate HCN gas.[3]The risk of HCN evolution is generally higher with NaCN due to its high water solubility and the basicity of the cyanide anion promoting hydrolysis.

Mechanistic Divergence in Key Cyanation Reactions

The choice between CuCN and NaCN is most clearly illustrated by the type of substrate being functionalized. Their mechanisms of action are fundamentally different, particularly when comparing reactions with aryl halides versus alkyl halides.

Cyanation of Aryl Halides: The Realm of Copper

The direct cyanation of unactivated aryl halides is a challenging transformation that cannot be achieved by simple nucleophilic aromatic substitution with NaCN alone. This is where copper-mediated methods are indispensable.

The Rosenmund-von Braun Reaction: This classic reaction utilizes a stoichiometric or super-stoichiometric amount of CuCN to convert aryl halides to aryl nitriles, typically at high temperatures (up to 200°C) in polar aprotic solvents like DMF or pyridine.[6][11][12]

  • Mechanism: The precise mechanism is complex, but it is widely proposed to involve an oxidative addition of the aryl halide to a Cu(I) species, forming a transient Cu(III) intermediate.[6] This is followed by reductive elimination of the aryl nitrile product, regenerating a Cu(I) species to continue the cycle. The copper is not merely a carrier for the cyanide; it is an active participant in the C-CN bond formation.

The Sandmeyer Reaction: In the conversion of aryl diazonium salts to aryl nitriles, CuCN is the classic reagent of choice.[13][14][15]

  • Mechanism: The reaction is initiated by a single-electron transfer (SET) from the Cu(I) center to the diazonium salt.[13] This generates an aryl radical and dinitrogen gas (N₂). The aryl radical then combines with a cyanide ligand from the copper center to form the final product.

Modern Catalytic Systems: While classic methods used stoichiometric copper, modern protocols often use catalytic amounts of a copper source (e.g., CuI) with NaCN or KCN serving as the cyanide source.[16][17] In these cases, NaCN is not acting as a direct nucleophile on the aryl halide. Instead, it serves to generate the active copper-cyanide species in situ, which then proceeds through a similar copper-catalyzed cycle. The use of ligands, such as 1,10-phenanthroline, can accelerate these catalytic reactions.[18][19]

Cyanation of Alkyl Halides: The Classic Nucleophile

For the cyanation of primary and secondary alkyl halides, sodium cyanide is the more common and straightforward reagent.

  • Mechanism (SN2): The reaction typically proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[20] The highly nucleophilic cyanide anion (CN⁻) from the dissolved NaCN attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step.[20][21][22] The reaction is typically run in a polar aprotic solvent like DMSO or DMF to solvate the sodium cation and maximize the nucleophilicity of the cyanide anion. For successful SN2 reactions, ethanolic conditions are often used to prevent side reactions.[22]

  • Mechanism (SN1): With tertiary alkyl halides, the reaction may proceed via an SN1 mechanism, involving the initial formation of a carbocation intermediate which is then trapped by the cyanide nucleophile.[20]

The following diagram illustrates the fundamental mechanistic differences.

G cluster_0 Rosenmund-von Braun (CuCN) cluster_1 Nucleophilic Substitution (NaCN) ArX Ar-X OxAdd Oxidative Addition ArX->OxAdd CuCN Cu(I)CN CuCN->OxAdd CuIII [Ar-Cu(III)(CN)-X] OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim ArCN_Cu Ar-CN RedElim->ArCN_Cu CuX Cu(I)X RedElim->CuX Regenerates Catalyst RX R-X SN2_TS [NC---R---X]δ- RX->SN2_TS NaCN Na+ CN- NaCN->SN2_TS Backside Attack RCN R-CN SN2_TS->RCN NaX NaX SN2_TS->NaX G cluster_0 Cyanide Handling Workflow start Obtain Cyanide Reagent ppe Don PPE: - Nitrile Gloves (Double) - Safety Goggles & Face Shield - Flame-Resistant Lab Coat start->ppe quench Prepare Quench Solution: Fresh 10% Bleach + NaOH (pH > 10) start->quench Prepare Before Starting hood Work Exclusively in a Certified Chemical Fume Hood ppe->hood weigh Weigh Reagent in Hood (Use tare method if possible) hood->weigh setup Set up Reaction Under Inert Atmosphere (if required) weigh->setup reaction Run Reaction setup->reaction workup Aqueous Workup: Ensure aqueous layers are kept strongly basic (pH > 10) quench->workup decon Decontaminate Glassware & Surfaces: 1. Rinse with basic (pH 10) water 2. Rinse with 10% bleach solution quench->decon reaction->workup waste Segregate Waste: - Solid Cyanide Waste - Liquid Cyanide Waste (Basic pH) workup->waste workup->decon waste->decon end Procedure Complete decon->end

Caption: A mandatory workflow for the safe handling of cyanide reagents.

Key Differences in Handling:

  • Sodium Cyanide (NaCN): The high water solubility and basic nature of the cyanide ion mean that NaCN readily hydrolyzes in moist air to produce HCN. [3]It is imperative to store NaCN in a tightly sealed container in a dry, desiccated environment, separate from any acids. [10][23]* Copper(I) Cyanide (CuCN): Its insolubility in water makes it less prone to hydrolysis from ambient moisture. [1]However, it will react vigorously with acids to produce HCN. [8]All waste containing either cyanide must be kept basic (pH > 10) to prevent HCN generation and collected in designated hazardous waste containers. Emergency Preparedness: Always work with a partner when using cyanides. Ensure an emergency plan is in place and that a cyanide antidote kit (containing amyl nitrite, sodium nitrite, and sodium thiosulfate) is available and personnel are trained in its use, following institutional safety protocols.

Experimental Protocol: Cyanation of an Aryl Bromide

This protocol details a modern, copper-catalyzed cyanation of an aryl bromide using NaCN as the cyanide source, a method that combines the substrate scope of copper catalysis with the convenience of using an alkali metal cyanide.

Reaction: Synthesis of 4-methoxybenzonitrile from 4-bromoanisole

Materials:

  • Copper(I) Iodide (CuI)

  • Sodium Cyanide (NaCN) - ACUTELY TOXIC

  • 4-bromoanisole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Saturated aqueous sodium bicarbonate

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reagent Preparation (CRITICAL SAFETY):

    • Expertise: All operations involving NaCN must be performed in a certified chemical fume hood. [24]Double-glove with nitrile gloves.

    • In the fume hood, weigh 10 mg (0.05 mmol, 0.05 eq) of CuI and 54 mg (1.1 mmol, 1.1 eq) of NaCN into a dry 25 mL Schlenk flask equipped with a magnetic stir bar.

    • Trustworthiness: The use of a slight excess of NaCN ensures complete consumption of the starting material. Using a well-dried Schlenk flask prevents atmospheric moisture from hydrolyzing the NaCN.

  • Reaction Setup:

    • Seal the Schlenk flask with a septum, and purge with argon or nitrogen for 10 minutes. This is crucial to prevent oxidation of the Cu(I) catalyst.

    • Via syringe, add 5 mL of anhydrous DMF. Stir the suspension for 5 minutes.

    • Add 187 mg (1.0 mmol, 1.0 eq) of 4-bromoanisole via syringe.

    • Expertise: Anhydrous DMF is used because water can compete as a nucleophile and lead to undesired phenol byproducts, especially at high temperatures.

  • Reaction Execution:

    • Immerse the flask in a pre-heated oil bath at 120°C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Trustworthiness: Monitor the reaction progress by TLC or GC-MS by taking a small, carefully quenched aliquot. To quench, withdraw ~0.1 mL of the reaction mixture and add it to a vial containing 1 mL of 10% bleach solution and 1 mL of ethyl acetate.

  • Workup and Purification (CRITICAL SAFETY):

    • Cool the reaction to room temperature.

    • Expertise: The quench and workup must be designed to neutralize any residual cyanide safely. All aqueous waste must be treated as cyanide waste.

    • In the fume hood, slowly add the reaction mixture to a separatory funnel containing 20 mL of toluene and 20 mL of saturated aqueous sodium bicarbonate. CAUTION: Ensure the bicarbonate solution is basic (check with pH paper) to prevent HCN evolution.

    • Separate the layers. Extract the aqueous layer twice more with 15 mL portions of toluene.

    • Combine the organic layers and wash with 20 mL of water, followed by 20 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-methoxybenzonitrile.

Conclusion

The choice between copper(I) cyanide and sodium cyanide is not arbitrary but a strategic decision based on fundamental principles of chemical reactivity and safety.

  • Choose Sodium Cyanide (or KCN) for its potent nucleophilicity in SN2 reactions with alkyl halides , where its high solubility and ionic nature are advantageous for achieving high yields under relatively mild conditions.

  • Choose Copper(I) Cyanide (or a Cu(I) catalyst with an alkali cyanide source) for challenging cyanations of aryl and vinyl halides , where the unique reactivity of copper is required to proceed through oxidative addition/reductive elimination or SET pathways.

While modern catalytic methods have blurred the lines by combining copper catalysts with sodium cyanide, the underlying principle remains: the cyanide anion alone is insufficient for unactivated C(sp²)-X bonds. For any researcher, a deep understanding of these differences, coupled with an unwavering commitment to rigorous safety protocols, is essential for the successful and safe application of cyanation chemistry in the synthesis of valuable molecules.

References

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The 2-Aminobenzamide Scaffold: A Comparative Guide to Structure-Activity Relationships in PARP Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Benzamides in Targeted Cancer Therapy

The landscape of oncology has been reshaped by the advent of targeted therapies, among which Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone treatment, particularly for cancers harboring DNA repair deficiencies. At the heart of many of these potent inhibitors lies a deceptively simple chemical motif: the benzamide. This core structure serves as a critical pharmacophore, mimicking the nicotinamide moiety of the NAD+ substrate, thereby competitively binding to the catalytic domain of PARP enzymes. The 2-Amino-5-cyano-N,3-dimethylbenzamide scaffold represents a fundamental building block within this class, offering a template for synthetic elaboration to achieve high potency and selectivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzamide analogs, grounded in experimental data, to inform researchers and drug development professionals in the rational design of next-generation PARP inhibitors. We will delve into the causality behind experimental choices, detail self-validating protocols, and visualize the complex interplay of structure and function.

The Central Role of PARP in DNA Repair and Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the cellular response to DNA damage.[1] It acts as a primary sensor for single-strand breaks (SSBs), binding to the damaged site and catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other proteins.[1][2] This process, known as PARylation, creates a scaffold that recruits the machinery for the base excision repair (BER) pathway to resolve the damage.[1][2]

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing more complex double-strand breaks (DSBs) is compromised. These cancer cells become critically dependent on the PARP-mediated BER pathway for survival. Inhibition of PARP in such cells leads to an accumulation of unrepaired SSBs, which can collapse into toxic DSBs during DNA replication. Without a functional HR pathway, these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death. This concept, known as synthetic lethality , is the foundational principle behind the clinical success of PARP inhibitors.

PARP Signaling Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition in BRCA-deficient Cells DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 Detection PARylation PAR Polymer Synthesis PARP1->PARylation Catalysis (uses NAD+) PARP_Trapping PARP Trapping on DNA PARP1->PARP_Trapping causes BER Base Excision Repair (BER) PARylation->BER Recruitment of Repair Proteins DNA_Repair DNA Integrity Restored BER->DNA_Repair PARPi PARP Inhibitor (e.g., 2-Aminobenzamide analog) PARPi->PARP1 Inhibition Replication_Fork Replication Fork Collapse PARP_Trapping->Replication_Fork DNA_DSB Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_Deficiency Deficient Homologous Recombination (BRCA-/-) DNA_DSB->HR_Deficiency cannot be repaired by Apoptosis Cell Death (Apoptosis) HR_Deficiency->Apoptosis

Figure 1: The PARP1 signaling pathway in DNA repair and the principle of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Comparative Analysis of Benzamide-Based PARP Inhibitors

While specific SAR data for a systematic series of this compound analogs is not extensively published, we can infer key structural requirements by comparing clinically approved PARP inhibitors that share the broader benzamide scaffold. These compounds illustrate how modifications to the core structure dramatically impact potency against the primary targets, PARP1 and PARP2.

CompoundChemical StructurePARP1 IC50 (nM)PARP2 IC50 (nM)
Veliparib 4.72.9
Niraparib 3.82.1
Olaparib 1.91.5
Rucaparib 1.41.4
Talazoparib 0.570.31

Note: IC50 values are approximate and can vary between different studies and assay conditions. Data compiled from publicly available resources.

Structure-Activity Relationship Insights

The data reveals several key SAR trends for benzamide-based PARP inhibitors:

  • The Essential Benzamide Core : All potent inhibitors retain a benzamide or a related carboxamide moiety. This group forms critical hydrogen bonds within the nicotinamide-binding pocket of the PARP catalytic domain, particularly with Gly863 and Ser904. The 2-amino group, as seen in the parent scaffold, can also form additional interactions, enhancing binding affinity.

  • Cyclic Structures for Rigidity and Extension : The evolution from a simple benzamide to clinically approved drugs involves the fusion of additional ring systems. Olaparib's phthalazinone and Niraparib's indazole carboxamide cores, for instance, provide a rigid framework that orients the molecule optimally within the active site. These extended structures can form additional π-stacking interactions with residues like Tyr907, significantly boosting potency.

  • Impact of the Cyano Group : The 5-cyano substituent on the this compound scaffold is an electron-withdrawing group. In related series, such groups can modulate the electronics of the aromatic ring and potentially form additional interactions within the binding pocket.

  • The N-Alkyl and 3-Methyl Groups : The N,3-dimethyl groups on the parent scaffold contribute to the molecule's conformation and solubility. SAR studies on related benzimidazole inhibitors have shown that geminal dimethyl analogs are often more potent than mono-methyl derivatives in both enzymatic and cellular assays.[3] This suggests that steric bulk at these positions can be tuned to improve binding.

SAR_Principles cluster_SAR Key SAR Principles for 2-Aminobenzamide PARP Inhibitors cluster_mods Modification Strategies cluster_reasons Rationale Scaffold This compound Scaffold Modifications Structural Modifications Scaffold->Modifications Potency Increased PARP Inhibition Potency Modifications->Potency Ring_Fusion Fusion of additional rings (e.g., phthalazinone, indazole) Substituent_Tuning Tuning of substituents on the benzamide ring Quaternary_Groups Introduction of quaternary centers Rigidity Increased rigidity and optimal orientation Ring_Fusion->Rigidity leads to H_Bonds Formation of additional hydrogen bonds Substituent_Tuning->H_Bonds can create Hydrophobic Improved hydrophobic interactions Quaternary_Groups->Hydrophobic can improve Pi_Stacking Enhanced π-stacking interactions (e.g., with Tyr907) Rigidity->Pi_Stacking enables Pi_Stacking->Potency H_Bonds->Potency Hydrophobic->Potency

Figure 2: Logical relationship of Structure-Activity Relationship (SAR) principles for developing potent PARP inhibitors from a 2-aminobenzamide scaffold.

Experimental Protocols for Evaluating PARP Inhibitor Activity

The robust evaluation of novel PARP inhibitors requires a multi-tiered approach, combining biochemical enzymatic assays with cell-based functional assays. This ensures that a compound not only inhibits the isolated enzyme but also engages the target in a complex cellular environment and elicits the desired biological response.

PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme. The principle involves measuring the amount of poly(ADP-ribose) (PAR) produced.

Methodology:

  • Plate Preparation : Histone-coated 96-well plates are prepared. Histones serve as the protein substrate for PARylation by PARP1.

  • Reaction Mixture : A reaction mixture is prepared containing the test compound (at various concentrations), purified recombinant human PARP1 enzyme, and activated DNA (to stimulate PARP1 activity).

  • Initiation : The enzymatic reaction is initiated by adding a biotinylated NAD+ solution. PARP1 will use this substrate to create biotin-labeled PAR chains on the coated histones.

  • Incubation : The plate is incubated at room temperature to allow the enzymatic reaction to proceed.

  • Detection : After incubation and washing, Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated PAR chains.

  • Signal Generation : An HRP substrate is added to produce a chemiluminescent signal. The intensity of the light is proportional to the amount of PAR produced and thus, to the PARP1 activity.

  • Data Analysis : The signal is read using a luminometer. The IC50 value (the concentration of inhibitor required to reduce PARP1 activity by 50%) is calculated by plotting the signal intensity against the inhibitor concentration.

Cell-Based PARP Activity Assay (Western Blot)

This assay validates target engagement within a cellular context by measuring the inhibition of PAR synthesis in cells after inducing DNA damage.

Methodology:

  • Cell Culture and Treatment : Cancer cell lines (e.g., HeLa or a BRCA-deficient line like MDA-MB-436) are cultured and treated with various concentrations of the test inhibitor for a specified period (e.g., 1-2 hours).

  • DNA Damage Induction : Cells are then treated with a DNA-damaging agent, such as hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS), to induce SSBs and activate PARP1.

  • Cell Lysis : Immediately after damage induction, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein modifications.

  • Protein Quantification : The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.

  • Western Blotting : Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunodetection : The membrane is probed with a primary antibody specific for PAR. A secondary HRP-conjugated antibody is then used for detection. A loading control (e.g., β-actin or GAPDH) should also be probed to confirm equal protein loading.

  • Analysis : The intensity of the PAR signal is quantified. A potent inhibitor will show a dose-dependent reduction in the PAR signal compared to the vehicle-treated, DNA-damaged control cells.

Experimental_Workflow cluster_Enzymatic Enzymatic Assay (IC50 Determination) cluster_Cellular Cell-Based Assay (Target Engagement) E1 Coat plate with Histones E2 Add PARP1 enzyme, activated DNA, and test compound E1->E2 E3 Initiate with Biotin-NAD+ E2->E3 E4 Incubate E3->E4 E5 Add Strep-HRP & Substrate E4->E5 E6 Measure Chemiluminescence E5->E6 E7 Calculate IC50 E6->E7 C1 Treat cells with test compound C2 Induce DNA damage (e.g., H₂O₂) C1->C2 C3 Lyse cells C2->C3 C4 Western Blot for PAR C3->C4 C5 Quantify PAR signal reduction C4->C5 C6 Confirm Target Engagement C5->C6 Start Compound Evaluation Start->E1 Start->C1

Figure 3: High-level workflow for the enzymatic and cell-based evaluation of novel PARP inhibitors.

Conclusion and Future Directions

The 2-aminobenzamide scaffold is a validated and powerful starting point for the design of potent and selective PARP inhibitors. The structure-activity relationships, gleaned from clinically successful drugs, underscore the importance of extending the core structure to maximize interactions within the PARP catalytic site. Key strategies include the fusion of heterocyclic ring systems to enhance rigidity and create additional binding interactions, as well as the fine-tuning of substituents to optimize electronic and steric properties. The development of novel analogs based on the this compound template should be guided by these principles and rigorously validated through a combination of enzymatic and cell-based assays. As our understanding of the nuances of the PARP family and the mechanisms of inhibitor resistance grows, the rational design of new benzamide derivatives will continue to be a critical endeavor in the advancement of targeted cancer therapy.

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A Comparative Guide to the Efficacy of Palladium Catalysts for Cyanation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist

Introduction: The Critical Role of Cyanation in Modern Synthesis

The introduction of a nitrile moiety into molecular architectures is a cornerstone of modern organic synthesis. Aryl nitriles are not only prevalent in pharmaceuticals, agrochemicals, and material science but also serve as versatile synthetic intermediates.[1][2] Historically, methods like the Rosenmund-von Braun and Sandmeyer reactions were employed, but they often require harsh conditions and stoichiometric amounts of toxic reagents.[3] The advent of transition metal-catalyzed cross-coupling reactions, particularly with palladium, has revolutionized cyanation by offering milder conditions, broader substrate scope, and improved functional group tolerance.[1][4][5][6]

This guide provides a comprehensive comparison of commonly employed palladium catalysts for the cyanation of aryl halides. We will delve into the nuances of catalyst selection, the underlying reaction mechanism, and provide practical, field-proven experimental protocols to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.

Understanding the Catalytic Landscape: A Head-to-Head Comparison

The choice of palladium source and accompanying ligands is paramount to the success of a cyanation reaction. The catalytic efficacy is a delicate interplay between the catalyst's ability to undergo oxidative addition with the aryl halide and its susceptibility to poisoning by the cyanide source.[5][6] Below, we compare some of the most frequently utilized palladium catalyst systems.

Commonly Used Palladium Precatalysts:
  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A workhorse in palladium catalysis, Pd(PPh₃)₄ is an air-stable, pre-formed Pd(0) complex. It is often effective for the cyanation of aryl bromides and iodides under relatively mild conditions.[7] However, its efficacy with less reactive aryl chlorides can be limited.

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): This Pd(0) source is often used in conjunction with phosphine ligands. It requires in situ formation of the active catalytic species. While highly active, pre-incubation with the ligand at elevated temperatures can sometimes be necessary to achieve optimal catalytic activity in C-N coupling reactions.[5]

  • Pd(OAc)₂ (Palladium(II) Acetate): A common Pd(II) precatalyst that requires in situ reduction to the active Pd(0) species. This reduction is often facilitated by phosphine ligands or other reducing agents present in the reaction mixture. It is a versatile and cost-effective option.[2]

The Influence of Phosphine Ligands:

The ligand's steric and electronic properties play a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): A popular choice for a variety of cross-coupling reactions, dppf has been successfully employed in the cyanation of both electron-deficient and electron-rich aryl chlorides, particularly when paired with Pd₂(dba)₃ and a zinc cocatalyst.[8][9]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): This ligand's wide bite angle is often beneficial in promoting challenging cross-coupling reactions. Variations of the Xantphos ligand have been explored to fine-tune the electronic properties and improve product yields in palladium-catalyzed arylations.[10]

  • Buchwald Ligands (e.g., XPhos, tBuXPhos): This class of sterically demanding, electron-rich biaryl phosphine ligands has proven to be highly effective for the cyanation of challenging substrates, including electron-rich aryl chlorides and nitrogen-containing heterocycles.[2][5] They often allow for lower catalyst loadings and milder reaction conditions.

Data-Driven Comparison of Catalyst Performance

To provide a clear comparison, the following table summarizes the performance of different palladium catalyst systems for the cyanation of a model substrate, 4-chlorotoluene, using the non-toxic cyanide source potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂CM-phos Na₂CO₃MeCN/H₂O7093 [3]
Pd(OAc)₂XPhosNa₂CO₃MeCN/H₂O7085[3]
Pd(OAc)₂SPhosNa₂CO₃MeCN/H₂O7078[3]
Pd(OAc)₂BrettPhosNa₂CO₃MeCN/H₂O7065[3]
Pd₂(dba)₃dppfNa₂CO₃MeCN/H₂O70<10[3]

Key Insight: The data clearly indicates that for the cyanation of an aryl chloride with K₄[Fe(CN)₆], the choice of ligand is critical. The CM-phos ligand in combination with Pd(OAc)₂ provided the highest yield under these mild conditions. This highlights the necessity of screening different ligands for a specific substrate and cyanide source.

The Mechanism of Palladium-Catalyzed Cyanation

A fundamental understanding of the reaction mechanism is essential for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle for palladium-catalyzed cyanation involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium-Catalyzed Cyanation Cycle Ar-X Ar-X Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative_Addition->Ar-Pd(II)(X)L_n Ar-X Transmetalation Transmetalation M-CN M-CN Ar-Pd(II)(CN)L_n Ar-Pd(II)(CN)L_n Transmetalation->Ar-Pd(II)(CN)L_n M-CN Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Ar-CN Ar-CN Ar-CN

Figure 1: A simplified catalytic cycle for palladium-catalyzed cyanation.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > OTf > Cl.[11][12]

  • Transmetalation: The halide on the palladium complex is exchanged for a cyanide group from the cyanide source (M-CN). The nature of the cyanide source is critical; less toxic and more manageable sources like K₄[Fe(CN)₆] and Zn(CN)₂ are now widely used.[2][3][5] The dissociation of cyanide from these sources can be the rate-limiting step.[5]

  • Reductive Elimination: The aryl and cyanide groups on the palladium complex couple and are eliminated as the final aryl nitrile product (Ar-CN), regenerating the active Pd(0) catalyst. For some systems, reductive elimination has been shown to be the rate-determining step.[13]

A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation. Cyanide ions can coordinate strongly to palladium intermediates at various stages of the catalytic cycle, forming inactive complexes.[5][6][12] The use of bulky, electron-rich ligands and less soluble cyanide sources helps to mitigate this issue.[5][12]

Field-Proven Experimental Protocol

This section provides a detailed, step-by-step methodology for a general and reliable palladium-catalyzed cyanation of an aryl chloride using the non-toxic cyanide source K₄[Fe(CN)₆]·3H₂O.[3][5]

General Procedure for the Pd-catalyzed Cyanation of (Hetero)aryl Chlorides

Experimental_Workflow start Start reagents Combine Precatalyst, Ligand, K4[Fe(CN)6]·3H2O, Base, and Aryl Halide in a reaction vessel start->reagents solvent Add Solvent (e.g., Dioxane/H2O) reagents->solvent atmosphere Purge with Inert Gas (N2 or Ar) solvent->atmosphere reaction Heat to Reaction Temperature (e.g., 70-100 °C) with Stirring atmosphere->reaction monitoring Monitor Reaction Progress (TLC, GC, or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purify by Column Chromatography workup->purification product Isolate and Characterize Product purification->product

Figure 2: A typical experimental workflow for palladium-catalyzed cyanation.

Materials:

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., CM-phos, 4 mol%)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv)

  • Base (e.g., Na₂CO₃, 0.125 equiv)

  • Aryl chloride (1.0 mmol)

  • Solvent (e.g., MeCN/H₂O 1:1, 2 mL)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., screw-cap vial)

  • Magnetic stir bar

Procedure:

  • Catalyst Preparation (Optional but Recommended): In a glovebox or under an inert atmosphere, pre-mix the palladium precatalyst and the phosphine ligand in a small amount of solvent. Stir for 10-15 minutes to allow for complex formation.

  • Reaction Setup: To the reaction vessel containing a magnetic stir bar, add the palladium precatalyst/ligand mixture, K₄[Fe(CN)₆]·3H₂O, the base, and the aryl chloride.

  • Solvent Addition: Add the degassed solvent mixture to the reaction vessel.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 5-10 minutes.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 70 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Self-Validating System: The success of this protocol relies on several key factors. The use of a water-miscible co-solvent is often crucial for the solubility of K₄[Fe(CN)₆]·3H₂O.[3] The base is essential to promote the dissociation of cyanide from the iron complex.[3][5] Finally, maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Conclusion: Navigating the Complexities of Catalyst Selection

The palladium-catalyzed cyanation of aryl halides is a powerful and versatile transformation. This guide has illuminated the key factors influencing the efficacy of different palladium catalysts. While Pd(PPh₃)₄ remains a viable option for more reactive substrates, modern catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ in combination with sterically demanding, electron-rich ligands like XPhos and CM-phos offer superior performance for a broader range of substrates, including challenging aryl chlorides.[3] The adoption of less toxic cyanide sources such as K₄[Fe(CN)₆] and Zn(CN)₂ has also been a significant advancement in improving the safety and practicality of this reaction.[2][3][5]

Ultimately, the optimal catalyst system will be substrate-dependent. The experimental data and protocols provided herein serve as a robust starting point for researchers to develop and optimize their own cyanation reactions, accelerating the discovery and development of novel chemical entities.

References

  • Neetha, M., Afsina, C. M. A., Aneeja, T., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33975-33993. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40(10), 5049-5067. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Jin, F., & Confalone, P. N. (2000). A Practical Palladium-Catalyzed Cyanation of Aryl Chlorides. Tetrahedron Letters, 41(18), 3271-3273. [Link]

  • Sundermeier, M., Zapf, A., & Beller, M. (2003). Progress in the Palladium-Catalyzed Cyanation of Aryl Chlorides. Chemistry – A European Journal, 9(8), 1828-1836. [Link]

  • Yang, C., & Williams, J. M. J. (2004). Palladium on charcoal as catalyst for the cyanation of aryl bromides. Organic & Biomolecular Chemistry, 2(13), 1903-1905. [Link]

  • Littke, A. F., Soumeillant, M., Kaltenbach, R. F., Cherney, R. J., Tarby, C. M., & Kiau, S. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(9), 1711–1714. [Link]

  • Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews, 94(4), 1047-1062. [Link]

  • A convenient procedure for the palladium-catalyzed cyanation of aryl halides. (n.d.). Retrieved January 21, 2026, from [Link]

  • Pd Catalyzed Cyanation. (n.d.). Retrieved January 21, 2026, from [Link]

  • Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 135(38), 14040–14043. [Link]

  • Cheng, C., & Hartwig, J. F. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Angewandte Chemie International Edition, 50(36), 8431-8435. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). A General and Efficient Method for the Palladium-Catalyzed Cyanation of Aryl Bromides. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]

  • Sundermeier, M., Zapf, A., & Beller, M. (2003). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 42(37), 4464-4488. [Link]

  • Percec, V., Golding, G. M., Smidrkal, J., & Weichold, O. (2004). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. The Journal of Organic Chemistry, 69(10), 3447–3452. [Link]

  • Reddit - Dive into anything. (n.d.). Retrieved January 21, 2026, from [Link]

  • Finet, J.-P., Fedorov, A. Y., Combes, S., & Boyer, G. (2003). Variation of Xantphos-Based Ligands in the Palladium-Catalyzed Reaction of Aryl Halides with Ureas. Russian Journal of Organic Chemistry, 39(12), 1741-1752. [Link]

  • Sundermeier, M., Zapf, A., Mutyala, S., & Beller, M. (2003). Progress in the palladium-catalyzed cyanation of aryl chlorides. Chemistry, 9(8), 1828–1836. [Link]

  • Progress in the Palladium‐Catalyzed Cyanation of Aryl Chlorides. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

A Comparative Guide to the Synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide: Yields, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-cyano-N,3-dimethylbenzamide is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The efficiency of its production is a critical factor in the overall cost-effectiveness and scalability of these processes. This guide provides a detailed comparison of the primary synthetic methodologies for producing this compound, offering insights into the yields, experimental protocols, and underlying chemical principles of each approach. The information presented herein is intended to assist researchers and process chemists in selecting and optimizing the most suitable synthetic route for their specific needs.

Method 1: Direct Cyanation of 2-Amino-5-bromo-N,3-dimethylbenzamide

This approach involves a direct nucleophilic aromatic substitution reaction to replace the bromine atom with a cyano group on the pre-formed benzamide skeleton. This method is attractive due to its convergent nature, introducing the cyano group in the final step.

Reaction Scheme

start 2-Amino-5-bromo-N,3-dimethylbenzamide reagents + Sodium Cyanide (NaCN) + Copper(I) Iodide (CuI) + N,N'-dimethylethylenediamine start->reagents product This compound reagents->product

Caption: Direct cyanation of the brominated benzamide.

Experimental Protocol

The following protocol is based on procedures described in the literature[1]:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, charge 2-amino-5-bromo-N,3-dimethylbenzamide (5.0 g, 0.02 mol) and 1,3,5-trimethylbenzene (20 g) under a nitrogen atmosphere.

  • Reagent Addition: While stirring at room temperature, add powdered sodium cyanide (1.25 g, 0.024 mol), copper(I) iodide (0.57 g, 0.003 mol), and N,N'-dimethylethylenediamine (1.51 g, 0.017 mol).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 138°C and 140°C for 3 hours. Subsequently, increase the temperature to reflux (approximately 155°C).

  • Work-up and Isolation: Cool the mixture to 23°C and add water (20 mL) over 5 minutes. Stir the resulting mixture for 30 minutes and then filter the solid product.

  • Purification: Wash the collected solid with water (2 x 10 mL) and chlorobenzene (10 mL). Dry the product to a constant weight in a vacuum oven at 50°C to yield this compound as an off-white solid.

Yield and Purity

Based on the provided experimental data, the theoretical yield is approximately 87.6%. The purity of the final product is reported to be high, with a melting point of 202-203°C[1].

Mechanistic Considerations

This reaction is a variation of the Rosenmund–von Braun reaction. The copper(I) iodide acts as a catalyst, facilitating the nucleophilic substitution of the aryl bromide with the cyanide anion. The N,N'-dimethylethylenediamine serves as a ligand for the copper, enhancing its catalytic activity and preventing catalyst deactivation. The high reaction temperatures are necessary to overcome the activation energy for the cleavage of the relatively strong carbon-bromine bond on the aromatic ring.

Method 2: Multi-step Synthesis via Bromination, Cyanation, and Amidation

This widely patented method involves a three-step sequence starting from a more readily available starting material, 2-amino-3-methylbenzoic acid or its esters. This linear approach allows for purification at intermediate stages, which can lead to a final product of very high purity.

Overall Workflow

cluster_bromination Step 1: Bromination cluster_cyanation Step 2: Cyanation cluster_amidation Step 3: Amidation start Methyl 2-amino-3-methylbenzoate reagents1 + HBr + H2O2 start->reagents1 intermediate1 Methyl 2-amino-5-bromo-3-methylbenzoate reagents1->intermediate1 reagents2 + CuCN in DMF intermediate1->reagents2 intermediate2 Methyl 2-amino-5-cyano-3-methylbenzoate reagents2->intermediate2 reagents3 + Methylamine (MeNH2) intermediate2->reagents3 product This compound reagents3->product

Caption: Multi-step synthesis workflow.

Experimental Protocols

Step 1: Bromination of Methyl 2-amino-3-methylbenzoate [2][3][4]

  • A solution of methyl 2-amino-3-methylbenzoate (142.1 g, 0.843 mol) in water (240 mL) is treated with hydrogen bromide (48% in water, 149.2 g, 0.885 mol) at 30°C.

  • Hydrogen peroxide (30% in water, 105.1 g, 0.927 mol) is added dropwise over 2 hours, maintaining the temperature below 70°C.

  • After stirring for 1 hour, sodium bisulfite solution is added to quench any remaining peroxide.

  • The pH of the suspension is adjusted to 7-8 with sodium carbonate.

  • The precipitated solid is filtered and dried to give methyl 2-amino-5-bromo-3-methylbenzoate.

Step 2: Cyanation of Methyl 2-amino-5-bromo-3-methylbenzoate [3][5]

  • The brominated intermediate is reacted with copper(I) cyanide in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide.

  • The reaction is typically heated to elevated temperatures (e.g., 160-170°C) for several hours to drive the reaction to completion.

  • The reaction mixture is then worked up to isolate the methyl 2-amino-5-cyano-3-methylbenzoate.

Step 3: Amidation with Methylamine [2][3][6]

  • The methyl 2-amino-5-cyano-3-methylbenzoate is reacted with methylamine.

  • The reaction can be carried out with or without a catalytic amount of a base such as sodium methoxide.

  • The reaction is typically performed in a suitable solvent like methanol or ethanol at temperatures ranging from 20-80°C.

  • The final product, this compound, often precipitates from the reaction mixture and can be isolated by filtration.

Yield and Purity

This multi-step process is reported to produce this compound in high overall yields of approximately 82-90%, with purities around 93-95% as determined by HPLC[2][6].

Mechanistic Considerations
  • Bromination: This step proceeds via an electrophilic aromatic substitution mechanism. The combination of hydrogen bromide and hydrogen peroxide generates electrophilic bromine in situ, which then attacks the electron-rich aromatic ring, preferentially at the position para to the activating amino group.

  • Cyanation: Similar to Method 1, this is a copper-catalyzed nucleophilic substitution of the aryl bromide with cyanide.

  • Amidation: This is a nucleophilic acyl substitution reaction where methylamine acts as the nucleophile, attacking the carbonyl carbon of the ester. The leaving group is the methoxide ion. The use of a base can deprotonate the methylamine, increasing its nucleophilicity and reaction rate.

Method 3: Palladium-Catalyzed Cyanation

An alternative to the copper-catalyzed cyanation is the use of a palladium catalyst. This method can offer advantages in terms of catalyst loading and milder reaction conditions in some cases.

Reaction Scheme

start 2-Amino-5-bromo-N,3-dimethylbenzamide reagents + Alkali Metal Cyanide (e.g., KCN) + Palladium Complex start->reagents product This compound reagents->product

Caption: Palladium-catalyzed cyanation.

Experimental Protocol

Detailed, step-by-step protocols for the palladium-catalyzed cyanation of 2-amino-5-bromo-N,3-dimethylbenzamide are less explicitly described in the provided resources compared to the other methods. However, the general procedure involves reacting the bromo-precursor with an alkali metal cyanide, such as potassium or sodium cyanide, in the presence of a palladium complex catalyst[7]. The reaction is typically carried out in a solvent such as an ether or a nitrile[7].

Yield and Purity

This method has been reported to achieve a high yield of 95% for the formation of the cyanated product[7].

Mechanistic Considerations

The mechanism of palladium-catalyzed cyanation typically involves a catalytic cycle consisting of three main steps:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide, forming a palladium(II) intermediate.

  • Transmetalation or Salt Metathesis: The cyanide anion replaces the bromide on the palladium complex.

  • Reductive Elimination: The cyanated product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.

Comparison of Synthesis Methods

FeatureMethod 1: Direct CyanationMethod 2: Multi-step SynthesisMethod 3: Palladium-Catalyzed Cyanation
Starting Material 2-Amino-5-bromo-N,3-dimethylbenzamideMethyl 2-amino-3-methylbenzoate2-Amino-5-bromo-N,3-dimethylbenzamide
Key Reagents NaCN, CuI, N,N'-dimethylethylenediamineHBr/H₂O₂, CuCN, MethylamineAlkali metal cyanide, Palladium complex
Number of Steps 131
Reported Yield ~87.6%82-90% (overall)95%
Reported Purity High (m.p. 202-203°C)93-95% (HPLC)High
Advantages Convergent, fewer steps.High purity of final product, uses readily available starting material.High yield, potentially milder conditions.
Disadvantages Requires pre-formed benzamide, high reaction temperatures.Multiple steps, potential for yield loss at each stage.Cost of palladium catalyst, potential for catalyst deactivation.

Conclusion and Expert Recommendations

The choice of synthetic route for this compound depends on several factors, including the desired scale of production, purity requirements, and cost considerations.

  • For large-scale industrial production , the multi-step synthesis (Method 2) is often preferred despite its multiple steps. This is because it starts from a more economical starting material and allows for purification at intermediate stages, ensuring a consistently high-purity final product that meets stringent pharmaceutical standards. The reported high overall yields make it an economically viable option.

  • For smaller-scale laboratory synthesis or when the brominated benzamide is readily available , the direct cyanation methods (Method 1 and Method 3) are attractive due to their directness. The palladium-catalyzed approach (Method 3) appears to offer the highest reported yield, although the cost and sensitivity of the palladium catalyst must be taken into account. The copper-catalyzed direct cyanation (Method 1) provides a good balance of yield and reagent cost.

A critical consideration for all methods involving cyanide salts is safety. All manipulations with cyanide compounds must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Procedures for quenching and disposing of cyanide waste must be strictly followed[5].

Ultimately, the optimal method will be determined by a thorough process of optimization and economic analysis for the specific application.

References

Sources

A Comparative Guide to the Synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide: A Cross-Reference of Patented Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development professionals, the efficient synthesis of key intermediates is paramount. 2-Amino-5-cyano-N,3-dimethylbenzamide is a critical building block in the synthesis of various agrochemicals and pharmaceuticals. This guide provides an in-depth, objective comparison of the primary patented synthetic routes to this valuable compound, supported by experimental data and mechanistic insights to inform your selection of the most appropriate methodology for your research and development needs.

Introduction: Strategic Importance of this compound

This compound serves as a pivotal intermediate, notably in the production of insecticides. Its synthesis has been the subject of considerable process optimization, leading to several patented methods. The core of these synthetic approaches typically involves two key transformations: the halogenation of an anthranilamide precursor, followed by a transition-metal-catalyzed cyanation. This guide will dissect and compare the two dominant catalytic systems for the cyanation step: palladium-catalyzed and copper-catalyzed methodologies.

Overall Synthetic Workflow

The most prevalent synthetic strategies commence with a substituted anthranilamide or its corresponding ester, followed by halogenation and subsequent cyanation. The overall workflow can be visualized as follows:

Overall Synthesis Workflow A 2-Amino-N,3-dimethylbenzamide or its ester precursor B 2-Amino-5-bromo-N,3-dimethylbenzamide A->B Bromination C This compound B->C Cyanation

Figure 1: General synthetic pathway to this compound.

Part 1: Synthesis of the Key Intermediate: 2-Amino-5-bromo-N,3-dimethylbenzamide

The synthesis of the brominated intermediate is a crucial first step, with various patented methods available. A common and effective approach involves the direct bromination of 2-amino-N,3-dimethylbenzamide or its ester precursor.

Experimental Protocol: Bromination with Hydrogen Bromide and Hydrogen Peroxide

This method is frequently cited in the patent literature for its efficiency and the use of readily available reagents.[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve methyl 2-amino-3-methylbenzoate in water.

  • Acidification: Gradually add hydrogen bromide (48% aqueous solution) to the mixture at a controlled temperature, typically around 30°C.

  • Oxidative Bromination: Add hydrogen peroxide (30% aqueous solution) dropwise over a period of 2 hours, ensuring the temperature does not exceed 70°C.

  • Quenching: After stirring for an additional hour, quench any remaining peroxide by the portion-wise addition of a sodium bisulfite solution. A negative peroxide test confirms completion.

  • Neutralization and Isolation: Adjust the pH of the resulting suspension to 7-8 with sodium carbonate.

  • Filtration and Drying: Filter the solid product, wash with water, and dry under vacuum to yield 2-amino-5-bromo-3-methylbenzoate as a light brown solid. This ester can then be converted to the corresponding amide.

Causality of Experimental Choices:

  • HBr/H₂O₂ System: This reagent combination generates bromine in situ, which is a safer and more controlled method than handling elemental bromine.

  • Temperature Control: Maintaining the temperature below 70°C is critical to prevent unwanted side reactions and decomposition of the starting material and product.

  • Quenching and Neutralization: The quenching step is essential for safety, while neutralization is necessary to precipitate the product for isolation.

Part 2: The Cyanation Step: A Head-to-Head Comparison of Catalytic Systems

The conversion of the 5-bromo substituent to the 5-cyano group is the linchpin of the synthesis. Both palladium and copper-based catalytic systems have been extensively patented, each with its own set of advantages and disadvantages.

Method A: Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions are renowned for their high efficiency and broad functional group tolerance. In the context of cyanation, a common approach involves the use of zinc cyanide (Zn(CN)₂) as the cyanide source.[3]

Mechanistic Insight: The Catalytic Cycle

The mechanism of palladium-catalyzed cyanation is analogous to other cross-coupling reactions like the Buchwald-Hartwig amination. It proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.

Pd-Catalyzed Cyanation Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Oxidative Addition ArBr Ar-Br ArBr->ArPdBr ArPdCN Ar-Pd(II)-CN(L_n) ArPdBr->ArPdCN Transmetalation ZnCN2 Zn(CN)₂ ZnCN2->ArPdBr ArPdCN->Pd0 Reductive Elimination ArCN Ar-CN ArPdCN->ArCN

Figure 2: Simplified catalytic cycle for palladium-catalyzed cyanation.
  • Expertise & Experience: The choice of phosphine ligand (L) is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps, leading to higher turnover numbers and yields. The use of zinc cyanide is often preferred over alkali metal cyanides in palladium catalysis as it is less likely to deactivate the catalyst.[3]

Experimental Protocol: Palladium-Catalyzed Cyanation with Zn(CN)₂

The following is a representative protocol based on patent literature.[3]

  • Inert Atmosphere: Charge a reaction vessel with 2-amino-5-bromo-N,3-dimethylbenzamide, zinc cyanide, a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add a degassed, anhydrous solvent such as N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to a temperature between 80°C and 120°C and monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Work-up: Upon completion, cool the reaction mixture and quench with an aqueous solution (e.g., ammonium hydroxide) to complex the zinc salts.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or chromatography.

Method B: Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)

The copper-catalyzed cyanation of aryl halides, known as the Rosenmund-von Braun reaction, is a classical and industrially relevant method.[1][4] It often employs copper(I) cyanide (CuCN) as the cyanide source and is typically performed at higher temperatures.

Mechanistic Insight: The Role of Copper

The mechanism of the Rosenmund-von Braun reaction is thought to involve the formation of a Cu(III) intermediate through oxidative addition of the aryl halide to a Cu(I) species. This is followed by reductive elimination to yield the aryl nitrile.[1]

Cu-Catalyzed Cyanation ArBr Ar-Br Intermediate [Ar-Cu(III)-Br(CN)] ArBr->Intermediate Oxidative Addition CuCN CuCN CuCN->Intermediate ArCN Ar-CN Intermediate->ArCN Reductive Elimination CuBr CuBr Intermediate->CuBr

Figure 3: Postulated mechanism for copper-catalyzed cyanation.
  • Expertise & Experience: A key challenge in copper-catalyzed cyanations is the often-required high reaction temperatures and the use of polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP), which can make product purification difficult.[1] However, this method can be more cost-effective than palladium-catalyzed approaches. The use of stoichiometric or near-stoichiometric amounts of copper(I) cyanide is common.[1]

Experimental Protocol: Copper-Catalyzed Cyanation with CuCN

The following protocol is a synthesis of procedures described in the patent literature.[1][5]

  • Charging Reagents: In a reaction vessel, combine 2-amino-5-bromo-N,3-dimethylbenzamide, copper(I) cyanide, and a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

  • Heating: Heat the reaction mixture to a high temperature, typically in the range of 150°C to 170°C, under an inert atmosphere.[4]

  • Monitoring: Monitor the reaction for several hours until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture and add an aqueous solution, such as aqueous ammonia, to dissolve the copper salts. The product can then be isolated by filtration or extraction. Further purification by recrystallization is often necessary to remove residual copper impurities.

Comparative Analysis of Cyanation Methods

ParameterPalladium-Catalyzed CyanationCopper-Catalyzed Cyanation
Catalyst Palladium complexes (e.g., Pd₂(dba)₃) with phosphine ligandsCopper(I) salts (e.g., CuCN, CuI)
Cyanide Source Zinc cyanide (Zn(CN)₂) is commonCopper(I) cyanide (CuCN) or alkali metal cyanides (e.g., NaCN)
Temperature Generally milder (80-120°C)Typically higher (150-170°C)[4]
Solvents Ethers (e.g., THF) or amides (e.g., DMF)High-boiling polar aprotic solvents (e.g., DMF, NMP)
Yield Often high, with good purityCan be high, but may require more rigorous purification[3][6]
Cost Palladium catalysts can be expensiveCopper is a more economical choice
Work-up Can be simpler due to lower catalyst loadingMay be more challenging due to the need to remove stoichiometric copper salts
Functional Group Tolerance Generally very goodCan be more limited due to higher reaction temperatures

Conclusion and Recommendations

Both palladium- and copper-catalyzed cyanation routes offer viable pathways to this compound, as evidenced by their prevalence in the patent literature.

  • For laboratory-scale synthesis and applications requiring high purity and broad functional group tolerance, the palladium-catalyzed approach is often superior. The milder reaction conditions and lower catalyst loadings can simplify purification and preserve sensitive functionalities in the molecule.

  • For large-scale industrial production where cost is a primary driver, the copper-catalyzed Rosenmund-von Braun reaction remains a highly attractive option. While the higher temperatures and more demanding work-up are drawbacks, the lower cost of the copper catalyst can provide a significant economic advantage.

The choice between these methodologies will ultimately depend on the specific requirements of the synthesis, including scale, cost constraints, and the need for functional group compatibility. This guide provides the foundational data and mechanistic understanding to make an informed decision.

References

  • US9169198B2 - Method for the production of this compound - Google P
  • CN103702978A - Method for preparing this compound - Google P
  • EP2729444B1 - Method for manufacturing this compound - Google P
  • PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES - European Patent Office - EP 2102150 B1. [Link]

  • CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google P
  • Rosenmund-von Braun Reaction - Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

Sources

benchmarking the synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide against literature methods

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Benchmarking Guide to the Synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide

Abstract: This guide provides an in-depth comparative analysis of two prominent synthetic routes to this compound, a key intermediate in the manufacturing of high-value agrochemicals such as Cyantraniliprole.[1] We present a detailed examination of a widely cited patent literature method, which proceeds via bromination and cyanation of a benzoic acid ester intermediate, against an alternative strategic route where the amidation step precedes the critical cyanation reaction. This document furnishes detailed experimental protocols, comparative performance data, and field-proven troubleshooting guidance to assist researchers and process chemists in selecting the optimal synthetic strategy based on key performance indicators including yield, purity, operational simplicity, and safety.

Introduction and Strategic Overview

This compound is a pivotal building block in modern chemical synthesis. Its industrial significance, primarily as an advanced intermediate for the anthranilic diamide class of insecticides, necessitates robust, scalable, and economically viable manufacturing processes.[1] The literature, particularly patent filings, describes several synthetic pathways.[1][2] This guide focuses on benchmarking two logical, yet distinct, multi-step syntheses to provide a clear, data-driven comparison for laboratory and scale-up applications.

The two routes under evaluation are:

  • Method A (Ester Cyanation Route): This well-established route, adapted from patent literature, involves the initial bromination of methyl 2-amino-3-methylbenzoate, followed by a copper-catalyzed cyanation of the resulting aryl bromide. The final step is the amidation of the cyano-ester with methylamine.[2]

  • Method B (Amide Cyanation Route): This alternative strategy reorders the key transformations. It begins with the same brominated ester intermediate as Method A, but proceeds with amidation first to form 2-amino-5-bromo-N,3-dimethylbenzamide. The final step is the cyanation of this bromo-amide intermediate.[3]

The core scientific question this guide addresses is how the timing of the amidation step—before or after the cyanation—impacts the overall process efficiency, product quality, and operational feasibility.

G cluster_A Method A: Ester Cyanation Route cluster_B Method B: Amide Cyanation Route A_start Methyl 2-amino- 3-methylbenzoate A_int1 Methyl 2-amino- 5-bromo-3-methylbenzoate A_start->A_int1 Bromination A_int2 Methyl 2-amino- 5-cyano-3-methylbenzoate A_int1->A_int2 Cyanation (CuCN) A_end Final Product A_int2->A_end Amidation (MeNH₂) B_start Methyl 2-amino- 3-methylbenzoate B_int1 Methyl 2-amino- 5-bromo-3-methylbenzoate B_start->B_int1 Bromination B_int2 2-Amino-5-bromo- N,3-dimethylbenzamide B_int1->B_int2 Amidation (MeNH₂) B_end Final Product B_int2->B_end Cyanation (CuCN) G start Low Yield in Cyanation Step q1 Is the CuCN / NaCN fresh and handled under inert conditions? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction temperature optimal (e.g., 140-155°C)? a1_yes->q2 sol1 Procure fresh cyanide source. Repeat reaction under N₂/Ar. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the solvent appropriate and dry? a2_yes->q3 sol2 Optimize temperature. Ensure accurate monitoring. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Consult literature for alternative catalysts or conditions (e.g., Pd-catalyzed). a3_yes->end sol3 Use dry, high-boiling polar aprotic (Method A) or non-polar (Method B) solvent. a3_no->sol3

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-cyano-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-cyano-N,3-dimethylbenzamide (CAS No. 890707-29-6) is a chemical intermediate valuable in pharmaceutical research and drug development.[1] As with any potent, biologically active compound, the responsibility of the researcher extends beyond its synthesis and application to its safe and compliant disposal. Improper disposal not only poses significant risks to personnel through acute exposure but also threatens environmental integrity.

This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this compound waste. The protocols outlined herein are grounded in established safety principles and regulatory standards, designed to provide your laboratory with a self-validating system for waste management that ensures both safety and compliance.

Section 1: Hazard Identification and Risk Assessment

A foundational understanding of a chemical's hazard profile is non-negotiable for safe handling and disposal. The primary risks associated with this compound are acute oral toxicity and serious eye irritation.[2][3] One safety data sheet also indicates it is toxic to aquatic life with long-lasting effects, mandating stringent environmental containment.[4]

Table 1: Chemical Identification

Property Value
Chemical Name This compound
CAS Number 890707-29-6[3][5]
Molecular Formula C₁₀H₁₁N₃O[3][5]

| Molecular Weight | 189.21 g/mol [3][5] |

Table 2: GHS Hazard Summary

Hazard Class & Code Statement Pictogram
Acute Toxicity, Oral (Category 4), H302 Harmful if swallowed[2][3][4] GHS07 (Exclamation Mark)
Eye Irritation (Category 2), H319 Causes serious eye irritation[2][3] GHS07 (Exclamation Mark)

| Chronic Aquatic Toxicity (Category 2), H411 | Toxic to aquatic life with long lasting effects[4] | GHS09 (Environment)[4] |

The causality is clear: accidental ingestion can lead to acute health effects, and contact with the eyes can cause significant damage.[2] The environmental toxicity necessitates that this compound must be prevented from entering drains or soil, as it can cause long-term harm to aquatic ecosystems.[4]

Section 2: Pre-Disposal Safety & Waste Segregation

Effective disposal begins with rigorous safety protocols during handling and meticulous segregation of waste at the point of generation. This approach minimizes exposure, prevents accidental reactions, and ensures compliance with waste management regulations.

Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to mitigate the identified risks. The selection of specific PPE must be based on a thorough risk assessment of the procedure being performed.

Table 3: Required Personal Protective Equipment

Area of Protection Specification Rationale
Eye/Face Tightly fitting safety goggles with side-shields (NIOSH or EN 166 compliant)[2] Protects against splashes and airborne dust, preventing serious eye irritation.
Skin (Hands) Compatible, chemical-resistant gloves (e.g., Nitrile) Prevents direct skin contact.
Skin (Body) Impervious clothing, such as a lab coat[2] Protects against incidental spills and contamination.

| Respiratory | Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH-approved P95 particle respirator is recommended.[5] | Minimizes inhalation, which may cause respiratory irritation. |

Waste Segregation Protocol

Proper segregation is critical for both safety and cost-effective disposal. Never mix waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.

  • Designate Waste Containers: Establish three separate, clearly labeled hazardous waste containers in the immediate work area:

    • Solid Waste: For unused or expired pure this compound.

    • Contaminated Labware: For items with trace contamination (e.g., weighing papers, pipette tips, vials).

    • Grossly Contaminated PPE: For gloves, bench paper, or other items with visible, significant contamination.

  • Container Specification: All containers must be made of a compatible material (e.g., HDPE), be in good condition, and have a secure, tight-fitting lid.

  • Labeling: Immediately label each container with a "Hazardous Waste" label, specifying the full chemical name: "this compound".

Section 3: Emergency Spill Management

In the event of an accidental release, a swift and correct response is crucial to prevent exposure and environmental contamination.

Immediate Actions
  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.[5]

  • Ventilate: Increase ventilation to the area, preferably using a chemical fume hood.

Small Spill Cleanup Protocol

This protocol applies only to small, manageable spills that can be safely handled by trained laboratory personnel.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE outlined in Table 3.

  • Contain the Spill: Prevent the spread of the solid material.

  • Clean Up:

    • Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the material into a designated hazardous waste container. CRITICAL: Perform this action without creating dust.[5]

    • Use a damp cloth or paper towel to decontaminate the spill surface, then place the used towels into the same waste container.

  • Package Waste: Securely close the container, ensure it is properly labeled as spill debris, and manage it as hazardous waste.

  • Personal Decontamination: Remove contaminated PPE and wash hands and any affected skin areas thoroughly with soap and water.[5]

Section 4: The Formal Disposal Pathway

The disposal of this compound is governed by federal and local regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) as administered by the Environmental Protection Agency (EPA).[6][7] The following workflow outlines the compliant disposal process.

Disposal Workflow for this compound

G cluster_0 Step 1: On-Site Management cluster_1 Step 2: Professional Disposal Waste Waste Generation (Pure compound, contaminated labware, spill debris) Characterize Waste Characterization (Per 40 CFR §262.11) Treat as Hazardous Waste->Characterize Containerize Containerize & Label - Compatible, sealed container - 'Hazardous Waste' label - List constituents Characterize->Containerize Accumulate Satellite Accumulation Area (At or near point of generation) Containerize->Accumulate EHS Contact EHS for Pickup Accumulate->EHS Internal Lab Procedure Transporter Licensed Hazardous Waste Transporter EHS->Transporter TSDF Permitted Disposal Facility (TSDF) Transporter->TSDF Incinerate Final Disposal: Chemical Incineration TSDF->Incinerate

Caption: Decision workflow from waste generation to final disposal.

Step-by-Step Disposal Methodology
  • Waste Characterization: Under RCRA, a generator of solid waste must determine if that waste is hazardous.[8][9] Given its known toxicological and ecotoxicological properties, all waste containing this compound must be managed as hazardous waste.

  • Containerization and Labeling:

    • Place waste into a suitable, closed container that is compatible with the chemical.[5]

    • The container must be labeled with the words "Hazardous Waste," the full chemical name, and the date accumulation started. Your institution's EHS department will provide specific labels that meet EPA and Department of Transportation (DOT) requirements.

  • On-Site Accumulation:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.

    • Follow your institution's limits on the volume of waste and the time allowed for accumulation before it must be moved to a Central Accumulation Area (CAA).

  • Arrange for Professional Disposal:

    • Never dispose of this chemical via the standard trash or sewer system.[5]

    • Contact your institution's EHS department to arrange for the pickup of the hazardous waste. They will consolidate waste and contract with a licensed professional waste disposal company.[5]

  • Recommended Disposal Technology:

    • The recommended method of disposal is through a licensed hazardous waste management facility via chemical incineration equipped with an afterburner and scrubber .[5]

    • Causality: High-temperature incineration is the most effective method for destroying the organic molecule, converting it to simpler, less harmful components. The required afterburner and scrubber systems are critical for neutralizing potentially hazardous combustion byproducts, such as nitrogen oxides (NOx), ensuring a clean release to the atmosphere.[5]

Section 5: Regulatory and Compliance Overview

Adherence to this guide ensures compliance with two primary regulatory bodies in the United States:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[10][11] This plan must include standard operating procedures for safe handling and disposal of hazardous chemicals, ensuring worker safety.[11]

  • Environmental Protection Agency (EPA): The EPA, under RCRA, regulates the management of hazardous waste from "cradle-to-grave."[7] This includes generation, transport, treatment, storage, and disposal. Following the steps in Section 4 ensures compliance with these federal environmental laws.[6][8][12]

By integrating these procedural steps into your laboratory's standard operating procedures, you build a robust, self-validating system that protects your personnel, the environment, and your institution.

References

  • MSDS of this compound. Capot Chemical.
  • This compound SDS, 890707-29-6 Safety D
  • 2026 Regulatory Outlook: Advanced Recycling.
  • This compound PubChem Compound Summary.
  • Method for preparing this compound.
  • This compound Product Page. Sigma-Aldrich.
  • Safety Data Sheet for 2-Amino-5-chloro-N,3-dimethylbenzamide. Biosynth.
  • Hazardous Waste. U.S. Environmental Protection Agency.
  • Occupational exposure to hazardous chemicals in laboratories (1910.1450). U.S.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • Laboratory Safety Chemical Hygiene Plan (CHP). U.S.
  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • OSHA Labor
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. U.S. Government Publishing Office.
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube).
  • 4 Hazardous Waste Characteristics Under RCRA. Lion Technology Inc. (YouTube).
  • The Laboratory Standard. Office of Clinical and Research Safety.

Sources

A Researcher's Guide to the Safe Handling of 2-Amino-5-cyano-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond the mere provision of a product. This guide is dedicated to researchers, scientists, and drug development professionals who work with 2-Amino-5-cyano-N,3-dimethylbenzamide (CAS No. 890707-29-6), providing essential safety and logistical information for its handling and disposal. Our commitment is to empower you with knowledge that ensures your safety and the integrity of your research.

Understanding the Risks: Hazard Profile of this compound

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1][2]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2][3][4].

  • Serious Eye Irritation (Category 2): Causes serious eye irritation[1][2][3].

While comprehensive toxicological data is not fully available, it is crucial to handle this compound with the utmost care, assuming it may have other potential hazards[4][5].

Hazard Summary Table

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity (Oral)4WarningH302: Harmful if swallowed[1][2]
Serious Eye Damage/Irritation2WarningH319: Causes serious eye irritation[1][2]

Core Defense: Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against accidental exposure. The following recommendations are based on established safety protocols for handling solid chemicals with similar hazard classifications.

Eye and Face Protection: Your Uncompromised Shield

Given the significant risk of serious eye irritation, appropriate eye protection is mandatory.

  • Primary Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards[1][5]. Standard safety glasses do not provide a sufficient seal against dust and potential splashes.

  • Enhanced Protection: In situations with a higher risk of dust generation or splashing, such as weighing or transferring large quantities, a face shield should be worn in addition to safety goggles.

Skin Protection: An Impermeable Barrier

Preventing dermal contact is crucial. The appropriate selection and use of gloves and protective clothing are non-negotiable.

  • Gloves:

    • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[5]. Wash and dry hands thoroughly after removing gloves[1][5].

  • Lab Coat: A lab coat that covers the arms and closes at the front should be worn at all times[6].

  • Additional Clothing: For tasks with a higher potential for contamination, consider wearing impervious clothing[1]. Ensure that shoes fully cover the feet; sandals or perforated shoes are not permitted in the laboratory[6][7].

Respiratory Protection: Safeguarding Your Inhalation Pathway

Engineering controls, such as fume hoods, are the primary method for controlling exposure to airborne contaminants.

  • When to Use: Respiratory protection is necessary when engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations[1]. A respirator should be used if you experience irritation or other symptoms, or if dust is visibly generated and cannot be controlled at the source[1].

  • Selection: For nuisance dust exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended[5]. All respirators must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU)[5].

Operational Blueprint: Safe Handling and Storage Protocols

Adherence to a systematic workflow is critical for minimizing risk.

Engineering Controls: Your Primary Containment
  • Ventilation: Always handle this compound in a well-ventilated area[1]. A laboratory fume hood is the preferred engineering control for minimizing inhalation exposure[8].

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order[4].

Step-by-Step Handling Procedure
  • Preparation: Before handling, read the Safety Data Sheet (SDS) thoroughly[6]. Ensure all necessary PPE is available and in good condition.

  • Work Area Designation: Designate a specific area for handling the compound. Use disposable bench paper to protect surfaces from contamination[9].

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize the risk of dust inhalation[8]. Use non-sparking tools to prevent ignition sources[1].

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory[1][7]. Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday[5][7].

Storage Plan
  • Store the container tightly closed in a dry, cool, and well-ventilated place[1][5].

  • Keep in a dark place, under an inert atmosphere, at room temperature.

  • Store away from incompatible materials and foodstuff containers[1].

Emergency Protocols: A Rapid and Effective Response

In the event of an accidental exposure or spill, a swift and correct response is crucial.

First-Aid Measures
Exposure RouteAction
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician[1][5].
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists[5].
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical help immediately[1][5].
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[5].
Spill and Release Procedures
  • Evacuate: Evacuate personnel from the immediate area[5].

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so[1]. Do not let the product enter drains[5].

  • Clean-up:

    • Wear full personal protective equipment, including respiratory protection[5].

    • Avoid dust formation[1][5].

    • Carefully sweep up the spilled solid material and place it in a suitable, closed container for disposal[5].

    • Clean the spill area thoroughly.

End-of-Life Cycle: Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Unused Product: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company[5].

  • Contaminated Packaging: Dispose of contaminated packaging as unused product[5].

  • Regulatory Compliance: All disposal must be in accordance with applicable local, regional, national, and international laws and regulations[1].

Visual Workflow for Safe Handling

The following diagram outlines the decision-making process and workflow for safely handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response ReadSDS Read SDS & Understand Hazards CheckEngControls Verify Fume Hood & Safety Shower/Eyewash Functionality ReadSDS->CheckEngControls SelectPPE Select Appropriate PPE CheckEngControls->SelectPPE DonPPE Don PPE Correctly SelectPPE->DonPPE WorkInHood Perform Operations in Fume Hood DonPPE->WorkInHood HandleCarefully Weigh & Transfer with Care WorkInHood->HandleCarefully CleanUp Clean Work Area After Use HandleCarefully->CleanUp Spill Spill Occurs HandleCarefully->Spill Exposure Exposure Occurs HandleCarefully->Exposure DoffPPE Doff PPE Correctly CleanUp->DoffPPE DisposeWaste Dispose of Waste & Contaminated Materials DoffPPE->DisposeWaste WashHands Wash Hands Thoroughly DoffPPE->WashHands Store Store Chemical Properly WashHands->Store SpillCleanup Follow Spill Cleanup Protocol Spill->SpillCleanup FirstAid Administer First Aid Exposure->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical

Caption: Workflow for handling this compound.

References

  • MSDS of this compound. (2019, October 23). Capot Chemical. Retrieved January 21, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of New Hampshire. Retrieved January 21, 2026, from [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies. Retrieved January 21, 2026, from [Link]

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Retrosynthesis Analysis

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2-Amino-5-cyano-N,3-dimethylbenzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.